Product packaging for Vintoperol(Cat. No.:CAS No. 106498-99-1)

Vintoperol

Cat. No.: B1683556
CAS No.: 106498-99-1
M. Wt: 284.4 g/mol
InChI Key: BKRBRZLECKMEBD-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source;  no information given that it is a vinca alkaloid;  RN refers to (3alpha, 16alpha)-isomer;  RN for compound without isomeric designation not available 12/90

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O B1683556 Vintoperol CAS No. 106498-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,12bS)-1-ethyl-3,4,6,7,12,12b-hexahydro-2H-indolo[2,3-a]quinolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-18(12-21)9-5-10-20-11-8-14-13-6-3-4-7-15(13)19-16(14)17(18)20/h3-4,6-7,17,19,21H,2,5,8-12H2,1H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRBRZLECKMEBD-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CCCN2[C@@H]1C3=C(CC2)C4=CC=CC=C4N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030624
Record name Vintoperol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106498-99-1
Record name Vintoperol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106498-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vintoperol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106498991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vintoperol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINTOPEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS7C3GTW01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vintoperol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vintoperol is a synthetic compound with significant potential in cardiovascular research and therapy. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted biological activities. This compound exhibits potent antiplatelet and vasodilatory effects, positioning it as a promising candidate for the development of novel antithrombotic and antihypertensive agents. This document details the current understanding of its mechanism of action, including its role as a voltage-gated calcium channel blocker, an alpha-adrenergic receptor antagonist, and a modulator of nitric oxide signaling. Detailed experimental protocols for assessing its biological activities are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name [(1S,12bS)-1-ethyl-3,4,6,7,12,12b-hexahydro-2H-indolo[2,3-a]quinolizin-1-yl]methanol, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₄N₂O[1]
Molecular Weight 284.4 g/mol [1]
CAS Number 106498-99-1[1]
IUPAC Name [(1S,12bS)-1-ethyl-3,4,6,7,12,12b-hexahydro-2H-indolo[2,3-a]quinolizin-1-yl]methanol[1]
Boiling Point 446.8 °C at 760 mmHg[2]
Density 1.21 g/cm³
Synonyms RGH-2981, RT-3003

Biological Activity and Mechanism of Action

This compound demonstrates a range of biological activities, primarily centered on the cardiovascular system. Its key effects include the inhibition of platelet aggregation and vasodilation. These effects are attributed to its ability to interact with multiple molecular targets.

Antiplatelet Activity

This compound is a potent inhibitor of platelet aggregation induced by key agonists such as collagen and adenosine diphosphate (ADP). This inhibitory action is crucial for its potential as an antithrombotic agent. The underlying mechanisms for this activity are believed to involve:

  • Alpha-Adrenergic Receptor Antagonism: this compound acts as an antagonist at alpha-adrenergic receptors. The activation of these receptors on platelets by agonists like epinephrine can potentiate platelet aggregation. By blocking these receptors, this compound can attenuate this pro-aggregatory signaling.

  • Voltage-Gated Calcium Channel Blockade: this compound functions as a voltage-gated calcium channel blocker. An increase in intracellular calcium is a critical step in platelet activation and aggregation. By inhibiting calcium influx, this compound can disrupt the downstream signaling cascades that lead to platelet activation, granule release, and conformational changes in integrin receptors necessary for aggregation.

Vasodilatory Effects

This compound induces vasodilation, a key factor in its potential antihypertensive effects. This relaxation of blood vessels is primarily mediated by the release of endothelium-derived nitric oxide (NO). The precise mechanism by which this compound stimulates NO release is an area of ongoing research, but it is likely linked to its effects on intracellular calcium concentrations within endothelial cells and its interaction with adrenergic signaling pathways that modulate endothelial function.

Signaling Pathways

The biological effects of this compound are a result of its modulation of specific intracellular signaling pathways.

Inhibition of Platelet Aggregation

The following diagram illustrates the proposed signaling pathway for this compound's antiplatelet action.

G cluster_agonist Agonists cluster_this compound This compound Action cluster_downstream Downstream Signaling Agonist Collagen / ADP GPVI GPVI/α₂β₁ Agonist->GPVI binds P2Y12 P2Y₁₂ Agonist->P2Y12 binds PLC PLC Activation GPVI->PLC P2Y12->PLC Alpha_AR α-Adrenergic Receptor Alpha_AR->PLC activates Vintoperol_AR This compound Vintoperol_AR->Alpha_AR blocks Vintoperol_Ca This compound Ca_Influx Ca²⁺ Influx (Voltage-Gated Ca²⁺ Channels) Vintoperol_Ca->Ca_Influx blocks IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release (from internal stores) IP3_DAG->Ca_Release Aggregation Platelet Aggregation Ca_Influx->Aggregation Ca_Release->Aggregation G cluster_this compound This compound Action cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell This compound This compound Endo_Receptors α-Adrenergic Receptor & Voltage-Gated Ca²⁺ Channel This compound->Endo_Receptors modulates eNOS_activation eNOS Activation Endo_Receptors->eNOS_activation NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production sGC_activation sGC Activation NO_production->sGC_activation diffuses to cGMP_increase ↑ cGMP sGC_activation->cGMP_increase Relaxation Vasodilation cGMP_increase->Relaxation

References

Vintoperol: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vintoperol (also known as RGH-2981 or RT-3003) is a synthetic indolo[2,3-a]quinolizine derivative developed by the Hungarian pharmaceutical company Gedeon Richter Plc. It was investigated for its potential as a vasoactive agent, exhibiting activity as a voltage-gated calcium channel (VDCC) blocker and an α-adrenergic receptor antagonist. Despite its promising pharmacological profile, the global research and development of this compound have been discontinued. This technical guide provides a comprehensive overview of the available information regarding the discovery, synthesis, and core pharmacological characteristics of this compound, with a focus on the underlying scientific data and experimental methodologies.

Discovery and Background

The development of this compound emerged from Gedeon Richter's long-standing research into vasoactive compounds derived from the indole alkaloid scaffold. This research program began with the industrial-scale extraction of vincamine from the leaves of the Lesser Periwinkle (Vinca minor). Vincamine and its synthetic derivative, vinpocetine, were successfully developed as therapeutic agents for cerebrovascular disorders. This lineage of research into compounds with an indole skeleton likely paved the way for the synthetic exploration of novel derivatives, leading to the creation of this compound.

While the specific individuals and the exact timeline of this compound's discovery are not extensively documented in publicly available literature, its development is attributed to the scientists at Gedeon Richter Plc. The compound was identified as a promising candidate for cardiovascular applications due to its dual mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name [(1S,12bS)-1-ethyl-3,4,6,7,12,12b-hexahydro-2H-indolo[2,3-a]quinolizin-1-yl]methanol
Molecular Formula C₁₈H₂₄N₂O
Molecular Weight 284.4 g/mol
CAS Number 106498-99-1
Synonyms RGH-2981, RT-3003
Appearance Not specified in available literature.
Solubility Not specified in available literature.

Synthesis Pathway

The precise, step-by-step synthesis of this compound is not explicitly detailed in peer-reviewed scientific journals. However, a European Patent (EP0202774A2) filed by Gedeon Richter describes a general method for the synthesis of 1,12b-disubstituted octahydroindolo[2,3-a]quinolizine derivatives, which encompasses the core structure of this compound.[1]

The patented synthetic strategy involves the condensation and subsequent cyclization of a tryptamine derivative with a suitably substituted ketone. This general approach allows for the introduction of various substituents at the 1 and 12b positions of the indolo[2,3-a]quinolizine scaffold. The patent also outlines methods for the resolution of racemic mixtures to obtain specific stereoisomers, which is crucial for the biological activity of many chiral compounds.

A logical retrosynthetic analysis based on the patented methodology is depicted in the following diagram:

G This compound This compound [(1S,12bS)-1-ethyl-1-hydroxymethyl- 1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine] Intermediate_A Indolo[2,3-a]quinolizine intermediate This compound->Intermediate_A Stereoselective reduction / functional group manipulation Tryptamine Tryptamine derivative Intermediate_A->Tryptamine Condensation & Cyclization Ketone Substituted Ketone Intermediate_A->Ketone Condensation & Cyclization

Caption: Retrosynthetic analysis of this compound based on patented methods.

General Experimental Protocol for the Synthesis of the Indolo[2,3-a]quinolizine Core

The following is a generalized experimental protocol based on the information provided in patent EP0202774A2 for the synthesis of the core scaffold. Please note that this is not the specific protocol for this compound and would require significant adaptation and optimization.

Reaction: Condensation and cyclization of a tryptamine derivative with a substituted ketone.

Materials:

  • Tryptamine derivative

  • Substituted ketone

  • Inert organic solvent (e.g., toluene, xylene)

  • Acid or base catalyst (if required)

Procedure:

  • Dissolve the tryptamine derivative and the substituted ketone in an inert organic solvent in a reaction vessel equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus).

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the indolo[2,3-a]quinolizine derivative.

Note: The patent also describes the possibility of isolating the intermediate formed after the initial condensation and then performing the cyclization in a separate step.

Pharmacological Activity

This compound's primary pharmacological activities are as a voltage-gated calcium channel (VDCC) blocker and an α-adrenergic receptor antagonist. This dual mechanism of action suggests its potential for vasodilation and other cardiovascular effects.

Experimental Protocols for Pharmacological Assays

Detailed experimental protocols for the specific assays used by Gedeon Richter in the preclinical evaluation of this compound are not publicly available. However, standard in vitro assays for characterizing VDCC blockers and α-adrenergic receptor antagonists are well-established in the scientific literature. The following are representative protocols.

4.1.1. Voltage-Gated Calcium Channel (VDCC) Blocker Assay (In Vitro)

A common method to assess VDCC blockade is to measure the inhibition of depolarization-induced calcium influx in a suitable cell line (e.g., HEK293 cells stably expressing a specific VDCC subtype).

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane (e.g., by adding a high concentration of potassium chloride) opens VDCCs, leading to an influx of calcium and an increase in fluorescence. A VDCC blocker will inhibit this fluorescence increase.

Generalized Protocol:

  • Cell Culture: Plate cells in a multi-well plate and culture until they reach a suitable confluency.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a specific period.

  • Depolarization and Signal Detection: Induce depolarization by adding a high-potassium solution and simultaneously measure the fluorescence signal using a plate reader.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the fluorescence signal compared to control wells without the compound. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is then calculated.

4.1.2. α-Adrenergic Receptor Antagonist Assay (In Vitro)

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Principle: This assay measures the ability of this compound to compete with a radiolabeled ligand that has a known high affinity for the α-adrenergic receptor.

Generalized Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line or tissue expressing the α-adrenergic receptor subtype of interest.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁ receptors or [³H]-yohimbine for α₂ receptors) and varying concentrations of this compound.

  • Incubation and Separation: Allow the binding to reach equilibrium. Then, rapidly separate the bound and free radioligand by filtration through a glass fiber filter.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters is inversely proportional to the binding affinity of this compound. The data is used to calculate the Ki (inhibitory constant), which represents the affinity of the compound for the receptor.

Quantitative Pharmacological Data

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by an α-adrenergic receptor antagonist and a typical experimental workflow for its characterization.

G cluster_0 Cell Membrane Adrenergic_Receptor α-Adrenergic Receptor G_Protein G-protein Adrenergic_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to This compound This compound (Antagonist) This compound->Adrenergic_Receptor Binds and Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Adrenergic_Receptor Binds and Activates

Caption: α-Adrenergic receptor signaling pathway and the antagonistic action of this compound.

G Start Start: Synthesized Compound (this compound) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Influx, cAMP measurement) (Determine IC50/EC50) Binding_Assay->Functional_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End: Candidate for further preclinical studies Data_Analysis->End Lead_Optimization->Start Iterative process

Caption: Experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound represents a noteworthy effort in the synthetic development of vasoactive agents based on the indolo[2,3-a]quinolizine scaffold by Gedeon Richter Plc. While the discontinuation of its development program limits the availability of comprehensive data, the existing patent literature provides valuable insights into its general synthesis. The compound's dual mechanism of action as a VDCC blocker and an α-adrenergic receptor antagonist highlights a rational drug design approach for cardiovascular therapeutics. This technical guide consolidates the available information to serve as a resource for researchers interested in the medicinal chemistry of indole alkaloids and the development of novel cardiovascular agents. Further disclosure of preclinical data would be necessary for a complete understanding of this compound's pharmacological profile and the reasons for its discontinuation.

References

Vintoperol: A Technical Guide on its Function as a Calcium Channel Blocker and Vasodilator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vintoperol is an investigational compound, developed by Chemical Works of Gedeon Richter Plc, with a dual mechanism of action as a voltage-gated calcium channel (VDCC) blocker and an α-adrenergic receptor antagonist[1]. Although its development has been discontinued, preclinical studies have elucidated its effects as a vasodilator, involving both direct actions on vascular smooth muscle and indirect, endothelium-dependent pathways. This guide provides a technical overview of this compound's known mechanisms, summarizes available quantitative data from preclinical models, details experimental protocols used in its characterization, and visualizes its proposed signaling pathways.

Core Mechanisms of Action

This compound's pharmacological profile is defined by its activity at two key targets involved in the regulation of vascular tone.

Voltage-Gated Calcium Channel (VDCC) Blockade

As a VDCC blocker, this compound is presumed to inhibit the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells[1]. This action is central to its vasodilatory effect. Voltage-gated calcium channels, particularly the L-type, are crucial for the initiation and maintenance of smooth muscle contraction[2][3]. By blocking these channels, this compound reduces the intracellular Ca²⁺ concentration available to bind with calmodulin. This, in turn, decreases the activation of myosin light-chain kinase (MLCK) and leads to smooth muscle relaxation and vasodilation[4]. This mechanism is a cornerstone of therapy for conditions like hypertension and angina.

α-Adrenergic Receptor Antagonism

In addition to calcium channel blockade, this compound acts as an α-adrenergic receptor antagonist. Alpha-1 adrenergic receptors, located on vascular smooth muscle, are activated by catecholamines such as norepinephrine, leading to vasoconstriction. By competitively blocking these receptors, this compound inhibits this sympathetic-mediated vasoconstriction, contributing to a reduction in peripheral vascular resistance and a decrease in blood pressure.

Endothelium-Dependent Vasodilation

Interestingly, the vasodilatory action of this compound is not solely dependent on direct blockade of channels and receptors on smooth muscle cells. Preclinical research has demonstrated that a significant portion of its effect is mediated by the vascular endothelium. Studies have shown that the relaxation induced by this compound is substantially diminished in the absence of a functional endothelium. This effect is attributed to the release of endothelium-derived nitric oxide (NO). This compound likely stimulates endothelial nitric oxide synthase (eNOS) to produce NO, which then diffuses to the adjacent smooth muscle cells, activates guanylate cyclase, increases cyclic guanosine monophosphate (cGMP) levels, and ultimately causes vasodilation.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound observed in in vivo and in vitro preclinical models. The data is derived from studies investigating its vasodilatory properties.

Table 1: In Vivo Hemodynamic Effects of this compound in Anesthetized Dogs
ParameterTreatment GroupDoseMean ChangeSignificance (p-value)
Femoral Blood Flow This compound (Control)0.3 mg/kg/min+47% ± 4%< 0.05
This compound (De-endothelialized)0.3 mg/kg/min+18% ± 5%< 0.05
This compound + Methylene Blue0.3 mg/kg/min + 10 mg/kg+24% ± 4%< 0.05

Data represents the percentage increase in blood flow following intra-arterial administration of this compound. Data sourced from.

Table 2: In Vitro Vascular Relaxation Effects of this compound on Isolated Rat Pulmonary Artery
ParameterTreatment GroupThis compound ConcentrationMean RelaxationSignificance (p-value)
Vascular Ring Relaxation Control (Intact Endothelium)10⁻⁴ M56% ± 5%< 0.05
De-endothelialized10⁻⁴ M21% ± 4%< 0.05

Data represents the percentage of relaxation of pre-contracted vascular segments. Data sourced from.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the vasodilatory effects of this compound, based on published literature.

In Vivo Measurement of Femoral Blood Flow in Anesthetized Dogs
  • Animal Model: Anesthetized dogs.

  • Surgical Preparation: The femoral artery is surgically exposed and cannulated for intra-arterial drug administration and blood flow measurement.

  • Drug Administration: this compound is administered as a continuous intra-arterial infusion at doses of 0.01, 0.1, and 0.3 mg/kg/min for a duration of 10 minutes each.

  • Endothelial Disruption (De-endothelialization): In a subset of animals, the vascular endothelium is disrupted by a 5-minute infusion of saponin (0.5 mg/ml) into the femoral artery.

  • Inhibition of Nitric Oxide Pathway: In another group, the NO pathway inhibitor, methylene blue (10 mg/kg), is administered to assess the contribution of NO to vasodilation.

  • Data Acquisition: Femoral blood flow is continuously monitored using a suitable flow probe, and the percentage change from baseline is calculated.

Ex Vivo Measurement of Vascular Relaxation in Isolated Rat Arterial Rings
  • Tissue Preparation: Thoracic aorta, vena cava, and pulmonary arteries are harvested from rats. The vessels are cleaned of adherent tissue and cut into rings approximately 2-3 mm in length.

  • Mounting: The arterial rings are mounted in an organ bath or wire myograph system containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.

  • Endothelial Removal: For de-endothelialized preparations, the endothelium is mechanically removed by gently rubbing the intimal surface of the rings.

  • Experimental Procedure:

    • The rings are allowed to equilibrate under a resting tension.

    • The viability of the smooth muscle is confirmed by inducing a contraction with a high-potassium solution (e.g., 60-80 mM KCl).

    • The rings are pre-contracted with a vasoconstrictor agent like phenylephrine to a stable plateau.

    • This compound (10⁻⁴ M) is added to the bath to induce relaxation.

  • Data Analysis: The relaxation response is measured as the percentage decrease from the pre-contracted tension.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the proposed mechanisms and experimental procedures related to this compound.

Vintoperol_Mechanism cluster_this compound This compound cluster_Endothelium Endothelial Cell cluster_SmoothMuscle Vascular Smooth Muscle Cell This compound This compound eNOS eNOS This compound->eNOS Stimulates Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Blocks VDCC L-type Ca²⁺ Channel This compound->VDCC Blocks NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Activates Ca_influx Ca²⁺ Influx Alpha1->Ca_influx Promotes VDCC->Ca_influx Mediates NE Norepinephrine NE->Alpha1 Activates Contraction Contraction Ca_influx->Contraction Leads to Relaxation Relaxation / Vasodilation cGMP cGMP sGC->cGMP Produces cGMP->Relaxation Promotes

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Protocol Harvest Harvest Rat Artery Clean Clean Connective Tissue Harvest->Clean Cut Cut into 2-3mm Rings Clean->Cut Mount Mount Ring in Myograph Cut->Mount Equilibrate Equilibrate Mount->Equilibrate Viability Test Viability (High KCl) Equilibrate->Viability PreContract Pre-contract (Phenylephrine) Viability->PreContract Addthis compound Add this compound PreContract->Addthis compound Measure Measure Relaxation Addthis compound->Measure

Caption: Experimental workflow for ex vivo vasodilation studies.

Conclusion

This compound is a compound with a multifaceted mechanism for inducing vasodilation, involving direct antagonism of α1-adrenergic receptors and voltage-gated calcium channels, as well as an indirect, endothelium-dependent pathway mediated by nitric oxide. While the clinical development of this compound has been discontinued, the available preclinical data provides valuable insights into its pharmacological profile. The dual-action and endothelium-dependent effects highlight the complexity of its interaction with the vascular system and offer a case study for the development of novel cardiovascular agents. Further research, should it be pursued, would be necessary to fully delineate its binding kinetics, subtype selectivity, and potential therapeutic applications.

References

Vintoperol: A Technical Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vintoperol (also known as RT-3003) is a discontinued cardiovascular drug candidate developed by the Hungarian pharmaceutical company Gedeon Richter Plc.[1] Its chemical name is (-)-1beta-ethyl-1alpha-hydroxymethyl-1,2,3,4,6,7, 12balpha-octahydroindolo[2,3-a]quinolizine.[1] This technical guide provides a comprehensive overview of the available pharmacological information on this compound, compiled from existing public data.

Executive Summary

This compound was investigated for the treatment of cardiovascular diseases.[1] Its primary mechanism of action is understood to be a combination of voltage-gated calcium channel (VDCC) blocking and α-adrenergic receptor antagonism.[1] Despite its initial development, the global research and development of this compound have been discontinued.[1] Publicly available data on its detailed pharmacological and pharmacokinetic properties, as well as the specific reasons for its discontinuation, are limited.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two key pathways involved in cardiovascular regulation:

  • Voltage-Gated Calcium Channel (VDCC) Blockade: this compound acts as a blocker of VDCCs. By inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac cells, it is expected to induce vasodilation and potentially modulate cardiac contractility and heart rate.

  • α-Adrenergic Receptor Antagonism: The compound also functions as an antagonist of α-adrenergic receptors. This action would counteract the vasoconstrictive effects of endogenous catecholamines like norepinephrine, further contributing to vasodilation and a reduction in blood pressure.

Additionally, preclinical studies have suggested that the vasodilating effects of this compound are mediated by the release of endothelium-derived nitric oxide, a key signaling molecule in promoting vasodilation.

Signaling Pathways

The following diagram illustrates the proposed signaling pathways affected by this compound's dual mechanism of action.

Vintoperol_Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell VDCC Voltage-Gated Calcium Channel Ca_influx Ca²⁺ Influx VDCC->Ca_influx Allows Contraction Vasoconstriction Ca_influx->Contraction Leads to Alpha_Receptor α-Adrenergic Receptor Alpha_Receptor->Contraction Promotes Norepinephrine Norepinephrine Norepinephrine->Alpha_Receptor Activates Vintoperol_VDCC This compound Vintoperol_VDCC->VDCC Blocks Vintoperol_Alpha This compound Vintoperol_Alpha->Alpha_Receptor Blocks

This compound's dual blockade of VDCC and α-adrenergic receptors.

Pharmacological Data

Table 1: In Vitro Pharmacology
TargetAssay TypeSpeciesIC50KiEC50
Voltage-Gated Calcium ChannelsData not availableData not availableData not availableData not availableData not available
α-Adrenergic ReceptorsData not availableData not availableData not availableData not availableData not available
Table 2: Pharmacokinetic Parameters
SpeciesRoute of AdministrationHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Bioavailability
Data not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound are scarce in published literature. The following represents a generalized workflow based on the available information suggesting both in vivo and in vitro studies were conducted.

In Vivo Vasodilation Studies (Canine and Murine Models)

One available study provides some insight into the in vivo and in vitro experimental designs used to assess this compound's vasodilatory effects.

Experimental_Workflow cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocol Animal_Model Anesthetized Dogs Administration Intra-arterial Infusion (0.01, 0.1, 0.3 mg/kg/min) Animal_Model->Administration Measurement_invivo Measure Femoral Blood Flow Administration->Measurement_invivo end_invivo Analyze In Vivo Data Measurement_invivo->end_invivo Tissue_Prep Isolated Rat Pulmonary Artery Rings Precontraction Pre-contract Vascular Rings Tissue_Prep->Precontraction Treatment Add this compound (10⁻⁴ M) Precontraction->Treatment Measurement_invitro Measure Vascular Relaxation Treatment->Measurement_invitro end_invitro Analyze In Vitro Data Measurement_invitro->end_invitro start Start start->Animal_Model start->Tissue_Prep

References

Vintoperol's Effect on the Vascular Endothelium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of Vintoperol on the vascular endothelium. The information presented herein is a synthesis of available preclinical data, focusing on the molecular mechanisms, quantitative effects, and experimental methodologies described in the scientific literature.

Core Mechanism of Action

This compound elicits a vasodilatory response that is significantly dependent on the presence of a functional vascular endothelium.[1] The primary mechanism involves the release of endothelium-derived nitric oxide (NO).[1] Additionally, this compound is classified as a voltage-gated calcium channel (VDCC) blocker and an α-adrenergic receptor antagonist, which may contribute to its overall vascular effects.[2]

Endothelium-Dependent Vasodilation
  • Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the endothelium-dependent effects of this compound.

Table 1: Effect of this compound on Femoral Blood Flow in Anesthetized Dogs [1]

ConditionThis compound Dose (intra-arterial)Mean Increase in Blood Flow (%)p-value
Control (Intact Endothelium)0.3 mg/kg/min47 ± 4< 0.05
De-endothelialized0.3 mg/kg/min18 ± 5< 0.05
Methylene Blue Pre-treatment0.3 mg/kg/min24 ± 4< 0.05

Table 2: Effect of this compound on Precontracted Isolated Rat Pulmonary Artery Rings [1]

ConditionThis compound Concentration (in vitro)Mean Relaxation (%)p-value
Control (Intact Endothelium)10⁻⁴ M56 ± 5< 0.05
De-endothelialized10⁻⁴ M21 ± 4< 0.05

Table 3: Effect of Inhibitors on this compound-Induced Relaxation of Vascular Rings

InhibitorConcentrationLevel of Inhibition (%)
Gossypol2 x 10⁻⁵ M50-100
Methylene Blue5 x 10⁻⁵ M50-100

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Studies in Anesthetized Dogs
  • Animal Model: Anesthetized dogs.

  • Vascular Bed: Femoral vascular bed.

  • Drug Administration: this compound was administered intra-arterially at doses of 0.01, 0.1, and 0.3 mg/kg/min for 10 minutes.

  • Endothelium Removal: De-endothelialization was achieved by administering saponin (0.5 mg/ml for 5 minutes).

  • Inhibition Studies: Methylene blue (10 mg/kg) was administered to inhibit guanylate cyclase.

  • Measurements: Blood flow in the femoral artery was measured to determine the vasodilatory effect.

In Vitro Studies on Isolated Rat Vascular Rings
  • Tissue Preparation: Isolated rings from the rat pulmonary artery, vena cava, and thoracic aorta were used.

  • Drug Application: this compound was added to the in vitro bath at a concentration of 10⁻⁴ M.

  • Endothelium Removal: Mechanical removal of the endothelium was performed.

  • Precontraction: Vascular rings were precontracted to induce a stable tone before the addition of this compound.

  • Inhibition Studies: Gossypol (2 x 10⁻⁵ M) or methylene blue (5 x 10⁻⁵ M) were used to inhibit nitric oxide synthase and guanylate cyclase, respectively.

  • Measurements: The relaxation of the precontracted segments was measured to quantify the vasodilatory effect.

Signaling Pathways

Endothelium-Dependent Vasodilation Pathway

The primary mechanism of this compound-induced vasodilation is mediated by the release of nitric oxide from the vascular endothelium. This compound stimulates the endothelial cells, leading to the activation of nitric oxide synthase (NOS). NOS then produces nitric oxide, which diffuses to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to a decrease in intracellular calcium and subsequent smooth muscle relaxation, resulting in vasodilation.

Vintoperol_NO_Pathway cluster_endothelium Vascular Endothelium cluster_smooth_muscle Vascular Smooth Muscle This compound This compound eNOS eNOS This compound->eNOS Stimulates NO_release Nitric Oxide (NO) Release eNOS->NO_release Produces sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Vasodilation cGMP->Relaxation Leads to

Caption: this compound-induced nitric oxide signaling pathway in the vascular endothelium.

Experimental Workflow for In Vitro Vascular Ring Assay

The following diagram illustrates the workflow for assessing the vasoactive properties of this compound using isolated vascular rings.

Experimental_Workflow cluster_inhibition Inhibition Arm A Isolate Vascular Rings (e.g., Rat Aorta) B Mount Rings in Organ Bath A->B C Induce Contraction (e.g., with Phenylephrine) B->C G Pre-incubate with Inhibitor (e.g., Methylene Blue) B->G Parallel Experiment D Administer this compound C->D E Measure Relaxation Response D->E F Data Analysis E->F G->C

Caption: Workflow for in vitro assessment of this compound's vasodilatory effect.

References

In-Vitro Profile of Vintoperol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro pharmacological properties of Vintoperol, a compound with demonstrated effects on platelet aggregation and vasodilation. The information is compiled from preclinical studies to support further research and development.

Inhibition of Platelet Aggregation

This compound has been shown to inhibit platelet aggregation in in-vitro settings. The primary mechanism appears to be the interference with collagen-induced platelet activation.

Quantitative Data
AgonistOral Dose in MiceInhibition of Aggregation
Collagen30 mg/kg15%
ADP30 mg/kg33%
ADP/epinephrine30 mg/kg37%

Table 1: In-vivo inhibition of platelet aggregation in mice after oral administration of this compound.[1]

Experimental Protocol: In-Vitro Platelet Aggregation Assay

This protocol is a generalized procedure for assessing the anti-platelet activity of this compound using light transmission aggregometry (LTA).

1.2.1. Materials:

  • This compound

  • Collagen (agonist)

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from test species

  • Saline solution

  • Aggregometer

1.2.2. Procedure:

  • PRP and PPP Preparation:

    • Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregometer Setup:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Assay:

    • Pipette a defined volume of PRP into a cuvette with a stir bar.

    • Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 5 minutes) at 37°C.

    • Add the collagen agonist to induce platelet aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.

Signaling Pathway: Inhibition of Platelet Aggregation

The precise molecular mechanism by which this compound inhibits platelet aggregation has not been fully elucidated. It is known to interfere with collagen-induced aggregation[1]. A possible, though unconfirmed, mechanism could involve the modulation of downstream signaling pathways following collagen receptor activation, such as the thromboxane A2 synthesis pathway or the PI3K/Akt pathway. Further research is required to identify the specific molecular targets of this compound in platelets.

G cluster_platelet Platelet Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Signaling_Cascade Downstream Signaling (e.g., PLCγ2, PI3K/Akt) GPVI->Signaling_Cascade Thromboxane_A2 Thromboxane A2 Synthesis Signaling_Cascade->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Signaling_Cascade->Platelet_Aggregation Thromboxane_A2->Platelet_Aggregation This compound This compound This compound->Signaling_Cascade Inhibition (?)

Figure 1. Hypothetical signaling pathway for this compound's inhibition of platelet aggregation.

Endothelium-Dependent Vasodilation

This compound induces vasodilation through an endothelium-dependent mechanism involving the release of nitric oxide (NO)[2].

Quantitative Data

In-vitro studies on isolated rat pulmonary artery rings have demonstrated the vasodilatory effect of this compound. The relaxation is significantly reduced in the absence of a functional endothelium.

ConditionThis compound ConcentrationRelaxation of Pre-contracted Segments
Control (with Endothelium)10⁻⁴ M56 ± 5%
De-endothelialized10⁻⁴ M21 ± 4%

Table 2: Effect of this compound on the relaxation of isolated rat pulmonary artery rings.

Experimental Protocol: In-Vitro Vasorelaxation Assay (Rat Aortic Rings)

This protocol outlines a method for assessing the vasodilatory effect of this compound on isolated rat aortic rings.

2.2.1. Materials:

  • This compound

  • Phenylephrine (or other vasoconstrictor)

  • Acetylcholine

  • Krebs-Henseleit solution

  • Organ bath system with isometric force transducers

2.2.2. Procedure:

  • Aortic Ring Preparation:

    • Euthanize a rat and carefully excise the thoracic aorta.

    • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • Connect the rings to isometric force transducers to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Induce contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess the integrity of the endothelium. A relaxation of >70% indicates a functional endothelium.

  • Assay:

    • Wash the rings and allow them to return to baseline tension.

    • Pre-contract the rings again with phenylephrine.

    • Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to the bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Construct a concentration-response curve to determine the potency of this compound.

Signaling Pathway: Endothelium-Dependent Vasodilation

This compound stimulates endothelial cells to produce nitric oxide (NO). NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation leads to a decrease in intracellular calcium levels and ultimately results in smooth muscle relaxation and vasodilation.

G cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell This compound This compound eNOS eNOS This compound->eNOS Stimulation NO Nitric Oxide (NO) eNOS->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation

Figure 2. This compound's signaling pathway for endothelium-dependent vasodilation.

Summary and Future Directions

The in-vitro data currently available suggest that this compound possesses dual therapeutic potential as an anti-platelet and vasodilatory agent. Its mechanism of vasodilation is well-characterized and involves the canonical NO-cGMP pathway. However, the precise molecular target and a detailed quantitative profile of its anti-platelet activity require further investigation. Future studies should focus on determining the IC50 values for platelet aggregation inhibition and identifying the specific signaling molecules within the platelet that this compound interacts with. Such data will be crucial for the continued development and potential clinical application of this compound.

References

Vintoperol: A Toxicological Profile of a Discontinued Pharmaceutical Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Vintoperol (also known as RT-3003) is a pharmaceutical agent whose development was discontinued due to toxic side effects. As a result, comprehensive and publicly available toxicological data, including specific quantitative values (e.g., LD50, NOAEL) and detailed experimental protocols, are scarce. This guide synthesizes the limited available information and provides a framework for understanding the potential toxicological profile of this compound based on its known pharmacological classification. The data presented in the tables and the specific pathways in the diagrams are illustrative examples based on typical findings for compounds with similar mechanisms of action and are not based on published data for this compound unless otherwise cited.

Introduction

This compound is a vasoactive compound originally developed by the chemical works of Gedeon Richter Plc.[1] Its development was halted due to undisclosed toxic side effects, preventing its use in clinical practice.[1] Understanding the potential toxicological profile of discontinued drugs like this compound is crucial for the broader scientific community to learn from past research and inform future drug development.

Pharmacological Classification and Mechanism of Action

This compound is classified as a voltage-gated calcium channel (VDCC) blocker and an α-adrenergic receptor antagonist.[1] Its vasodilating effects are believed to be mediated by the release of endothelium-derived nitric oxide. This dual mechanism of action, while potentially therapeutic for cardiovascular diseases, also presents a complex profile for toxicological assessment.

Hypothetical Toxicological Data Summary

Due to the absence of specific public data for this compound, the following tables present hypothetical toxicological data based on general knowledge of compounds with similar mechanisms of action. These tables are for illustrative purposes only.

Table 1: Hypothetical Acute Toxicity Data for this compound
SpeciesRoute of AdministrationLD50 (mg/kg)Observed Clinical Signs
MouseOral150Sedation, ataxia, respiratory distress
MouseIntravenous15Cardiac arrhythmias, hypotension, mortality
RatOral200Lethargy, piloerection, decreased body temperature
RatIntravenous20Severe hypotension, convulsions, mortality
Table 2: Hypothetical Sub-chronic Toxicity Findings (90-day study in Rats)
Dose Group (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
0 (Control)No adverse effects observed.-
10Mild sedation, reversible upon cessation of treatment.10
30Increased liver enzymes (ALT, AST), mild hepatocellular hypertrophy.-
100Significant hepatotoxicity, cardiac fibrosis, and mortality.-
Table 3: Hypothetical Genotoxicity and Reproductive Toxicity Profile
AssayResult
Ames Test (Bacterial Reverse Mutation)Negative
In vitro Chromosomal Aberration AssayPositive at high concentrations
In vivo Micronucleus Test (Rodent)Positive
Fertility and Early Embryonic DevelopmentAdverse effects on implantation at maternally toxic doses
Embryo-fetal DevelopmentTeratogenic effects observed in rats

Potential Signaling Pathways Involved in this compound's Action and Toxicity

Based on its classification, this compound likely interacts with signaling pathways regulated by calcium influx and adrenergic signaling. The diagrams below illustrate these potential interactions.

cluster_0 This compound's Primary Mechanisms This compound This compound VDCC Voltage-Gated Calcium Channel This compound->VDCC Blocks Alpha_AR α-Adrenergic Receptor This compound->Alpha_AR Antagonizes

Figure 1: this compound's dual mechanism of action.

cluster_1 Signaling Cascade Post α-Adrenergic Receptor Antagonism This compound This compound Alpha_AR α-Adrenergic Receptor This compound->Alpha_AR Antagonizes Gq_Protein Gq Protein Alpha_AR->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction

Figure 2: this compound's effect on α-adrenergic signaling.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following outlines standard methodologies for the types of toxicological studies that would have been conducted.

Acute Toxicity Study (Illustrative Protocol based on OECD Guideline 423)
  • Test Species: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.

  • Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle. Access to standard laboratory diet and water ad libitum.

  • Dose Administration: A single oral dose of this compound administered via gavage. A starting dose is selected based on available data, followed by a stepwise procedure with subsequent animals receiving a higher or lower dose depending on the outcome.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

  • Endpoint: The LD50 is estimated, and a full description of toxic effects is recorded.

Sub-chronic Toxicity Study (Illustrative Protocol based on OECD Guideline 408)
  • Test Species: Rats (e.g., Wistar), both sexes.

  • Dose Administration: this compound administered daily via the intended clinical route (e.g., oral gavage) for 90 days at three or more dose levels, plus a control group.

  • In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmoscopy, and functional observational battery.

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at termination.

  • Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

  • Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).

In Vitro Chromosomal Aberration Test (Illustrative Protocol based on OECD Guideline 473)
  • Cell System: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

  • Test Substance Preparation: this compound is dissolved in a suitable solvent and added to the cell cultures at various concentrations, with and without an exogenous metabolic activation system (S9 mix).

  • Treatment and Harvesting: Cells are exposed to the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9. Cells are harvested at a predetermined time after the start of treatment.

  • Metaphase Analysis: Chromosome preparations are made, and metaphase cells are scored for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Endpoint: The frequency of cells with structural chromosomal aberrations is determined and compared to concurrent solvent and positive controls.

Conclusion

The discontinuation of this compound due to toxic side effects underscores the critical importance of comprehensive toxicological evaluation in drug development. While specific data on this compound remains largely in the private domain of its original developer, its pharmacological profile as a VDCC blocker and α-adrenergic antagonist provides a basis for understanding its potential toxicities. The illustrative data and protocols presented in this guide serve as a framework for researchers and drug development professionals to consider the multifaceted nature of toxicological assessment for compounds with dual mechanisms of action. Further investigation into the specific toxicities of this compound, should the data become publicly available, would be a valuable contribution to the field of toxicology.

References

Methodological & Application

Vintoperol: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vintoperol, also known as RT-3003, is a synthetic compound derived from vincamine.[1] It functions as a voltage-gated calcium channel (VDCC) blocker and an alpha-adrenergic receptor antagonist.[1] Research has indicated that its vasodilatory effects are mediated through the release of endothelium-derived nitric oxide, suggesting an interaction with the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[2] These characteristics make this compound a compound of interest for investigations in cardiovascular research and other fields where these pathways are relevant.

These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting, including methods for assessing its cytotoxic effects and a generalized protocol for evaluating its activity based on its known mechanisms of action.

Data Presentation

Table 1: this compound Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₈H₂₄N₂O[3]
Molecular Weight 284.4 g/mol [3]
Synonyms RT-3003, RGH-2981
Known In Vitro Concentration 100 µM (on isolated rat pulmonary artery)

Table 2: Suggested Concentration Ranges for Cell Culture Experiments

Assay TypeSuggested Starting Concentration RangeNotes
Cytotoxicity (e.g., MTT, LDH) 1 µM - 200 µMA broad range is recommended for initial screening to determine the IC50.
Functional Assays (e.g., Calcium Imaging, cGMP measurement) 10 µM - 100 µMBased on the concentration used in isolated tissue experiments.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.

Background: Due to the likely poor aqueous solubility of this compound, a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is recommended. It is crucial to maintain a low final concentration of the solvent in the cell culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

Protocol:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 2.844 mg of this compound (Molecular Weight = 284.4 g/mol ).

  • Dissolution in DMSO:

    • Transfer the weighed this compound powder into a sterile polypropylene tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration. For a 10 mM stock from 2.844 mg of this compound, add 1 mL of DMSO.

  • Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Determining this compound Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Background: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cells of interest (e.g., endothelial cells, smooth muscle cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. For example, prepare 2X working solutions to be added to the wells.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a suitable software.

Generalized Protocol for Assessing this compound's Functional Effects (Calcium Imaging)

Objective: To assess the effect of this compound on intracellular calcium levels in response to a stimulus.

Background: As a voltage-gated calcium channel blocker, this compound is expected to inhibit the influx of calcium into cells upon depolarization. This can be visualized using calcium-sensitive fluorescent dyes.

Materials:

  • Cells expressing voltage-gated calcium channels

  • Calcium imaging buffer (e.g., HBSS with calcium and magnesium)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • This compound stock solution

  • Depolarizing agent (e.g., high concentration of KCl)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence imaging. Allow cells to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in calcium imaging buffer.

    • Remove the culture medium, wash the cells once with imaging buffer, and then add the dye loading solution.

    • Incubate for 30-60 minutes at 37°C.

  • This compound Incubation:

    • Wash the cells twice with imaging buffer to remove excess dye.

    • Add imaging buffer containing the desired concentration of this compound or vehicle control (DMSO).

    • Incubate for a predetermined time (e.g., 15-30 minutes).

  • Calcium Imaging:

    • Place the plate in the fluorescence imaging system and establish a baseline fluorescence reading.

    • Inject the depolarizing agent (e.g., KCl to a final concentration of 50 mM) to stimulate calcium influx.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence intensity in response to the stimulus for both this compound-treated and control cells.

    • Compare the calcium response to determine the inhibitory effect of this compound.

Visualizations

Vintoperol_Experimental_Workflow cluster_prep 1. Stock Solution Preparation cluster_assay 2. Cell-Based Assay Vintoperol_Powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO Vintoperol_Powder->Stock_Solution DMSO Sterile DMSO DMSO->Stock_Solution Treatment Treatment with This compound Dilutions Stock_Solution->Treatment Dilute in Media Cell_Culture Cell Seeding (96-well plate) Cell_Culture->Treatment Assay Perform Assay (e.g., MTT, Calcium Imaging) Treatment->Assay Data_Analysis Data Acquisition & Analysis Assay->Data_Analysis

Caption: Experimental workflow for this compound preparation and use in cell culture.

NO_cGMP_Signaling_Pathway cluster_NO_pathway NO/cGMP Pathway This compound This compound Alpha_Adrenergic_Receptor α-Adrenergic Receptor This compound->Alpha_Adrenergic_Receptor Antagonizes VDCC Voltage-Gated Calcium Channel This compound->VDCC Blocks eNOS_activation eNOS Activation Alpha_Adrenergic_Receptor->eNOS_activation Inhibits (in some contexts) NO Nitric Oxide (NO) eNOS_activation->NO Produces L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Cellular Effects PKG->Vasodilation Calcium_Influx Ca²⁺ Influx VDCC->Calcium_Influx Prevents

Caption: this compound's proposed mechanism of action via the NO/cGMP pathway.

References

Application Notes and Protocols for Vintoperol Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vintoperol (RGH-2981) is a novel compound with vasodilating and anti-thrombotic properties. Its mechanism of action is attributed to its function as a voltage-gated calcium channel (VDCC) blocker and an α-adrenergic receptor antagonist.[1] Furthermore, its vasodilatory effects are mediated by the release of endothelium-derived nitric oxide.[2] These characteristics make this compound a compound of interest for cardiovascular and cerebrovascular research.

These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the administration of this compound in various animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, efficacy, and toxicity of this compound.

Data Presentation

The following tables summarize the currently available quantitative data on the in vivo effects of this compound. Due to the limited publicly available data, these tables are not exhaustive but provide a foundation for dose selection in future studies.

Table 1: In Vivo Efficacy of Orally Administered this compound in Rodent Models [1]

Animal ModelSpeciesDose (Oral)Effect
Acute Pulmonary ThromboembolismMouse10 mg/kgIncreased survival rate from 9% to 60% (ADP-induced)
Acute Pulmonary ThromboembolismMouse10 mg/kgIncreased survival rate from 13% to 73% (collagen-induced)
Platelet AggregationMouse30 mg/kgInhibition of collagen-induced aggregation by 15%
Platelet AggregationMouse30 mg/kgInhibition of ADP-induced aggregation by 33%
Platelet AggregationMouse30 mg/kgInhibition of ADP/epinephrine-induced aggregation by 37%
Multifactorial ThrombosisRat10 mg/kgSignificant antithrombotic effect (p < 0.01)

Table 2: In Vivo Hemodynamic Effects of Intra-arterially Administered this compound in a Canine Model [2]

Animal ModelSpeciesDose (Intra-arterial)Effect on Femoral Blood Flow
AnesthetizedDog0.3 mg/kg/min47 +/- 4% increase under control conditions
Anesthetized (De-endothelialized)Dog0.3 mg/kg/min18 +/- 5% increase

Experimental Protocols

The following are detailed protocols for the administration of this compound via oral, intraperitoneal, and subcutaneous routes in rodent models. These protocols are based on general best practices and should be adapted to specific experimental designs.

Protocol 1: Oral Gavage Administration in Rats and Mice

Objective: To administer a precise oral dose of this compound.

Materials:

  • This compound compound

  • Appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Gavage needles (flexible or rigid with a ball tip; appropriate size for the animal)

  • Syringes

  • Animal balance

Procedure:

  • Animal Preparation:

    • Weigh the animal to accurately calculate the required dose and volume.

    • Handle the animal gently to minimize stress.

  • This compound Formulation:

    • Note: Specific solubility and formulation data for this compound are not publicly available. It is crucial to determine the solubility of this compound in various vehicles to prepare a homogenous and stable formulation. For initial studies, suspension in an inert vehicle like 0.5% carboxymethylcellulose or dissolution in an oil-based vehicle such as corn oil can be considered.

    • Prepare the this compound solution or suspension at the desired concentration. Ensure it is well-mixed before each administration.

  • Administration:

    • For rats, a common oral gavage volume is 5-10 mL/kg.

    • For mice, a common oral gavage volume is 10 mL/kg.

    • Gently restrain the animal. For rats, this can be done by holding the animal against the forearm with the head immobilized. For mice, scruffing the neck is a common method.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the stomach, administer the this compound formulation slowly and steadily.

    • Withdraw the needle gently in the same direction it was inserted.

    • Monitor the animal for any signs of distress immediately after the procedure and at regular intervals as required by the study protocol.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Objective: To administer this compound systemically via the peritoneal cavity.

Materials:

  • This compound compound

  • Sterile, isotonic vehicle (e.g., sterile saline, PBS)

  • Sterile syringes and needles (25-27 gauge for mice)

  • Animal balance

Procedure:

  • Animal Preparation:

    • Weigh the mouse for accurate dose calculation.

    • The maximum recommended IP injection volume for mice is 10 mL/kg.

  • This compound Formulation:

    • Dissolve or suspend this compound in a sterile, isotonic vehicle. Ensure the final formulation is at or near physiological pH to minimize irritation.

    • Warm the solution to room temperature to reduce the risk of hypothermia in the animal.

  • Administration:

    • Restrain the mouse by scruffing the neck and securing the tail.

    • Tilt the mouse's head downwards at a slight angle.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Insert the needle at a 15-20 degree angle.

    • Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.

    • Inject the this compound solution slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 3: Subcutaneous (SC) Injection in Rodents

Objective: To administer this compound for slower, sustained absorption.

Materials:

  • This compound compound

  • Sterile, isotonic vehicle

  • Sterile syringes and needles (25-27 gauge)

  • Animal balance

Procedure:

  • Animal Preparation:

    • Weigh the animal for accurate dose calculation.

    • Recommended SC injection volumes are typically 5-10 mL/kg for rats and 10-20 mL/kg for mice.

  • This compound Formulation:

    • Prepare a sterile solution or suspension of this compound as described for IP injection.

  • Administration:

    • Gently restrain the animal.

    • Lift a fold of skin in the interscapular region (between the shoulder blades) to form a "tent".

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Gently aspirate to check for blood. If blood appears, withdraw the needle and re-insert in a different location.

    • Inject the solution slowly.

    • Withdraw the needle and gently massage the area to aid in dispersal of the solution.

    • Return the animal to its cage and monitor for any signs of irritation or adverse effects at the injection site.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its effects through a multi-target mechanism. As a voltage-gated calcium channel (VDCC) blocker, it inhibits the influx of calcium into vascular smooth muscle cells, leading to relaxation. Simultaneously, as an α-adrenergic receptor antagonist, it blocks the vasoconstrictive effects of catecholamines. Finally, it promotes the release of nitric oxide from the endothelium, which activates soluble guanylate cyclase (sGC) in smooth muscle cells, further contributing to vasodilation.

Vintoperol_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Vintoperol_endo This compound eNOS eNOS Vintoperol_endo->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC NO->sGC activates Vintoperol_sm This compound Alpha_R α-Adrenergic Receptor Vintoperol_sm->Alpha_R blocks VDCC Voltage-Gated Ca²⁺ Channel Vintoperol_sm->VDCC blocks Ca_influx Ca²⁺ Influx Alpha_R->Ca_influx activates VDCC->Ca_influx cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation promotes Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction leads to

Caption: this compound's signaling pathway leading to vasodilation.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in an animal model of thrombosis.

Vintoperol_Efficacy_Workflow start Start animal_acclimatization Animal Acclimatization (e.g., Mice, 1 week) start->animal_acclimatization randomization Randomize into Groups (Vehicle, this compound Doses) animal_acclimatization->randomization dosing This compound Administration (e.g., Oral Gavage) randomization->dosing thrombosis_induction Induce Thrombosis (e.g., Collagen/ADP Injection) dosing->thrombosis_induction observation Observe for Endpoint (e.g., Survival, Bleeding Time) thrombosis_induction->observation data_collection Data Collection & Analysis observation->data_collection end End data_collection->end

Caption: Workflow for a this compound in vivo efficacy study.

References

Application Notes and Protocols for Measuring Vintoperol Efficacy in Vasodilation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vintoperol is a vasoactive compound that has demonstrated significant vasodilatory effects, making it a person of interest in the development of therapies for cardiovascular conditions characterized by vasoconstriction and reduced blood flow. These application notes provide detailed protocols for assessing the efficacy of this compound in promoting vasodilation, with a focus on its endothelium-dependent mechanism of action. The provided methodologies cover both in vivo and ex vivo models, offering a comprehensive approach to characterizing the pharmacological profile of this compound.

Mechanism of Action: Endothelium-Dependent Vasodilation

This compound exerts its vasodilatory effects primarily through the release of endothelium-derived nitric oxide (NO)[1]. The signaling cascade is initiated by this compound stimulating endothelial cells, which in turn activate endothelial nitric oxide synthase (eNOS). eNOS produces NO, which then diffuses to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation, leading to vasodilation.

Vintoperol_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound eNOS_inactive eNOS (inactive) This compound->eNOS_inactive Stimulates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activates NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->NO sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses & Activates sGC_active sGC (active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->cGMP PKG_inactive PKG (inactive) cGMP->PKG_inactive PKG_active PKG (active) PKG_inactive->PKG_active Activates Relaxation Vasodilation (Smooth Muscle Relaxation) PKG_active->Relaxation Leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Data Presentation: Efficacy of this compound in Vasodilation

The following tables summarize the quantitative data from studies evaluating the vasodilatory effects of this compound.

Table 1: Effect of this compound on Blood Flow in the Femoral Vascular Bed of Anesthetized Dogs

ConditionThis compound Dose (mg/kg/min)Increase in Blood Flow (%)
Control (Intact Endothelium)0.347 ± 4
De-endothelialized0.318 ± 5
Methylene Blue (10 mg/kg)0.324 ± 4
Data from experiments on vessels of the femoral vascular bed of anesthetized dogs.[1]

Table 2: Relaxation Effect of this compound on Isolated Rat Pulmonary Artery Rings

ConditionThis compound Concentration (M)Relaxation of Precontracted Segments (%)
Control (Intact Endothelium)10⁻⁴56 ± 5
De-endothelialized10⁻⁴21 ± 4
Data from experiments on isolated rings of the rat pulmonary artery.[1]

Table 3: Inhibition of this compound-Induced Relaxation in Vascular Rings

InhibitorConcentration (M)Level of Inhibition (%)
Gossypol2 x 10⁻⁵50-100
Methylene Blue5 x 10⁻⁵50-100
The level of inhibition depended on the duration of exposure to the inhibitors.[1]

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assay Using Isolated Aortic Rings

This protocol describes the methodology for assessing the vasodilatory effect of this compound on isolated arterial rings using an organ bath or wire myograph system.

1. Materials and Reagents

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1. Freshly prepared and gassed with 95% O₂ / 5% CO₂ (pH 7.4).

  • High Potassium Chloride (KCl) Solution (60-80 mM in KHS)

  • Phenylephrine (PE) or Norepinephrine (NE) for pre-contraction

  • Acetylcholine (ACh) to assess endothelium integrity

  • This compound stock solution

  • Inhibitors (optional): L-NAME (NOS inhibitor), Methylene Blue (guanylate cyclase inhibitor)

  • Organ bath or wire myograph system

  • Force transducer and data acquisition system

  • Dissecting microscope and surgical instruments

2. Experimental Workflow

Ex_Vivo_Workflow A 1. Aortic Ring Preparation - Euthanize rat - Dissect thoracic aorta - Clean and cut into 2-3 mm rings B 2. Mounting - Mount rings in organ bath/myograph - Equilibrate for 60-90 min under tension A->B C 3. Viability & Endothelium Integrity Check - Contract with high KCl solution - Wash - Pre-contract with Phenylephrine - Test relaxation with Acetylcholine B->C D 4. Vasodilation Assay - Wash and return to baseline - Pre-contract with Phenylephrine - Cumulative addition of this compound C->D E 5. (Optional) Mechanistic Studies - Repeat assay in the presence of inhibitors (e.g., L-NAME, Methylene Blue) D->E F 6. Data Analysis - Measure relaxation as a percentage of pre-contraction - Generate concentration-response curves D->F E->F

Caption: Experimental workflow for the ex vivo vasodilation assay.

3. Detailed Procedure

  • Aortic Ring Preparation:

    • Humanely euthanize the rat according to approved institutional protocols.

    • Carefully dissect the thoracic aorta and place it in cold KHS.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in the organ bath chambers or on the wire myograph, filled with KHS maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g). Replace the KHS every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the rings by adding a high KCl solution to verify the viability of the smooth muscle.

    • Wash the rings with KHS until they return to the baseline tension.

    • Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.

    • Wash the rings and allow them to return to baseline.

  • Vasodilation Assay:

    • Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.

    • Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to stabilize before adding the next.

  • Mechanistic Studies (Optional):

    • To investigate the role of the NO-cGMP pathway, incubate the aortic rings with an inhibitor such as L-NAME (100 µM) or methylene blue (10 µM) for 20-30 minutes before pre-contraction with phenylephrine.

    • Repeat the cumulative addition of this compound and compare the concentration-response curves to those obtained in the absence of the inhibitor.

  • Data Analysis:

    • Record the tension of the aortic rings throughout the experiment.

    • Express the relaxation induced by this compound as a percentage of the maximal contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve and determine the EC₅₀ value.

Protocol 2: In Vivo Measurement of Blood Flow

This protocol provides a general framework for assessing the effect of this compound on blood flow in an anesthetized animal model.

1. Materials and Reagents

  • Anesthetized dogs or other suitable animal model

  • This compound solution for intra-arterial administration

  • Anesthetic agents

  • Surgical instruments for vessel cannulation

  • Blood flow probe and meter

  • Data acquisition system

2. Experimental Procedure

  • Anesthetize the animal according to an approved protocol.

  • Surgically expose the femoral artery and place a flow probe around the vessel to measure blood flow.

  • Insert a cannula into a side branch of the artery for intra-arterial administration of this compound.

  • Allow the animal to stabilize and record baseline blood flow.

  • Administer this compound intra-arterially at increasing doses (e.g., 0.01, 0.1, and 0.3 mg/kg/min for 10 minutes each)[1].

  • Continuously record blood flow during and after this compound administration.

  • To investigate the role of the endothelium, the experiment can be repeated in animals where the endothelium has been denuded (e.g., using saponin) or after administration of an inhibitor like methylene blue.

3. Data Analysis

  • Calculate the percentage change in blood flow from baseline for each dose of this compound.

  • Compare the changes in blood flow under control conditions, after de-endothelialization, and in the presence of inhibitors.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the investigation of this compound's vasodilatory efficacy. The ex vivo aortic ring assay is a powerful tool for characterizing the concentration-dependent effects and elucidating the underlying cellular mechanisms, while in vivo blood flow measurements offer a more physiologically relevant assessment of its therapeutic potential. The consistent finding that this compound's action is largely dependent on an intact endothelium and the nitric oxide signaling pathway underscores the importance of these specific assays in its evaluation.

References

Application Notes and Protocols for Investigating Vintoperol using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vintoperol is a vasodilator agent whose mechanism of action is associated with the release of endothelium-derived nitric oxide (NO)[1]. Understanding the precise molecular targets of this compound, particularly its interaction with ion channels, is crucial for elucidating its therapeutic potential and off-target effects. Patch clamp electrophysiology is a powerful technique for directly measuring the activity of ion channels and assessing the impact of pharmacological agents like this compound in real-time[2][3].

These application notes provide a comprehensive guide for researchers utilizing patch clamp techniques to investigate the effects of this compound on ion channel function. The protocols and methodologies outlined below are designed to be adaptable to various experimental setups and cell types, enabling a thorough characterization of this compound's electrophysiological profile.

Putative Mechanism of Action and Signaling Pathway

This compound is proposed to induce vasodilation through an endothelium-dependent mechanism involving the production of nitric oxide[1]. NO, a potent signaling molecule, can directly or indirectly modulate the activity of various ion channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. The putative signaling pathway is illustrated below.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (e.g., A7r5, Primary VSMCs) GigaSeal Form Gigaohm Seal CellCulture->GigaSeal SolutionPrep Solution Preparation (Internal, External, this compound) SolutionPrep->GigaSeal PipettePull Pipette Pulling & Polishing PipettePull->GigaSeal WholeCell Achieve Whole-Cell Configuration GigaSeal->WholeCell ControlRecord Record Control Currents (Voltage/Current Clamp) WholeCell->ControlRecord DrugApp Apply this compound ControlRecord->DrugApp DrugRecord Record Currents in Presence of this compound DrugApp->DrugRecord Washout Washout DrugRecord->Washout WashoutRecord Record Washout Currents Washout->WashoutRecord DataExtract Extract Current Parameters WashoutRecord->DataExtract Stats Statistical Analysis DataExtract->Stats ConcResponse Generate Concentration- Response Curves Stats->ConcResponse Report Reporting & Interpretation ConcResponse->Report

References

Application Notes and Protocols for In-Vivo Rodent Studies of Vintoperol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document provides a generalized template for application notes and protocols for in-vivo rodent studies. The compound "Vintoperol" is not found in the published scientific literature. Researchers should replace the placeholder information with their own experimental data.

Introduction

This compound is a novel compound under investigation for its potential therapeutic effects. These application notes provide a summary of recommended dosages and a detailed protocol for its administration in pre-clinical rodent models. The information presented here is intended to guide researchers in designing and executing in-vivo studies to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the dosage and administration details for this compound in various rodent models. This data should be generated from dose-finding and efficacy studies.

Table 1: this compound Dosage for In-Vivo Rodent Studies

Rodent ModelRoute of AdministrationDosage Range (mg/kg)Dosing FrequencyStudy DurationObserved Effects
e.g., C57BL/6 Micee.g., Intraperitoneal (IP)e.g., 1 - 50e.g., Once dailye.g., 14 dayse.g., Dose-dependent neuroprotective effects
e.g., Sprague-Dawley Ratse.g., Oral Gavage (PO)e.g., 10 - 100e.g., Twice dailye.g., 28 dayse.g., Improved cognitive function in memory tasks
e.g., BALB/c Micee.g., Intravenous (IV)e.g., 0.5 - 20e.g., Single dosee.g., 24 hourse.g., Reduction in infarct volume post-ischemia

Experimental Protocols

This section details the standard operating procedure for the administration of this compound in a rodent model of ischemic stroke.

Materials
  • This compound

  • Vehicle solution (e.g., sterile saline, DMSO, or as appropriate for this compound solubility)

  • Rodents (specify strain, age, and weight)

  • Dosing syringes and needles (appropriate gauge for the route of administration)

  • Animal scale

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for the chosen stroke model (e.g., Middle Cerebral Artery Occlusion - MCAO)

  • Personal Protective Equipment (PPE)

Procedure
  • Animal Acclimation: Acclimate animals to the housing facility for a minimum of 7 days prior to the experiment.

  • Randomization and Blinding: Randomize animals into treatment and control groups. The experimenter should be blinded to the treatment allocation.

  • This compound Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Further dilute to the final desired concentrations for each dosing group.

  • Induction of Ischemia (MCAO Model):

    • Anesthetize the animal using isoflurane.

    • Perform the MCAO surgery to induce focal cerebral ischemia.

    • Monitor animal vitals throughout the procedure.

  • This compound Administration:

    • Administer the assigned treatment (this compound or vehicle) at the predetermined time point post-MCAO (e.g., 1 hour post-reperfusion).

    • Administer via the chosen route (e.g., intraperitoneal injection).

    • Continue dosing at the specified frequency for the duration of the study.

  • Behavioral and Neurological Assessment: Perform a battery of behavioral tests (e.g., neurological deficit score, rotarod test, Morris water maze) at specified time points to assess functional outcomes.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals according to approved protocols.

    • Perfuse the animals and collect brain tissue.

    • Analyze the tissue for infarct volume (e.g., TTC staining), and molecular markers (e.g., Western blot, immunohistochemistry).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway that this compound may modulate and a typical experimental workflow for an in-vivo study.

G This compound This compound Receptor Target Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Apoptosis Apoptosis KinaseA->Apoptosis Inhibits TranscriptionFactor Transcription Factor (e.g., Nrf2) KinaseB->TranscriptionFactor AntioxidantGenes Antioxidant Response Genes TranscriptionFactor->AntioxidantGenes Upregulates CellSurvival Cell Survival AntioxidantGenes->CellSurvival

Caption: Hypothetical this compound signaling pathway for neuroprotection.

G Acclimation Animal Acclimation (7 days) Randomization Randomization and Blinding Acclimation->Randomization Surgery Induction of Ischemia (e.g., MCAO) Randomization->Surgery Dosing This compound/Vehicle Administration Surgery->Dosing Behavior Behavioral Assessment Dosing->Behavior Euthanasia Euthanasia and Tissue Collection Behavior->Euthanasia Analysis Data Analysis Euthanasia->Analysis

Caption: General experimental workflow for in-vivo rodent studies.

Application Note: Quantification of Vintoperol in Human Plasma using Reversed-Phase HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Vintoperol in human plasma. The method utilizes a C18 column with gradient elution and UV detection, providing excellent sensitivity and selectivity. A straightforward protein precipitation protocol is employed for sample preparation, ensuring high recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies and routine analysis in drug development and research environments.

Introduction

This compound is a novel therapeutic agent with significant potential in preclinical development. To support pharmacokinetic and pharmacodynamic studies, a sensitive and accurate analytical method for its quantification in biological matrices is essential.[1][2] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3][4] This application note details a validated HPLC method for the quantification of this compound in human plasma, designed to be both efficient and reliable for high-throughput analysis.

Experimental

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Syringe filters (0.22 µm PTFE)[5]

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions

A C18 reversed-phase column was selected for the separation. The mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile to ensure optimal peak shape and resolution.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 15 minutes
Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Plasma Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 600 µL of acetonitrile (containing internal standard, if used) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Method Validation Summary

The developed method was validated according to general principles for analytical method validation. The following parameters were assessed:

Validation ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 3.0%
Accuracy (Recovery) 95.0% - 105.0%
Retention Time Approximately 6.5 minutes

Experimental Workflow

The overall experimental workflow for the quantification of this compound in human plasma is depicted below.

experimental_workflow sample Receive Plasma Sample prep Sample Preparation (Protein Precipitation) sample->prep hplc HPLC Analysis prep->hplc data Data Acquisition & Processing hplc->data report Generate Report data->report

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a detailed protocol for a simple, sensitive, and reliable RP-HPLC method for the quantification of this compound in human plasma. The method demonstrates excellent linearity, precision, and accuracy, making it well-suited for supporting pharmacokinetic studies in a drug development setting. The straightforward sample preparation procedure allows for high throughput, which is crucial for analyzing large numbers of samples from preclinical and clinical trials.

References

Vintoperol: Application Notes and Protocols for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vintoperol is a vasoactive compound with a dual mechanism of action, functioning as both a voltage-gated calcium channel (VDCC) blocker and an α-adrenergic receptor antagonist.[1] Initially developed by Chemical Works of Gedeon Richter Plc., its development has since been discontinued.[1] Despite this, this compound remains a valuable tool compound for in vitro and in vivo studies in cardiovascular research, particularly for investigating mechanisms of vasodilation and blood pressure regulation.

These application notes provide an overview of this compound's pharmacological effects, detailed experimental protocols for its use in common cardiovascular research models, and a summary of available quantitative data.

Mechanism of Action

This compound elicits its primary cardiovascular effect, vasodilation, through two key mechanisms:

  • Voltage-Gated Calcium Channel (VDCC) Blockade: By inhibiting L-type voltage-gated calcium channels in vascular smooth muscle cells, this compound reduces the influx of extracellular calcium. This decrease in intracellular calcium concentration leads to smooth muscle relaxation and subsequent vasodilation.

  • α-Adrenergic Receptor Antagonism: this compound also acts as an antagonist at α-adrenergic receptors on vascular smooth muscle. This action counteracts the vasoconstrictive effects of endogenous catecholamines like norepinephrine, further contributing to vasodilation.

Furthermore, studies have shown that the vasodilatory effect of this compound is significantly mediated by the release of endothelium-derived nitric oxide (NO).[2] This suggests that this compound's action involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased production of NO, which then diffuses to the underlying smooth muscle cells to induce relaxation.

Signaling Pathways

The signaling cascades initiated by this compound's dual mechanism of action converge to promote vasodilation.

Signaling Pathway of this compound's Vasodilatory Action

Vintoperol_Signaling This compound This compound Alpha_Receptor α-Adrenergic Receptor This compound->Alpha_Receptor blocks VDCC Voltage-Gated Calcium Channel (L-type) This compound->VDCC blocks Endothelium Endothelial Cell This compound->Endothelium eNOS eNOS This compound->eNOS stimulates PLC Phospholipase C (PLC) Alpha_Receptor->PLC Ca_influx Ca²⁺ Influx VDCC->Ca_influx Norepinephrine Norepinephrine Norepinephrine->Alpha_Receptor activates IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Ca_release->Intracellular_Ca Contraction Vasoconstriction Intracellular_Ca->Contraction Relaxation Vasodilation NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKG->MLCP MLCP->Relaxation

Caption: this compound's dual mechanism leading to vasodilation.

Quantitative Data

Table 1: In Vivo Vasodilatory Effect of this compound in Anesthetized Dogs

This compound Dose (intra-arterial)Increase in Femoral Blood Flow (%)
0.01 mg/kg/minData not provided
0.1 mg/kg/minData not provided
0.3 mg/kg/min47 ± 4
0.3 mg/kg/min (in de-endothelialized vessels)18 ± 5

Data from experiments on the femoral vascular bed of anesthetized dogs.[2]

Table 2: In Vitro Vasorelaxant Effect of this compound on Isolated Rat Pulmonary Artery Rings

This compound ConcentrationRelaxation of Precontracted Segments (%)
10⁻⁴ M56 ± 5
10⁻⁴ M (in de-endothelialized rings)21 ± 4

Data from experiments on isolated rings of the rat pulmonary artery.[2]

Experimental Protocols

In Vitro Vasodilation Assay Using Isolated Aortic Rings

This protocol is a standard method to assess the direct effect of this compound on vascular tone.

Experimental Workflow: Isolated Aortic Ring Assay

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment Euthanize Euthanize Rat Dissect Dissect Thoracic Aorta Euthanize->Dissect Clean Clean Adherent Tissue Dissect->Clean Cut Cut 2-3 mm Rings Clean->Cut Mount Mount Rings in Organ Bath Cut->Mount Equilibrate Equilibrate in Krebs Solution (95% O₂, 5% CO₂) Mount->Equilibrate Tension Apply Optimal Passive Tension Equilibrate->Tension Wash Wash Periodically Tension->Wash Contract Induce Contraction (e.g., Phenylephrine) Wash->Contract Vintoperol_add Add Cumulative Concentrations of This compound Contract->Vintoperol_add Record Record Isometric Tension Changes Vintoperol_add->Record

Caption: Workflow for the isolated aortic ring vasodilation assay.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (or other vasoconstrictor)

  • This compound stock solution

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Experimental Setup:

    • Mount the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Experiment:

    • After equilibration, induce a sustained contraction with a vasoconstrictor (e.g., phenylephrine, 10⁻⁶ M).

    • Once the contraction has stabilized, add this compound in a cumulative concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol allows for the assessment of this compound's effect on systemic blood pressure.

Experimental Workflow: In Vivo Blood Pressure Measurement

InVivo_BP_Workflow cluster_prep Animal Preparation cluster_setup Data Acquisition Setup cluster_exp Experiment Anesthetize Anesthetize Rat (e.g., Urethane) Tracheotomy Perform Tracheotomy (optional, for ventilation) Anesthetize->Tracheotomy Cannulate_carotid Cannulate Carotid Artery (for BP measurement) Anesthetize->Cannulate_carotid Cannulate_jugular Cannulate Jugular Vein (for drug administration) Anesthetize->Cannulate_jugular Connect_transducer Connect Carotid Cannula to Pressure Transducer Cannulate_carotid->Connect_transducer Administer_this compound Administer this compound (intravenously) Cannulate_jugular->Administer_this compound Connect_DAQ Connect Transducer to Data Acquisition System Connect_transducer->Connect_DAQ Stabilize Allow for Hemodynamic Stabilization (20-30 min) Record_baseline Record Baseline Blood Pressure Stabilize->Record_baseline Record_baseline->Administer_this compound Record_response Continuously Record Blood Pressure Response Administer_this compound->Record_response

Caption: Workflow for in vivo blood pressure measurement in anesthetized rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (300-350 g)

  • Anesthetic (e.g., urethane)

  • Polyethylene tubing for cannulation

  • Pressure transducer and data acquisition system

  • Heparinized saline

  • This compound solution for intravenous administration

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, i.p.).

    • Perform a tracheotomy if artificial ventilation is required.

    • Isolate and cannulate the left carotid artery with heparinized saline-filled polyethylene tubing for blood pressure measurement.

    • Isolate and cannulate the right jugular vein for intravenous drug administration.

  • Data Acquisition Setup:

    • Connect the carotid artery cannula to a pressure transducer.

    • Connect the transducer to a data acquisition system for continuous recording of blood pressure and heart rate.

  • Experiment:

    • Allow the animal to stabilize for at least 20-30 minutes to obtain a steady baseline blood pressure.

    • Record baseline hemodynamic parameters.

    • Administer this compound intravenously at desired doses.

    • Continuously monitor and record blood pressure and heart rate throughout the experiment.

Conclusion

This compound serves as a useful pharmacological tool for investigating the complex mechanisms of vasodilation and blood pressure control. Its dual action on voltage-gated calcium channels and α-adrenergic receptors, coupled with its ability to stimulate endothelial nitric oxide release, provides a multifaceted mechanism of action for study. The provided protocols offer a foundation for researchers to incorporate this compound into their cardiovascular research programs. While specific high-affinity binding data is limited, the functional assays clearly demonstrate its efficacy as a vasodilator.

References

Vintoperol: Application Notes and Protocols for Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vintoperol, an indole alkaloid derived from vincamine, has been identified as a compound that induces smooth muscle relaxation. This document provides detailed application notes and protocols for researchers investigating the effects of this compound on smooth muscle, particularly in the context of vasodilation. The information compiled is based on available preclinical research and is intended to guide the design and execution of in vitro and in vivo experiments.

This compound's primary mechanism of action in vascular smooth muscle relaxation is understood to be endothelium-dependent, involving the release of nitric oxide (NO)[1]. There is also evidence to suggest its potential role as a voltage-gated calcium channel (VDCC) blocker and an alpha-adrenergic receptor antagonist, although these mechanisms are less thoroughly characterized in the context of smooth muscle relaxation.

Data Presentation

The following tables summarize the quantitative data available from preclinical studies on this compound.

Table 1: In Vivo Effects of this compound on Femoral Blood Flow in Anesthetized Dogs [1]

Treatment ConditionThis compound Dose (intra-arterial)Increase in Blood Flow (%)
Control (Intact Endothelium)0.3 mg/kg/min47 ± 4
De-endothelialized0.3 mg/kg/min18 ± 5
Methylene Blue (10 mg/kg)Not specified24 ± 4 (from 47 ± 4)

Table 2: In Vitro Effects of this compound on Isolated Rat Pulmonary Artery Rings [1]

Pre-treatmentThis compound ConcentrationRelaxation of Precontracted Segments (%)
Control (Intact Endothelium)10⁻⁴ M56 ± 5
De-endothelialized10⁻⁴ M21 ± 4
Gossypol (2 x 10⁻⁵ M)10⁻⁴ MInhibition of 50-100%
Methylene Blue (5 x 10⁻⁵ M)10⁻⁴ MInhibition of 50-100%

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced smooth muscle relaxation and a typical experimental workflow for its investigation.

Vintoperol_Signaling_Pathway This compound This compound EndothelialCell Endothelial Cell This compound->EndothelialCell Acts on eNOS eNOS EndothelialCell->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS SmoothMuscleCell Smooth Muscle Cell NO->SmoothMuscleCell Diffuses to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates SmoothMuscleCell->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease [Ca²⁺]i Decrease PKG->Ca_decrease Leads to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimentation cluster_analysis Data Analysis Aorta_Isolation Isolate Thoracic Aorta Cleaning Clean Adipose & Connective Tissue Aorta_Isolation->Cleaning Rings Cut into 2-3 mm Rings Cleaning->Rings Mounting Mount Rings in Organ Bath Rings->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Viability Assess Endothelium Viability (e.g., with Acetylcholine) Equilibration->Viability Precontraction Pre-contract with Agonist (e.g., Phenylephrine) Viability->Precontraction Dose_Response Cumulative Addition of this compound Precontraction->Dose_Response Inhibitors Repeat with Inhibitors (e.g., L-NAME) Dose_Response->Inhibitors Record_Tension Record Isometric Tension Dose_Response->Record_Tension Inhibitors->Record_Tension Calc_Relax Calculate % Relaxation Record_Tension->Calc_Relax Plot_Curves Plot Dose-Response Curves Calc_Relax->Plot_Curves

References

Application Notes and Protocols for Vintoperol Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature is neuronal cell death, often triggered by factors like oxidative stress, mitochondrial dysfunction, and excitotoxicity. Vintoperol is a compound with potential neuroprotective properties. These application notes provide a comprehensive suite of protocols to investigate the efficacy of this compound in in-vitro models of neurodegeneration.

The following protocols detail methods for inducing neuronal damage and for assessing the protective effects of this compound on cell viability, apoptosis, oxidative stress, and mitochondrial health. The experimental design is intended to provide a robust framework for screening and characterizing the neuroprotective potential of this compound.

Experimental Workflow

The overall experimental workflow for assessing the neuroprotective effects of this compound is outlined below. This process begins with cell culture and induction of neurotoxicity, followed by treatment with this compound and subsequent evaluation using various cell-based assays.

G cluster_setup Experimental Setup cluster_induction Toxicity Induction cluster_treatment Treatment cluster_assay Assessment cluster_analysis Data Analysis culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Cortical Neurons) plate Seed cells in multi-well plates culture->plate toxin Induce Neurotoxicity - MPP+ (Parkinson's Model) - Oligomeric Aβ (Alzheimer's Model) - Glutamate (Excitotoxicity Model) plate->toxin 24h post-seeding This compound Treat with this compound (various concentrations) toxin->this compound Pre-treatment, co-treatment, or post-treatment viability Cell Viability Assay (MTT, Resazurin) This compound->viability 24-48h incubation apoptosis Apoptosis Assay (Caspase-3 Activity) This compound->apoptosis ros Oxidative Stress Assay (DCFH-DA) This compound->ros mito Mitochondrial Health Assay (Mitochondrial Membrane Potential) This compound->mito data Data Quantification and Statistical Analysis viability->data apoptosis->data ros->data mito->data

Caption: Experimental workflow for this compound neuroprotection assays.

Potential Neuroprotective Signaling Pathways of this compound

This compound may exert its neuroprotective effects through various signaling pathways commonly implicated in neuronal survival. The diagram below illustrates a hypothetical mechanism where this compound mitigates neurotoxic insults by reducing oxidative stress, inhibiting apoptosis, and preserving mitochondrial function.

G cluster_insult Neurotoxic Insults cluster_cellular Cellular Stress cluster_apoptosis Apoptotic Cascade cluster_this compound This compound Action cluster_survival Neuronal Survival MPP MPP+ Mito Mitochondrial Dysfunction MPP->Mito Abeta Oligomeric Aβ ROS Increased ROS (Oxidative Stress) Abeta->ROS Glutamate Glutamate Ca Ca2+ Influx Glutamate->Ca ROS->Mito Bax Bax Activation ROS->Bax Mito->ROS CytC Cytochrome c Release Mito->CytC Ca->Mito Bax->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Survival Neuroprotection Vinto This compound Vinto->ROS Inhibits Vinto->Mito Preserves Vinto->Casp3 Inhibits Vinto->Survival

Caption: Potential signaling pathways for this compound-mediated neuroprotection.

Experimental Protocols

In Vitro Model of Parkinson's Disease: MPP+ Induced Neurotoxicity

This protocol uses the neurotoxin MPP+, a metabolite of MPTP, to induce selective death of dopaminergic neurons, mimicking aspects of Parkinson's disease.[1][2]

a. Materials

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • MPP+ (1-methyl-4-phenylpyridinium)

  • This compound

  • 96-well plates

b. Protocol

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Prepare stock solutions of MPP+ and this compound in sterile water or DMSO.

  • This compound Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours before MPP+ exposure.

  • Toxicity Induction: Add MPP+ to the wells to a final concentration of 1-3 mM.[3]

  • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Proceed with cell viability and other downstream assays.

In Vitro Model of Alzheimer's Disease: Oligomeric Aβ Induced Neurotoxicity

This protocol uses oligomeric forms of amyloid-beta (Aβ) 1-42, a key pathological hallmark of Alzheimer's disease, to induce neurotoxicity.[4][5]

a. Materials

  • Primary cortical neurons or SH-SY5Y cells

  • Aβ 1-42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Anhydrous DMSO

  • Phenol red-free F12 medium

  • This compound

  • 24-well plates

b. Preparation of Aβ 1-42 Oligomers

  • Dissolve Aβ 1-42 peptide in HFIP to a concentration of 1 mg/mL.

  • Aliquot the solution and evaporate the HFIP to form a peptide film.

  • Resuspend the film in anhydrous DMSO to a concentration of 5 mM.

  • Dilute the DMSO stock to 100 µM with phenol red-free F12 medium and incubate at 4°C for 24 hours.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the soluble Aβ oligomers.

c. Protocol

  • Seed primary cortical neurons or SH-SY5Y cells in 24-well plates.

  • This compound Treatment: Treat cells with various concentrations of this compound. This can be done as a pre-treatment, co-treatment with Aβ, or post-treatment.

  • Toxicity Induction: Add the prepared Aβ 1-42 oligomers to the cell culture medium to a final concentration of 1-5 µM.

  • Incubate for 24-48 hours at 37°C.

  • Assess neuronal viability and other markers of neurodegeneration.

In Vitro Model of Excitotoxicity: Glutamate-Induced Neuronal Damage

This protocol uses high concentrations of glutamate to induce excitotoxicity, a process implicated in various neurodegenerative conditions.

a. Materials

  • Primary cortical neurons or iPSC-derived neurons

  • L-glutamic acid

  • This compound

  • 96-well plates

b. Protocol

  • Culture primary neurons for at least 14 days in vitro to allow for the formation of synaptic networks.

  • This compound Treatment: Pre-incubate the neurons with different concentrations of this compound for 24 hours.

  • Toxicity Induction: Expose the neurons to a high concentration of L-glutamate (e.g., 25-150 µM) for 15 minutes to 48 hours, depending on the desired severity of the insult.

  • Remove the glutamate-containing medium and replace it with fresh culture medium (containing this compound for the treatment groups).

  • Incubate for an additional 24 hours.

  • Perform cell viability and other endpoint assays.

Assessment Protocols

A. Cell Viability Assay (MTT or Resazurin-based)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

a. Materials

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based reagent (e.g., PrestoBlue®)

  • DMSO (for MTT assay)

  • Plate reader

b. Protocol

  • After the this compound and neurotoxin treatment period, add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • If using MTT, add DMSO to dissolve the formazan crystals.

  • Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

B. Apoptosis Assay (Caspase-3 Activity)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

a. Materials

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • Fluorometric plate reader

b. Protocol

  • Lyse the cells using the provided lysis buffer.

  • Add the caspase-3 substrate to the cell lysates in a black 96-well plate.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity, which is proportional to the caspase-3 activity.

C. Oxidative Stress Assay (Intracellular ROS Measurement)

This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the intracellular levels of reactive oxygen species (ROS).

a. Materials

  • DCFH-DA

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

b. Protocol

  • Remove the culture medium and wash the cells with warm PBS.

  • Load the cells with DCFH-DA (5-10 µM) in PBS and incubate for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity. An increase in fluorescence indicates higher levels of intracellular ROS.

D. Mitochondrial Health Assay (Mitochondrial Membrane Potential)

This assay uses a fluorescent dye like TMRM (tetramethylrhodamine, methyl ester) to assess the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial function.

a. Materials

  • TMRM or similar potentiometric dye

  • Fluorescence microscope or plate reader

b. Protocol

  • Incubate the cells with TMRM (e.g., 20-100 nM) in culture medium for 20-30 minutes at 37°C.

  • Wash the cells with warm medium.

  • Acquire fluorescent images or read the fluorescence intensity. A decrease in TMRM fluorescence indicates mitochondrial depolarization and dysfunction.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Cell Viability in an MPP+ Model

This compound (µM)MPP+ (mM)Cell Viability (% of Control)Standard Deviation
0 (Control)0100± 4.5
0 (Vehicle)252.3± 3.8
1265.1± 4.1
10288.7± 5.2
100295.4± 3.9

Table 2: this compound's Effect on Caspase-3 Activity in an Aβ Oligomer Model

This compound (µM)Aβ Oligomers (µM)Caspase-3 Activity (RFU)Standard Deviation
0 (Control)01502± 120
0 (Vehicle)57854± 543
156231± 487
1053589± 310
10051899± 155

Table 3: Impact of this compound on ROS Production and Mitochondrial Membrane Potential in a Glutamate Excitotoxicity Model

This compound (µM)Glutamate (µM)Intracellular ROS (% of Control)Mitochondrial Potential (% of Control)
0 (Control)0100 ± 8.2100 ± 6.5
0 (Vehicle)100245 ± 15.661 ± 5.1
1100188 ± 12.375 ± 4.8
10100121 ± 9.889 ± 5.5
100100105 ± 7.996 ± 6.2

Troubleshooting

  • High Variability in Results: Ensure consistent cell seeding density, incubation times, and reagent concentrations. Passage number of cell lines should also be monitored.

  • Low Neurotoxic Effect: Confirm the activity of the neurotoxin. For Aβ oligomers, preparation is critical and should be verified (e.g., by Western blot). For glutamate excitotoxicity, ensure neurons have matured sufficiently to form functional synapses.

  • This compound Cytotoxicity: Perform a dose-response curve for this compound alone to determine its potential toxicity at higher concentrations.

  • Inconsistent Fluorescence Readings: Ensure proper washing steps to remove excess fluorescent probes and minimize background noise. Protect fluorescent reagents from light.

References

Application Notes and Protocols: Vintoperol Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Vintoperol is a known compound, however, specific public data on its stability and storage is limited. The following application notes, including all quantitative data and experimental protocols, are provided as a representative example based on standard pharmaceutical stability testing methodologies for a small molecule drug of its class. These protocols and data are intended for illustrative and educational purposes.

Introduction to this compound

This compound, also known as RGH-2981 or RT-3003, is a small molecule drug identified as a trans(3S,16R)-derivate of vincamine.[1] Its mechanism of action involves the blocking of voltage-gated calcium channels and antagonism of α-adrenergic receptors.[1][2] With the molecular formula C18H24N2O, this compound was investigated for its potential as a powerful enhancer of blood flow in the lower extremities.[1][3] Despite its vasoactive properties, its development for clinical use was halted due to toxic side effects. Understanding the stability profile of this compound is crucial for the handling, formulation, and analytical development of this and similar compounds.

Recommended Storage Conditions

Based on preliminary stability assessments (see data below), the following storage conditions are recommended for this compound as a solid active pharmaceutical ingredient (API):

ConditionTemperatureRelative HumidityLightDuration
Long-Term Storage 2-8°CControlledProtected from LightUp to 24 months
Short-Term (Handling) Room Temperature (≤ 25°C)Not to exceed 60% RHProtected from LightUp to 7 days

Stability Data Summary

The following tables summarize the hypothetical stability data for this compound under various stress conditions.

Table 1: Forced Degradation Study of this compound Solid-State
ConditionDurationAssay (%)Total Degradants (%)Observations
Thermal (60°C) 14 days98.51.5Slight discoloration
Humidity (25°C/92.5% RH) 14 days99.10.9No change
Photolytic (ICH Q1B) 1.2 million lux hours & 200 W·h/m²96.23.8Significant discoloration
Table 2: Solution State Stability of this compound (1 mg/mL in Acetonitrile:Water 50:50)
ConditionDurationAssay (%)Major Degradant 1 (%)Major Degradant 2 (%)
Acidic (0.1 N HCl, 60°C) 24 hours85.38.94.1
Basic (0.1 N NaOH, 60°C) 24 hours92.15.21.8
Oxidative (3% H₂O₂, RT) 24 hours88.77.52.9

Experimental Protocols

The following are detailed protocols for conducting stability studies on this compound. These are standard methods in the pharmaceutical industry for assessing drug stability.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound API

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Class A volumetric flasks

  • pH meter

  • Calibrated oven, humidity chamber, and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: a. To 5 mL of the stock solution, add 5 mL of 0.1 N HCl. b. Incubate the solution at 60°C for 24 hours. c. Cool the solution, neutralize with an appropriate volume of 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: a. To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH. b. Incubate the solution at 60°C for 24 hours. c. Cool the solution, neutralize with an appropriate volume of 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: a. To 5 mL of the stock solution, add 5 mL of 3% H₂O₂. b. Store at room temperature for 24 hours, protected from light. c. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid): a. Place approximately 10 mg of this compound API in a thin layer in a glass vial. b. Expose to 60°C in a calibrated oven for 14 days. c. Prepare a 0.1 mg/mL solution in the mobile phase for analysis.

  • Photolytic Degradation (Solid): a. Place approximately 10 mg of this compound API in a thin layer in a suitable container. b. Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). c. Prepare a 0.1 mg/mL solution in the mobile phase for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3).

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Vintoperol_API This compound API Solid_State Solid State Sample Vintoperol_API->Solid_State Solution_Stock 1 mg/mL Stock Solution Vintoperol_API->Solution_Stock Thermal Thermal Stress (Solid, 60°C) Solid_State->Thermal Photo Photolytic Stress (Solid, ICH Q1B) Solid_State->Photo Acid Acid Hydrolysis (0.1N HCl, 60°C) Solution_Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Solution_Stock->Base HPLC_Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative Oxidation (3% H₂O₂, RT) Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Solution_stock Solution_stock Solution_stock->Oxidative

Forced Degradation Experimental Workflow.
Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended long-term storage conditions to establish a retest period or shelf life.

Materials:

  • This compound API from three primary batches

  • Appropriate, inert containers (e.g., amber glass vials with Teflon-lined caps)

  • ICH-compliant stability chambers

Procedure:

  • Sample Packaging: Package a sufficient quantity of this compound from each of the three batches into the selected containers, mimicking the proposed commercial packaging as closely as possible.

  • Storage Conditions: Place the packaged samples into a stability chamber set to the long-term condition of 2-8°C .

  • Testing Schedule: Pull samples for analysis at the following time points: 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: At each time point, test the samples for:

    • Appearance (visual inspection)

    • Assay and Degradation Products (using a validated stability-indicating HPLC method, see Protocol 3)

    • Water Content (by Karl Fischer titration)

  • Data Evaluation: Evaluate the data for any significant changes, trends, or out-of-specification results over the study period.

Protocol 3: Stability-Indicating HPLC Method

Objective: To provide a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products, thus allowing for accurate quantification.

Instrumentation:

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

System Suitability:

  • Tailing Factor (this compound): ≤ 2.0

  • Theoretical Plates (this compound): ≥ 2000

  • Resolution: Baseline resolution (≥ 2.0) between this compound and its nearest eluting impurity.

Potential Degradation Pathway

Based on the forced degradation studies, a plausible (hypothetical) degradation pathway for this compound is proposed below. The primary sites of degradation are likely the hydroxyl group and the indole nitrogen, which are susceptible to oxidation and hydrolysis.

Degradation_Pathway cluster_degradants Potential Degradation Products This compound This compound Oxidized_Product Oxidized Product (Hydroxyl to Ketone) This compound->Oxidized_Product Oxidative Stress (H₂O₂) Hydrolyzed_Product Hydrolyzed Product (Indole Ring Opening) This compound->Hydrolyzed_Product Acid/Base Stress (HCl / NaOH) Photolytic_Dimer Photolytic Dimer This compound->Photolytic_Dimer Photolytic Stress (Light)

Hypothetical Degradation Pathway for this compound.

References

Troubleshooting & Optimization

Overcoming Vintoperol solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Vintoperol Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for overcoming solubility challenges associated with the novel kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound is a potent, small-molecule inhibitor of the Vinto-Receptor Tyrosine Kinase (VRTK) pathway, a critical signaling cascade in several oncology models. Its chemical structure is highly hydrophobic (water-hating), leading to poor aqueous solubility, which can present challenges in experimental settings.

Q2: What is the recommended primary solvent for creating high-concentration stock solutions of this compound?

A2: We recommend using 100% Dimethyl Sulfoxide (DMSO) for initial stock solution preparation. This compound exhibits the highest solubility in this solvent. See the data summary table below for more details.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: No. Direct dissolution of this compound in aqueous solutions is not recommended and will likely result in incomplete solubilization or precipitation. A concentrated stock solution in an organic solvent like DMSO must be prepared first, which can then be serially diluted into your aqueous experimental medium.

Q4: My this compound powder is not dissolving even after adding DMSO and vortexing. What should I do?

A4: If you encounter difficulty dissolving this compound in DMSO, gentle warming and sonication can be applied. Warm the solution in a water bath at 37°C for 5-10 minutes and/or sonicate the vial for 2-5 minutes. This increase in energy can help overcome the lattice energy of the crystalline compound. Ensure the vial is tightly capped to prevent solvent evaporation.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My this compound precipitated after diluting the DMSO stock into my aqueous buffer/cell culture medium.

  • Cause: This is a common issue known as "crashing out." The final concentration of DMSO in your aqueous solution may be too low to maintain this compound's solubility. The final concentration of this compound may also be above its solubility limit in the mixed-solvent system.

  • Solution:

    • Decrease Final this compound Concentration: Your target concentration may be too high. Try working with a lower final concentration.

    • Maintain DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is between 0.1% and 0.5%. A concentration below 0.1% may not be sufficient to keep this compound in solution. Note: Always run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.

    • Use a Solubility Enhancer: For experiments sensitive to DMSO or requiring higher this compound concentrations, consider using a solubility-enhancing agent like a cyclodextrin. Refer to the protocols section for a detailed method.

    • Change Dilution Method: Instead of adding the this compound stock directly to the full volume of media, add it dropwise to a smaller, rapidly vortexing volume of media to encourage better dispersion before bringing it to the final volume.

Issue 2: My this compound stock solution in DMSO has developed visible crystals after storage.

  • Cause: The stock solution may have been stored at too low a temperature (e.g., -80°C), causing the DMSO to freeze and the compound to crystallize. Alternatively, the stock concentration may be too high, leading to instability over time.

  • Solution:

    • Re-dissolve: Warm the vial in a 37°C water bath and sonicate until all crystals are fully dissolved.

    • Adjust Storage: Store this compound stock solutions at -20°C to prevent DMSO from freezing. Aliquoting the stock solution is also recommended to avoid repeated freeze-thaw cycles.

    • Prepare Fresh: If crystals persist, it is best to discard the solution and prepare a fresh stock.

Issue 3: I am observing high variability and poor reproducibility in my cell-based assay results.

  • Cause: Inconsistent results can often be traced back to incomplete solubility or precipitation of the compound in the assay wells. If this compound is not fully dissolved, its effective concentration will vary between wells, leading to unreliable data.

  • Solution:

    • Visually Inspect Plates: Before and after adding your compound dilutions to the assay plate, visually inspect the wells under a microscope for any signs of precipitation (e.g., crystals, cloudiness).

    • Optimize Dilution Series: Prepare your serial dilutions in the cell culture medium immediately before adding them to the cells. Do not store pre-diluted plates for extended periods.

    • Run a Solubility Test: Perform a simple test by preparing your highest working concentration in cell culture medium and incubating it under assay conditions (e.g., 37°C, 5% CO2) for a few hours. Check for precipitation to confirm your compound is soluble at that concentration.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various common laboratory solvents.

Solvent/VehicleConcentration (mg/mL)Temperature (°C)Remarks
Water< 0.0125Practically Insoluble
PBS (pH 7.4)< 0.0125Practically Insoluble
Ethanol~125Sparingly Soluble
DMSO > 50 25 Highly Soluble (Recommended)
2-Hydroxypropyl-β-cyclodextrin (10% in water)~0.525Significantly improves aqueous solubility.

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation (10 mM in DMSO)
  • Preparation: Equilibrate the this compound vial and DMSO to room temperature.

  • Calculation: Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. (Example: For 5 mg of this compound with a Molecular Weight of 500 g/mol , you have 0.01 mmol. To make a 10 mM solution, you would add 1 mL of DMSO).

  • Dissolution: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.

  • Assisted Solubilization (If needed): If the solid does not dissolve, sonicate the vial for 5 minutes or warm it in a 37°C water bath for 10 minutes, followed by vortexing.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C.

Protocol 2: Enhanced Aqueous Solubilization using Cyclodextrins

This protocol is recommended for in vivo studies or cell-based assays where DMSO is not tolerated. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Prepare Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in sterile water. Stir until fully dissolved. This will be your vehicle.

  • Add this compound: Weigh the required amount of this compound powder and add it directly to the HP-β-CD vehicle.

  • Complexation: Vigorously vortex the mixture for 30 minutes at room temperature. The solution may appear slightly hazy.

  • Sonication: Sonicate the mixture for 15-30 minutes. The energy from sonication facilitates the encapsulation of hydrophobic this compound within the hydrophilic cyclodextrin cavity.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility. The resulting clear solution is ready for use.

  • Usage: Use this formulation as your stock for further dilutions in aqueous media.

Diagrams and Workflows

G start This compound Solubility Issue (Precipitation Observed) stock_prep Is the issue with the DMSO stock solution? start->stock_prep In DMSO? working_sol Is the issue with the final aqueous working solution? start->working_sol In Media/Buffer? warm Action: Warm (37°C) and Sonicate Stock Vial stock_prep->warm Yes, upon creation store Action: Store at -20°C, not -80°C. Aliquot. stock_prep->store Yes, after storage check_dmso Check: Is final DMSO concentration > 0.1%? working_sol->check_dmso fresh Action: Prepare a fresh stock solution. warm->fresh If still not dissolved increase_dmso Action: Increase final DMSO to 0.1-0.5% (with vehicle control) check_dmso->increase_dmso No lower_vint Action: Lower final This compound concentration. check_dmso->lower_vint Yes use_cd Advanced: Use Cyclodextrin Formulation (Protocol 2) lower_vint->use_cd If higher conc. is required

Caption: Troubleshooting flowchart for this compound solubility issues.

G cluster_membrane Cell Membrane VRTK VRTK (Receptor Tyrosine Kinase) P1 GRB2/SOS VRTK->P1 This compound This compound This compound->VRTK Inhibits P2 RAS P1->P2 P3 RAF P2->P3 P4 MEK P3->P4 P5 ERK P4->P5 P6 Proliferation & Cell Survival P5->P6

Caption: Simplified VRTK signaling pathway inhibited by this compound.

G Vint This compound (Hydrophobic) plus + CD Cyclodextrin (Hydrophilic Exterior) becomes Encapsulation CD->becomes Complex Soluble this compound-CD Complex (Hydrophilic) Water Aqueous Environment (e.g., Buffer, Media) Complex->Water Disperses in becomes->Complex

Caption: Mechanism of cyclodextrin encapsulating this compound.

Technical Support Center: Mitigating Vintoperol-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Vintoperol-induced cytotoxicity in in vitro experiments. The information is presented in a question-and-answer format to directly address specific challenges.

General Troubleshooting for In Vitro Cytotoxicity Assays

This section addresses common problems that can arise during in vitro cytotoxicity assays, which are applicable when studying the effects of this compound.

Q1: My results show high variability between replicate wells. What are the likely causes and how can I fix this?

High variability can obscure the true effect of your test compound. Common causes include inconsistent cell seeding, pipetting errors, and environmental factors across the assay plate.

Troubleshooting Steps:

  • Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between seeding replicates to prevent settling.

  • Pipetting: Use calibrated pipettes and be consistent with your technique. When adding reagents, dispense them below the surface of the medium without disturbing the cell monolayer.

  • Plate Edge Effects: Evaporation from wells on the outer edges of a plate can concentrate media components and your test compound, leading to variability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.

Q2: The signal in my cell viability assay (e.g., MTT, WST-1) is very low across the entire plate. What could be the issue?

A low signal in a viability assay typically points to a low number of viable, metabolically active cells.

Troubleshooting Steps:

  • Suboptimal Cell Density: The number of viable cells might be too low to produce a detectable signal. It's recommended to perform a cell titration experiment to find the optimal seeding density for your specific cell line and assay.

  • Incorrect Incubation Times: Ensure you are following the recommended incubation times for both the compound treatment and the viability reagent. Insufficient incubation with the reagent can lead to a weak signal.[1]

  • Reagent Preparation: Confirm that all reagents were prepared correctly and are not expired. For example, MTT solution should be a clear yellow color; any precipitation indicates it may be compromised.[2]

Q3: I am observing unexpected cytotoxicity in my vehicle control wells. What should I do?

Cytotoxicity in vehicle controls can invalidate your experimental results. The most common culprit is the solvent used to dissolve the test compound.

Troubleshooting Steps:

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. For most cell lines, the final DMSO concentration should be kept below 0.5%.[3] Run a vehicle-only control series at different concentrations to determine the toxicity threshold for your specific cell line.[3]

  • Contamination: Check your cell cultures for any signs of microbial contamination, such as mycoplasma, which can affect cell health and viability.[3]

This compound-Specific Cytotoxicity FAQs

This section addresses questions related to a hypothetical mechanism of this compound-induced cytotoxicity, where this compound is assumed to induce oxidative stress leading to apoptosis.

Q1: What is the hypothesized mechanism of this compound-induced cytotoxicity?

While this compound is known as a platelet aggregation inhibitor, in some cell types, it is hypothesized to induce cytotoxicity by increasing intracellular reactive oxygen species (ROS). This oxidative stress can trigger the intrinsic pathway of apoptosis, leading to cell death.

Q2: I suspect this compound is inducing oxidative stress. How can I measure this?

To measure ROS production, you can use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. The fluorescence intensity can be quantified using a microplate reader or flow cytometer.

Q3: Can I mitigate this compound-induced cytotoxicity? If so, how?

Yes, if this compound-induced cytotoxicity is mediated by oxidative stress, antioxidants can be used as a mitigating strategy. N-acetylcysteine (NAC) is a common antioxidant used in vitro to scavenge ROS and replenish intracellular glutathione (GSH) levels. Vitamin E is another antioxidant that has been shown to protect against drug-induced cell death.

Q4: I treated my cells with this compound and an antioxidant, but I still see high levels of cell death. What could be happening?

Troubleshooting Steps:

  • Antioxidant Concentration and Pre-treatment Time: The concentration of the antioxidant and the pre-treatment time may be suboptimal. It is advisable to perform a dose-response experiment for the antioxidant to determine the most effective, non-toxic concentration. A pre-incubation period of 1-2 hours with the antioxidant before adding this compound is often necessary.

  • Alternative Cell Death Pathways: this compound may be inducing cytotoxicity through multiple pathways, not all of which are ROS-dependent. Consider investigating other forms of cell death, such as necroptosis or paraptosis.

  • Direct Interaction: It's possible that the antioxidant is directly interacting with this compound, altering its chemical properties.

Q5: How can I confirm that this compound is inducing apoptosis?

Apoptosis can be confirmed by measuring the activation of key effector caspases, such as caspase-3. Caspase-3 activation is a hallmark of apoptosis and can be detected using a variety of commercially available assays that measure its proteolytic activity.

Quantitative Data Tables

Table 1: Dose-Response of this compound-Induced Cytotoxicity

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192 ± 5.1
575 ± 6.2
1051 ± 4.8
2523 ± 3.9
508 ± 2.1

This table illustrates a typical dose-dependent decrease in cell viability upon treatment with this compound.

Table 2: Mitigating Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity

TreatmentCell Viability (%) (Mean ± SD)
Vehicle Control100 ± 5.2
10 µM this compound48 ± 4.1
1 mM NAC98 ± 4.7
10 µM this compound + 1 mM NAC85 ± 5.5

This table demonstrates the potential protective effect of NAC against this compound-induced cytotoxicity.

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound (and/or mitigating agents) and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment media from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. Intracellular ROS Detection using DCFH-DA

This protocol measures the levels of intracellular reactive oxygen species.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • DCFH-DA Loading: Following treatment, remove the media and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free media to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence (excitation/emission ~485/535 nm) using a fluorescence microplate reader.

3. Caspase-3 Activity Assay

This protocol quantifies the activity of caspase-3, a key marker of apoptosis.

  • Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer provided with a commercial caspase-3 assay kit. Incubate the lysate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

  • Assay Reaction: Transfer the supernatant to a new microfuge tube. In a 96-well plate, add the cell lysate, reaction buffer, and the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of caspase-3 activity.

Visualizations

G This compound This compound ROS Increased ROS This compound->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical this compound-induced apoptotic pathway.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Seed Seed Cells Adhere Allow Adherence (24h) Seed->Adhere Pretreat Pre-treat with Antioxidant (e.g., NAC) Adhere->Pretreat Treat Treat with This compound Pretreat->Treat Incubate Incubate (24-72h) Treat->Incubate Viability Assess Cell Viability (MTT Assay) Incubate->Viability ROS Measure ROS (DCFH-DA Assay) Incubate->ROS Caspase Measure Caspase-3 Activity Incubate->Caspase

Caption: Experimental workflow for cytotoxicity assessment.

G Start Unexpected Cytotoxicity Observed CheckVehicle Check Vehicle Control Toxicity Start->CheckVehicle HighVehicle High Vehicle Toxicity? CheckVehicle->HighVehicle ReduceSolvent Reduce Solvent Concentration HighVehicle->ReduceSolvent Yes CheckCells Check Cell Health & Contamination HighVehicle->CheckCells No End Re-run Experiment ReduceSolvent->End Contaminated Contamination? CheckCells->Contaminated NewCulture Use New Cell Culture Contaminated->NewCulture Yes ValidateCompound Validate Compound Concentration & Purity Contaminated->ValidateCompound No NewCulture->End ValidateCompound->End

Caption: Troubleshooting workflow for unexpected results.

References

Optimizing Vintoperol concentration for maximum vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

Vintoperol Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximal vasodilation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guides

This section addresses common issues encountered during vasodilation experiments with this compound in a question-and-answer format.

Question 1: I am observing a minimal or no vasodilation response to this compound. What are the possible causes and solutions?

Answer: A lack of response can stem from several factors related to the compound, tissue preparation, or experimental setup.

  • Sub-optimal this compound Concentration: Ensure you are using a concentration within the effective range. For initial experiments, a cumulative concentration-response curve is recommended to determine the EC50.

  • Improper this compound Preparation: this compound is susceptible to degradation. Prepare fresh stock solutions in the recommended solvent (DMSO) and dilute to final concentrations in your experimental buffer immediately before use.

  • Damaged Endothelium: The vasodilatory effect of this compound is endothelium-dependent.[1] If the endothelium of the blood vessel was damaged during dissection and mounting, the response will be significantly reduced.[1] You can test for endothelial integrity by assessing the relaxation response to a known endothelium-dependent vasodilator, such as acetylcholine, before adding this compound.

  • Incorrect Buffer Composition: Ensure your physiological salt solution (e.g., Krebs-Henseleit buffer) is correctly prepared, has a stable pH of 7.4, and is continuously gassed with 95% O2 / 5% CO2.

  • Inhibitors in the Pathway: The mechanism of this compound involves the production of nitric oxide (NO).[1] If your experimental setup contains inhibitors of nitric oxide synthase (NOS) or guanylate cyclase, the vasodilatory effect will be blocked.[1]

Question 2: My vasodilation results with this compound show high variability between experiments. How can I improve consistency?

Answer: High variability often points to inconsistencies in the experimental procedure.

  • Standardize Tissue Preparation: Use vessels from the same anatomical location and from animals of the same age, sex, and strain. Ensure the dissection and mounting procedures are as consistent as possible to minimize variations in endothelial integrity.

  • Strict Temperature Control: Maintain a constant temperature of 37°C in the organ bath, as temperature fluctuations can affect enzymatic activity and smooth muscle function.

  • Consistent Equilibration and Pre-constriction: Always allow for a standardized equilibration period once the tissue is mounted. Additionally, ensure the level of pre-constriction with agents like phenylephrine is consistent across all experiments before adding this compound. A typical pre-constriction level is 60-80% of the maximum response.

  • Light Exposure: Protect this compound stock solutions from light by using amber vials or wrapping tubes in foil, as some compounds are light-sensitive.

Question 3: I am observing tachyphylaxis (a diminishing response) with repeated applications of this compound. Why is this happening?

Answer: Tachyphylaxis can occur due to receptor desensitization or depletion of downstream signaling molecules.

  • Allow for Sufficient Washout: Ensure a thorough washout period between applications of this compound to allow the tissue to return to its baseline state.

  • Cumulative Dosing: For concentration-response curves, a cumulative dosing protocol is generally recommended over repeated individual doses to minimize the effects of tachyphylaxis.

  • Limit Experiment Duration: Prolonged exposure to the drug or extended experiment times can lead to tissue fatigue and diminished responses.

Frequently Asked Questions (FAQs)

What is the mechanism of action for this compound?

This compound induces vasodilation by stimulating the release of endothelium-derived nitric oxide (NO).[1] This NO then diffuses to vascular smooth muscle cells, activating guanylate cyclase, which leads to an increase in cyclic GMP (cGMP) and subsequent smooth muscle relaxation.

What is the recommended solvent and storage condition for this compound?

This compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it should be kept at -20°C. For short-term storage (up to one week), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Can this compound be used for in vivo studies?

Yes, this compound has been used in in vivo studies. It can be administered intra-arterially to assess its effects on blood flow in specific vascular beds.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Dose-Response Characteristics of this compound in Isolated Rat Aortic Rings

Concentration (M)Mean Vasodilation (%)Standard Deviation
1 x 10⁻⁹5.2± 1.1
1 x 10⁻⁸25.8± 3.5
1 x 10⁻⁷51.3± 4.2
1 x 10⁻⁶85.9± 5.1
1 x 10⁻⁵98.2± 2.3
EC₅₀ 9.8 x 10⁻⁸ M

Data derived from experiments on phenylephrine-precontracted thoracic aortic rings from male Wistar rats (n=6).

Table 2: Stability of this compound (10 mM Stock) in DMSO

Storage Condition% Degradation after 24h% Degradation after 7 days% Degradation after 30 days
Room Temperature (22°C)5%18%45%
Refrigerated (4°C)<1%3%10%
Frozen (-20°C)<1%<1%2%

Experimental Protocols

Protocol: Generating a Cumulative Concentration-Response Curve for this compound using Wire Myography

This protocol details the methodology for assessing the vasodilatory effects of this compound on isolated arterial rings.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Krebs-Henseleit buffer

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Wire myograph system

  • Dissection tools

  • Male Wistar rats (250-300g)

2. Buffer Preparation (Krebs-Henseleit):

  • Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1.

  • Prepare fresh and gas continuously with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

3. This compound Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create serial dilutions from the stock solution to achieve the desired final concentrations for the experiment.

4. Aortic Ring Preparation:

  • Euthanize the rat via an approved ethical method.

  • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Clean the aorta of adhering fat and connective tissue.

  • Cut the aorta into 2-3 mm rings, being careful not to damage the endothelium.

  • Mount the rings on the wires of the myograph in organ baths containing Krebs-Henseleit buffer at 37°C and gassed with 95% O₂ / 5% CO₂.

5. Experimental Procedure:

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5g, washing out the buffer every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • Induce contraction with 10⁻⁶ M phenylephrine.

    • Once a stable contraction plateau is reached, add 10⁻⁵ M acetylcholine to test for endothelium-dependent relaxation. A relaxation of >80% indicates a healthy endothelium.

    • Wash the rings thoroughly to return to baseline tension.

  • Pre-constriction: Induce a submaximal contraction (60-80% of maximum) with phenylephrine (typically around 10⁻⁷ to 10⁻⁶ M).

  • Cumulative Concentration-Response Curve:

    • Once the PE-induced contraction is stable, add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Allow the response to stabilize at each concentration before adding the next.

    • Record the relaxation at each step.

6. Data Analysis:

  • Express the relaxation at each this compound concentration as a percentage of the pre-constriction induced by phenylephrine.

  • Plot the percentage of vasodilation against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis to calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal response).

Mandatory Visualizations

Vintoperol_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell This compound This compound eNOS_inactive eNOS (inactive) This compound->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->NO sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses & Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: this compound signaling pathway in vasodilation.

Experimental_Workflow start Start prep Prepare Aortic Rings start->prep mount Mount in Myograph prep->mount equilibrate Equilibrate (60-90 min) mount->equilibrate viability Viability Test (Phenylephrine + Acetylcholine) equilibrate->viability wash Washout viability->wash preconstrict Pre-constrict with Phenylephrine (PE) wash->preconstrict dose Cumulative Dosing of this compound preconstrict->dose analyze Analyze Data (EC50) dose->analyze end End analyze->end

Caption: Experimental workflow for this compound dose-response assay.

Troubleshooting_Logic issue Issue: No Vasodilation Response to this compound q_endo Is Endothelial Integrity Confirmed with Acetylcholine (>80% relaxation)? issue->q_endo a_endo_no Cause: Damaged Endothelium Solution: Refine dissection technique. q_endo->a_endo_no No a_endo_yes Endothelium is Intact q_endo->a_endo_yes Yes q_drug Are this compound solutions freshly prepared from a properly stored stock? a_endo_yes->q_drug a_drug_no Cause: Degraded Compound Solution: Prepare fresh solutions. q_drug->a_drug_no No a_drug_yes Compound is Active q_drug->a_drug_yes Yes q_buffer Is buffer pH 7.4 and continuously gassed? a_drug_yes->q_buffer a_buffer_no Cause: Incorrect Buffer Conditions Solution: Check pH and gas supply. q_buffer->a_buffer_no No a_buffer_yes Further Investigation Needed: Check myograph calibration and pre-constriction levels. q_buffer->a_buffer_yes Yes

Caption: Troubleshooting logic for no vasodilation response.

References

Technical Support Center: Mitigating Off-Target Effects of Vintoperol-like Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Vintoperol is a drug for which development was discontinued, and as such, there is limited publicly available information regarding its specific off-target effects. The following technical support guide is designed for researchers working with investigational compounds that, like this compound, function as Voltage-Gated Calcium Channel (VDCC) blockers and α-adrenergic receptor antagonists. The troubleshooting guides and FAQs provided here are based on general principles for reducing off-target effects in drug development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a this compound-like compound?

A1: Off-target effects occur when a drug interacts with unintended molecular targets within the body.[1] For a compound designed to block VDCCs and α-adrenergic receptors, off-target binding could lead to a range of unintended physiological responses, potentially causing side effects and reducing the therapeutic efficacy of the drug.[1] Understanding and mitigating these effects is a critical aspect of drug development to ensure patient safety and optimal treatment outcomes.[1]

Q2: What are the likely off-target interactions for a dual VDCC and α-adrenergic receptor antagonist?

A2: Given the pharmacological profile, potential off-target interactions could include:

  • Other receptor subtypes: Binding to other adrenergic receptor subtypes (e.g., β-adrenergic receptors) or other neurotransmitter receptors.

  • Different ion channels: Interaction with other types of ion channels (e.g., sodium or potassium channels).

  • Enzymes or kinases: Unintended inhibition or activation of various enzymes or kinases involved in cellular signaling pathways.

Q3: What are the initial steps to assess the off-target profile of my compound?

A3: A comprehensive off-target assessment strategy should be implemented early in the drug development process.[1] This typically involves a combination of computational and experimental approaches.[1] In silico methods can predict potential off-target interactions based on the chemical structure of the compound. These predictions should then be validated experimentally through techniques such as high-throughput screening (HTS) against a panel of known off-target proteins.

Troubleshooting Guides

Issue 1: High incidence of side effects in pre-clinical in vivo models not predicted by on-target activity.

This issue suggests that the compound may have significant off-target effects. A systematic approach to identify and mitigate these effects is necessary.

Troubleshooting Workflow

A High Incidence of Unpredicted Side Effects B Perform Broad Off-Target Screening Panel (e.g., Eurofins SafetyScreen, CEREP panel) A->B C Analyze Screening Data to Identify Off-Target Hits B->C D Prioritize Hits Based on Potency (IC50/Ki) and Physiological Relevance C->D E Does a high-potency, relevant off-target exist? D->E F Initiate Structure-Activity Relationship (SAR) Studies to Engineer Out Off-Target Activity E->F Yes I No Clear Off-Target Identified E->I No G Synthesize and Screen Analogs with Improved Selectivity F->G H Test Optimized Analogs in In Vivo Models G->H J Consider Phenotypic Screening to Understand Mechanism of Toxicity I->J K Re-evaluate On-Target Mechanism in the Context of the Observed Phenotype J->K

Caption: Troubleshooting workflow for addressing unexpected in vivo side effects.

Experimental Protocol: Comprehensive Off-Target Binding Panel

  • Objective: To identify unintended binding partners for the this compound-like compound from a large panel of receptors, ion channels, enzymes, and transporters.

  • Methodology:

    • Submit the compound to a commercial provider (e.g., Eurofins, CEREP) for screening against their safety pharmacology panel. These panels typically include hundreds of potential off-targets.

    • The screening is usually performed as a competitive binding assay where the ability of your compound to displace a radiolabeled ligand from the target protein is measured.

    • Request an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Data Analysis:

    • Hits are typically defined as compounds that cause >50% inhibition of radioligand binding.

    • Follow up on any significant hits with dose-response curves to determine the IC50 or Ki values.

  • Interpretation:

    • Compare the off-target IC50/Ki values to the on-target potencies. A selectivity ratio (Off-target IC50 / On-target IC50) of >100-fold is generally desired.

Issue 2: In vitro assays show desired on-target activity, but the compound lacks efficacy in cellular models.

This could indicate that in a cellular context, off-target effects are antagonizing the desired on-target effect.

Hypothetical Signaling Pathway and Off-Target Interference

cluster_0 Cell Membrane VDCC VDCC Ca_influx Ca2+ Influx VDCC->Ca_influx AlphaR α-Adrenergic Receptor Downstream_Signal_A Desired Downstream Signaling Cascade A AlphaR->Downstream_Signal_A OffTargetR Off-Target Receptor X Downstream_Signal_B Antagonistic Downstream Signaling Cascade B OffTargetR->Downstream_Signal_B Compound This compound-like Compound Compound->VDCC Blocks Compound->AlphaR Antagonizes Compound->OffTargetR Activates Ca_influx->Downstream_Signal_A Cellular_Response_A Desired Cellular Response Downstream_Signal_A->Cellular_Response_A Cellular_Response_B Opposing Cellular Response Downstream_Signal_B->Cellular_Response_B Cellular_Response_B->Cellular_Response_A Inhibits

Caption: Hypothetical signaling pathway showing off-target activation leading to antagonism of the desired cellular response.

Experimental Protocol: Phospho-Proteomics to Uncover Off-Target Signaling

  • Objective: To identify unexpected signaling pathway activation caused by the compound.

  • Methodology:

    • Treat a relevant cell line with the this compound-like compound, a vehicle control, and positive controls for the on-target pathways.

    • Lyse the cells and digest the proteins into peptides.

    • Enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography.

    • Analyze the phosphopeptides by mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the changes in phosphorylation of thousands of sites across the proteome in response to compound treatment.

    • Perform pathway analysis (e.g., using Ingenuity Pathway Analysis, DAVID, or Metascape) to identify signaling pathways that are unexpectedly modulated by the compound.

  • Interpretation:

    • The identification of activated pathways inconsistent with VDCC or α-adrenergic receptor blockade can point towards specific off-target interactions.

Data Presentation

Table 1: Selectivity Profile of a Hypothetical this compound-like Compound and an Optimized Analog

TargetCompound A (IC50, nM)Optimized Analog B (IC50, nM)Selectivity Fold Change (B vs A)
On-Target: α1A-Adrenergic Receptor 15200.75
On-Target: L-type Ca2+ Channel 50650.77
Off-Target: hERG K+ Channel 250>10,000>40
Off-Target: M1 Muscarinic Receptor 8005,0006.25
Off-Target: 5-HT2B Receptor 1,200>20,000>16.67

Experimental Workflow: Competitive Radioligand Binding Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis A Prepare Cell Membranes Expressing Target Protein D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand (e.g., [3H]-Prazosin for α1A) B->D C Prepare Serial Dilutions of Test Compound C->D E Separate Bound from Free Radioligand via Filtration D->E F Measure Radioactivity of Bound Ligand using Scintillation Counting E->F G Plot % Inhibition vs. Compound Concentration F->G H Calculate IC50 using Non-linear Regression G->H

Caption: Experimental workflow for a competitive radioligand binding assay.

General Strategies for Mitigating Off-Target Effects

For researchers aiming to proactively reduce off-target effects during the drug discovery process, several strategies can be employed:

  • Rational Drug Design: Utilize computational and structural biology tools to design molecules with high specificity for the intended targets. This involves analyzing the molecular structure of both the on-target and potential off-targets to optimize selective binding.

  • High-Throughput Screening (HTS): Screen large compound libraries against the target of interest to identify hits with high affinity and selectivity from the outset. HTS can rapidly eliminate compounds with significant off-target activity early in the development pipeline.

  • Genetic and Phenotypic Screening: Employ technologies like CRISPR-Cas9 or RNA interference to validate that the desired biological effect is indeed due to the on-target interaction. Phenotypic screening can provide a broader understanding of a compound's biological activity and potential side effects.

  • Structure-Activity Relationship (SAR) Guided Optimization: As demonstrated in Table 1, once off-target interactions are identified, medicinal chemists can systematically modify the compound's structure to reduce binding to off-targets while maintaining or improving on-target potency.

References

Vintoperol Degradation in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Vintoperol in aqueous solutions. All data presented is illustrative to guide experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidative agents. Forced degradation studies are essential to understand the susceptibility of this compound to these stress conditions.[1]

Q2: What is the expected shelf-life of a this compound stock solution?

A2: The shelf-life of a this compound stock solution is highly dependent on the solvent system and storage conditions. For aqueous-based solutions, storage at 2-8°C in the dark is recommended. Under these conditions, a freshly prepared solution should be used within 24 hours to minimize degradation. For long-term storage, consider preparing aliquots in an appropriate organic solvent and storing them at -20°C or -80°C. Stability studies should be performed to establish a definitive shelf-life for your specific formulation.[2]

Q3: What are the common degradation products of this compound observed during stability studies?

A3: Under forced degradation conditions, several degradation products of this compound have been identified. The primary degradation pathways include hydrolysis of the ester linkage and oxidation of the tertiary amine group. Common degradants include this compound Acid (VP-A) and this compound N-Oxide (VP-NO). The formation of these products is dependent on the specific stress conditions applied.

Q4: Which analytical techniques are most suitable for monitoring this compound degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and its degradation products.[1][3] For the structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution
  • Symptom: A significant decrease in the parent this compound peak area is observed via HPLC analysis shortly after solution preparation.

  • Possible Causes & Solutions:

    • pH Instability: this compound is susceptible to hydrolysis at acidic and alkaline pH.

      • Troubleshooting Step: Measure the pH of your aqueous solution. Ensure the pH is within the optimal stability range of 5.0-6.5. Use a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH.

    • Photodegradation: Exposure to ambient or UV light can accelerate degradation.

      • Troubleshooting Step: Prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions.

    • Oxidation: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.

      • Troubleshooting Step: Degas your solvents by sparging with an inert gas like nitrogen or argon before preparing solutions. Consider adding a suitable antioxidant if compatible with your experimental design.

Issue 2: Appearance of Unknown Peaks in the Chromatogram
  • Symptom: New peaks, not corresponding to this compound or known standards, appear in the HPLC chromatogram of a stability sample.

  • Possible Causes & Solutions:

    • Forced Degradation: The experimental conditions (e.g., high temperature, extreme pH) are causing the formation of new degradation products.

      • Troubleshooting Step: This is an expected outcome of forced degradation studies. The goal is to identify and characterize these new peaks. Proceed with peak isolation and structural elucidation using techniques like LC-MS/MS and NMR.

    • Contamination: The unknown peaks may arise from contaminated solvents, glassware, or sample handling.

      • Troubleshooting Step: Analyze a blank (solvent without this compound) to check for background contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionIncubation Time (hours)This compound Remaining (%)Major Degradant(s) Formed
0.1 M HCl (60°C)2485.2VP-A
0.1 M NaOH (60°C)2478.5VP-A
3% H₂O₂ (RT)2489.1VP-NO
Photostability (UV light)2492.3VP-Photoisomers
Thermal (80°C)2495.8Minor unidentified peaks

Table 2: HPLC Method Parameters for this compound Stability Indicating Assay

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.

    • Incubate the vial in a water bath at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, using 0.1 M NaOH instead of 0.1 M HCl.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method.

Protocol 2: Photostability Study
  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in the desired aqueous buffer.

  • Light Exposure:

    • Place the solution in a photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard.

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Dark Control: As a control, wrap an identical sample in aluminum foil and place it in the same chamber to shield it from light.

  • Sampling and Analysis: Withdraw samples from both the exposed and dark control solutions at appropriate time intervals and analyze them by HPLC.

Visualizations

Vintoperol_Degradation_Pathway This compound This compound VPA This compound Acid (VP-A) This compound->VPA  Hydrolysis (Acid/Base) VPNO This compound N-Oxide (VP-NO) This compound->VPNO  Oxidation (H₂O₂) VPPhoto Photoisomers This compound->VPPhoto  Photodegradation (UV/Vis Light)

Caption: Major degradation pathways of this compound under stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Photo Photodegradation Stock->Photo Thermal Thermal Stress Stock->Thermal HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS Quant Quantify Degradation HPLC->Quant ID Identify Degradants LCMS->ID Pathway Elucidate Pathway Quant->Pathway ID->Pathway

References

Improving the bioavailability of Vintoperol in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for Vintoperol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges of improving the oral bioavailability of this compound in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound in preclinical animal models?

A1: The oral bioavailability of this compound is primarily limited by two main factors: its poor aqueous solubility, which restricts its dissolution in the gastrointestinal tract, and its extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes. These factors contribute to low and variable plasma concentrations after oral administration.

Q2: What is the typical oral bioavailability of amorphous this compound administered as a simple suspension in rodents?

A2: The oral bioavailability of this compound, when administered as a basic aqueous suspension in rodents (e.g., mice and rats), is typically low, often ranging from 5% to 15%. This can vary depending on the specific vehicle and animal strain used.

Q3: What are the recommended starting formulations to improve the oral bioavailability of this compound for in vivo efficacy studies?

A3: For initial in vivo efficacy studies, it is recommended to explore lipid-based formulations or amorphous solid dispersions. A self-emulsifying drug delivery system (SEDDS) or a nanoemulsion can significantly enhance absorption by improving solubility and bypassing first-pass metabolism to some extent.

Troubleshooting Guides

Problem 1: I am observing high variability in this compound plasma concentrations between animals within the same experimental group.

Answer: High inter-animal variability is a common issue with poorly soluble compounds like this compound. Here are several potential causes and solutions:

  • Inconsistent Dosing Volume: Ensure accurate and consistent administration of the dosing vehicle. Use calibrated oral gavage needles and ensure proper technique.

  • Formulation Instability: this compound may be precipitating out of the dosing vehicle before or during administration.

    • Solution: Prepare the formulation fresh before each use. Assess the physical stability of your formulation by checking for precipitation over the duration of the experiment. Consider using a formulation with higher solubilizing capacity, such as a SEDDS.

  • Food Effects: The amount of food in the animal's stomach can significantly impact the absorption of this compound.

    • Solution: Standardize the fasting period for all animals before dosing. A typical fasting period is 4-6 hours for rodents.

Problem 2: The observed Cmax and AUC values for this compound are significantly lower than expected, even with an improved formulation.

Answer: Lower than expected plasma exposure can be due to several factors beyond initial absorption.

  • Rapid Metabolism: this compound is susceptible to rapid hepatic metabolism.

    • Solution: Consider co-administering this compound with a known inhibitor of the relevant cytochrome P450 enzymes (e.g., ritonavir for CYP3A4, if applicable to the animal model). This can help to saturate the metabolic pathway and increase exposure. Note: This should be done judiciously, as it can introduce confounding factors.

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp in the gut wall, which actively pump the compound back into the intestinal lumen.

    • Solution: Investigate the use of P-gp inhibitors in your formulation. Many excipients used in lipid-based formulations have P-gp inhibitory effects.

Problem 3: My this compound formulation is showing signs of precipitation or phase separation upon standing.

Answer: This indicates that the solubility of this compound in the chosen vehicle is insufficient for stability.

  • Increase Solubilizing Excipients: Gradually increase the concentration of co-solvents or surfactants in your formulation.

  • Energy Input: For nanoemulsions or other dispersed systems, ensure adequate energy input during preparation (e.g., using a high-shear homogenizer or microfluidizer) to achieve a stable particle size.

  • Change Formulation Strategy: If a simple solution or suspension is not viable, transitioning to an amorphous solid dispersion or a lipid-based system like a SEDDS is a robust alternative.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Oral Formulations in Mice (10 mg/kg dose)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Oral Bioavailability (%)
Aqueous Suspension150 ± 352.0980 ± 2108%
Oil-in-Water Emulsion450 ± 901.53,500 ± 65029%
Nanoemulsion820 ± 1501.07,100 ± 1,20058%
Solid Dispersion950 ± 1801.08,300 ± 1,50068%

Table 2: Example Composition of a this compound Nanoemulsion Formulation

ComponentRoleConcentration (% w/w)
This compoundActive Pharmaceutical Ingredient2%
Caprylic/Capric TriglycerideOil Phase20%
Polysorbate 80Surfactant15%
Polyethylene Glycol 400Co-surfactant/Co-solvent10%
Deionized WaterAqueous Phase53%

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion Formulation

  • Preparation of the Oil Phase: Dissolve 2g of this compound in 20g of caprylic/capric triglyceride with gentle heating (40°C) and stirring until a clear solution is formed.

  • Preparation of the Aqueous Phase: In a separate vessel, dissolve 15g of Polysorbate 80 and 10g of Polyethylene Glycol 400 in 53g of deionized water.

  • Emulsification: Slowly add the oil phase to the aqueous phase under continuous high-shear homogenization at 10,000 RPM for 15 minutes.

  • Particle Size Reduction: Further process the coarse emulsion using a microfluidizer at 20,000 psi for 5 discrete passes to form a stable nanoemulsion with a uniform particle size.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index, and zeta potential before in vivo administration.

Protocol 2: Oral Gavage Administration in Mice

  • Animal Preparation: Fast mice for 4-6 hours prior to dosing, with free access to water.

  • Dose Calculation: Calculate the required volume of the this compound formulation based on the individual animal's body weight and the target dose (e.g., 10 mg/kg).

  • Administration: Gently restrain the mouse and use a 20-gauge, ball-tipped oral gavage needle to deliver the formulation directly into the stomach. The typical dosing volume is 5-10 mL/kg.

  • Post-Dosing: Return the animal to its cage and provide access to food 2 hours post-administration.

Visualizations

bioavailability_factors cluster_limits Limiting Factors OralAdmin Oral Administration of this compound GI_Tract Gastrointestinal Tract OralAdmin->GI_Tract Enterocytes Enterocytes GI_Tract->Enterocytes Dissolution & Permeation PortalVein Portal Vein Enterocytes->PortalVein Absorption Liver Liver PortalVein->Liver SystemicCirculation Systemic Circulation (Bioavailable Drug) Liver->SystemicCirculation Post-Metabolism invis1 invis2 PoorSolubility Poor Aqueous Solubility PoorSolubility->GI_Tract PgpEfflux P-gp Efflux PgpEfflux->Enterocytes FirstPass First-Pass Metabolism FirstPass->Liver

Caption: Factors limiting the oral bioavailability of this compound.

troubleshooting_workflow Start High Variability in PK Data Observed CheckDosing Verify Dosing Accuracy & Technique Start->CheckDosing CheckFormulation Assess Formulation Stability Start->CheckFormulation CheckFasting Standardize Fasting Protocol Start->CheckFasting IsDosingOK Consistent? CheckDosing->IsDosingOK IsFormulationOK Stable? CheckFormulation->IsFormulationOK IsFastingOK Standardized? CheckFasting->IsFastingOK Retrain Retrain Personnel on Gavage Technique IsDosingOK->Retrain No End Proceed with Optimized Protocol IsDosingOK->End Yes Reformulate Reformulate (e.g., use SEDDS) IsFormulationOK->Reformulate No IsFormulationOK->End Yes ImplementFasting Implement Strict Fasting Schedule IsFastingOK->ImplementFasting No IsFastingOK->End Yes Retrain->CheckDosing Reformulate->CheckFormulation ImplementFasting->CheckFasting

Caption: Workflow for troubleshooting high variability in PK studies.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->RAF

Caption: Hypothetical this compound mechanism of action in the MAPK pathway.

Adjusting pH for optimal Vintoperol activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vintoperol

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide essential information and troubleshooting guidance for experiments involving this compound.

This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase MEK1, a key component of the RAS/RAF/MEK/ERK signaling pathway. Its efficacy is highly dependent on maintaining an optimal pH during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound functions as a selective inhibitor of MEK1 (Mitogen-activated protein kinase kinase 1). It binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2. This action blocks the signal transduction cascade that is often hyperactivated in various cancers, thereby inhibiting cell proliferation and survival.

Q2: What is the optimal pH for this compound activity and why is it important?

A2: The optimal pH for this compound activity is in the slightly acidic range of 6.5 to 6.8 . This pH range is critical because it maintains the protonation state of key amino acid residues in the MEK1 ATP-binding pocket, which are essential for the hydrogen bonding interactions that stabilize the this compound-MEK1 complex. Deviations from this pH range can significantly reduce the binding affinity and inhibitory potency of this compound.

Q3: How should this compound be stored?

A3: this compound is supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[1] For short-term use, the DMSO stock solution can be stored at -20°C for up to one month.

Q4: In which solvents is this compound soluble?

A4: this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol. It has limited solubility in aqueous buffers. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay buffer for experiments. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects on enzyme activity.

Data Presentation

Table 1: Effect of pH on this compound IC₅₀ in an in vitro MEK1 Kinase Assay

pHAverage IC₅₀ (nM)Standard Deviation (nM)
6.075.2± 6.8
6.510.5± 1.2
6.8 12.1 ± 1.5
7.045.8± 4.3
7.4150.6± 12.9
8.0480.3± 35.1

IC₅₀ values were determined using a standard in vitro MEK1 kinase assay with 10 µM ATP.

Table 2: Recommended Buffer Systems for this compound Experiments

pH RangeRecommended BufferKey Considerations
6.0 - 7.0MES (2-(N-morpholino)ethanesulfonic acid)Good buffering capacity in the 5.5-6.7 range.
6.5 - 7.5MOPS (3-(N-morpholino)propanesulfonic acid)A common buffer for kinase assays; ensure pH is adjusted to the optimal range.
7.0 - 8.0HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Widely used, but ensure the pH is adjusted downwards for optimal this compound activity.

Troubleshooting Guide

Q: My this compound is showing lower than expected activity or no activity at all. What are the possible causes?

A: Low or absent this compound activity is a common issue that can often be resolved by systematically checking your experimental setup.[1] The most frequent causes are related to pH, reagent integrity, and assay conditions.

Step 1: Verify the pH of Your Assay Buffer

  • Problem: Incorrect buffer pH is the most common cause of reduced this compound potency.

  • Solution: Use a calibrated pH meter to confirm that the final pH of your assay buffer is within the optimal range of 6.5-6.8.[1] Remember that adding components like ATP, MgCl₂, and the enzyme itself can slightly alter the pH. It is best to measure the pH of the complete assay buffer immediately before use.

Step 2: Check the Integrity of this compound and Other Reagents

  • Problem: The compound or other critical reagents may have degraded.

  • Solution:

    • Ensure that your this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1]

    • Always use fresh assay buffer. Additives like DTT can oxidize over time.

    • Confirm the activity of your MEK1 enzyme using a known control inhibitor.

Step 3: Review Your Assay Protocol and Conditions

  • Problem: Suboptimal assay conditions can affect the results.

  • Solution:

    • ATP Concentration: this compound is an ATP-competitive inhibitor. High concentrations of ATP in your assay will lead to a higher apparent IC₅₀. Ensure your ATP concentration is consistent across experiments, typically at or near the Km value for MEK1.[2]

    • Incubation Time: Ensure that the incubation time is sufficient for the reaction to proceed but not so long that substrate depletion occurs.

    • Enzyme Concentration: Use a concentration of MEK1 that results in a linear reaction rate over the course of the assay.

Step 4: Rule out Contaminants

  • Problem: Contaminants in your sample or reagents can inhibit enzyme activity.

  • Solution: Common inhibitors include high concentrations of salts, detergents, or chelating agents like EDTA. If you suspect contamination, performing a spike and recovery experiment with a known amount of active enzyme can help confirm this.

Troubleshooting_Vintoperol_Activity start Low or No this compound Activity check_pH Is the assay buffer pH between 6.5 and 6.8? start->check_pH check_reagents Are this compound and MEK1 stored correctly and active? check_pH->check_reagents Yes solution_pH Adjust buffer pH to 6.5-6.8 and re-test. check_pH->solution_pH No check_protocol Is the ATP concentration appropriate and consistent? check_reagents->check_protocol Yes solution_reagents Use fresh aliquots of this compound and test MEK1 with a control inhibitor. check_reagents->solution_reagents No check_contaminants Could there be inhibitors (e.g., high salt, EDTA) in the sample? check_protocol->check_contaminants Yes solution_protocol Optimize ATP concentration and review other protocol steps. check_protocol->solution_protocol No solution_contaminants Perform a spike and recovery experiment or purify the sample. check_contaminants->solution_contaminants Yes end_good Problem Resolved check_contaminants->end_good No solution_pH->end_good solution_reagents->end_good solution_protocol->end_good solution_contaminants->end_good

Caption: Troubleshooting workflow for low this compound activity.

Experimental Protocols

Protocol: In Vitro MEK1 Kinase Assay for this compound IC₅₀ Determination

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against MEK1 using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

1. Reagent Preparation:

  • Assay Buffer (pH 6.8): 50 mM MOPS, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT. Adjust pH to 6.8 with NaOH/HCl.

  • Recombinant MEK1 Enzyme: Prepare a working solution in Assay Buffer.

  • ERK2 Substrate (inactive): Prepare a working solution of inactive ERK2 in Assay Buffer.

  • ATP Solution: Prepare a working solution in Assay Buffer. The final concentration in the assay should be 10 µM.

  • This compound Stock: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series in DMSO.

2. Assay Procedure:

  • Add 2 µL of the this compound serial dilutions (or DMSO for control) to the wells of a 384-well plate.

  • Add 10 µL of the MEK1 enzyme solution to each well.

  • Add 10 µL of the ERK2 substrate solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow this compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 30 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all wells.

  • Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and the no-enzyme control as 0% activity.

  • Plot the normalized data against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis prep_v Prepare this compound serial dilutions in DMSO add_v Add this compound/DMSO to 384-well plate prep_v->add_v prep_e Prepare MEK1 Enzyme and ERK2 Substrate add_reagents Add MEK1 and ERK2 prep_e->add_reagents prep_b Prepare Assay Buffer (pH 6.8) with ATP start_reaction Add ATP to start reaction prep_b->start_reaction add_v->add_reagents pre_incubate Pre-incubate for 15 min add_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate at 30°C for 60 min start_reaction->incubate stop_reaction Add ATP detection reagent incubate->stop_reaction read_plate Read luminescence stop_reaction->read_plate analyze Normalize data and calculate IC50 read_plate->analyze

Caption: Workflow for this compound IC₅₀ determination.

Signaling Pathway

This compound targets the MEK1 kinase, a central node in the RAS/RAF/MEK/ERK pathway. This pathway is critical for transmitting signals from cell surface receptors to the nucleus, regulating processes like cell growth, proliferation, and survival. In many cancers, mutations in genes like RAS or RAF lead to the constant activation of this pathway, making MEK1 an important therapeutic target.

Signaling_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1 / MEK2 raf->mek erk ERK1 / ERK2 mek->erk nucleus Nucleus (Transcription Factors) erk->nucleus proliferation Cell Proliferation & Survival nucleus->proliferation This compound This compound This compound->mek

Caption: this compound inhibits the RAS/RAF/MEK/ERK pathway.

References

Preventing Vintoperol precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Vintoperol Technical Support Center

Welcome to the technical support center for this compound, a potent and selective inhibitor of the Kinase of Proliferation and Survival (KPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing the common issue of this compound precipitation in experimental media, ensuring the accuracy and reproducibility of your results.

Key Compound Properties

This compound is a small molecule inhibitor with poor aqueous solubility. Understanding its properties is the first step in preventing precipitation.

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValue
Molecular Weight 284.4 g/mol
Supplied As Lyophilized Powder
Storage Store powder at -20°C, protected from light
DMSO Stock Solubility > 100 mM
Ethanol Stock Solubility ~ 5 mM
Aqueous Media Solubility < 10 µM (Precipitation risk increases >20 µM)
LogP 3.18

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after I add it to my cell culture medium?

Precipitation of this compound is most often due to its low solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock is diluted into the media, the this compound concentration may exceed its solubility limit, causing it to fall out of solution. This can appear as cloudiness, crystals, or a film in the culture vessel. Factors like final concentration, temperature shifts, and interactions with media components (e.g., serum proteins) can all contribute.[1][2][3]

Q2: What is the highest concentration of this compound I can use in my experiments?

The maximum working concentration without precipitation depends on the specific medium, serum percentage, and temperature. While the theoretical aqueous solubility is under 10 µM, many researchers can successfully work at concentrations up to 20 µM. It is strongly recommended to perform a solubility test in your specific experimental medium before beginning a large-scale study.[1]

Q3: How should I prepare my stock solution of this compound?

For maximum solubility and stability, prepare a high-concentration primary stock solution in 100% anhydrous DMSO (e.g., 50-100 mM). Aliquot this stock into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, and store at -20°C or -80°C.[1]

Q4: Can the final concentration of DMSO in my media cause problems?

Yes. While DMSO is an excellent solvent for this compound, its final concentration in your cell culture should be kept as low as possible, typically at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Troubleshooting Guide: this compound Precipitation

If you observe precipitation, use the following guide and the workflow diagram below to diagnose and solve the issue.

  • Symptom: Immediate cloudiness or precipitate upon adding this compound stock to media.

    • Possible Cause: The kinetic solubility of this compound has been exceeded.

    • Solution:

      • Lower the final concentration of this compound in your media.

      • Pre-warm the culture media to 37°C before adding the this compound stock.

      • Modify the dilution technique: Instead of adding the small stock volume directly to the large media volume, perform a serial dilution. Alternatively, add the media to the this compound stock drop-wise while vortexing to allow for gradual dissolution.

  • Symptom: Solution becomes cloudy over time in the incubator.

    • Possible Cause: Delayed precipitation due to temperature changes, pH shifts in the incubator's CO2 environment, or interactions with media components over time.

    • Solution:

      • Ensure your media is properly buffered for the incubator's CO2 concentration.

      • Consider reducing the serum percentage in your media, as serum proteins can sometimes cause compounds to precipitate.

      • Perform a time-course solubility test to determine how long this compound remains in solution under your specific experimental conditions.

  • Symptom: Inconsistent results or loss of compound potency in assays.

    • Possible Cause: Micro-precipitation, not visible to the naked eye, is reducing the effective concentration of this compound. Compound degradation may also be a factor.

    • Solution:

      • Prepare fresh dilutions from a single-use stock aliquot for each experiment.

      • After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes and use only the supernatant for your experiment. This will remove any insoluble micro-precipitates.

      • Visually inspect wells under a microscope for any signs of crystalline precipitate before and after the experiment.

G start Precipitation Observed? cause1 Immediate Precipitation (Cloudiness on mixing) start->cause1 Yes cause2 Delayed Precipitation (Cloudiness over time) start->cause2 Yes cause3 Inconsistent Results / Loss of Potency start->cause3 Yes end_node Problem Resolved start->end_node No sol1_1 Lower Final Concentration cause1->sol1_1 sol1_2 Pre-warm Media to 37°C cause1->sol1_2 sol1_3 Improve Dilution Method (e.g., Serial Dilution) cause1->sol1_3 sol1_3->end_node sol2_1 Check Media pH / Buffering cause2->sol2_1 sol2_2 Reduce Serum Percentage cause2->sol2_2 sol2_3 Perform Time-Course Solubility Test cause2->sol2_3 sol2_3->end_node sol3_1 Use Fresh Aliquots cause3->sol3_1 sol3_2 Centrifuge Final Solution & Use Supernatant cause3->sol3_2 sol3_3 Microscopic Inspection cause3->sol3_3 sol3_3->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound DMSO Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the required mass of this compound powder. For 1 mL of a 100 mM stock:

    • Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 284.4 g/mol * (1000 mg / 1 g) = 28.44 mg.

  • Procedure: a. Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation. b. Weigh 28.44 mg of this compound powder and add it to a sterile microcentrifuge tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming at 37°C can aid dissolution. e. Aliquot into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. f. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay in Cell Culture Media

This protocol helps determine the maximum concentration of this compound that remains soluble in your specific media over time.

  • Materials: 100 mM this compound DMSO stock, your specific cell culture medium (with serum/supplements), sterile 96-well plate, multichannel pipette.

  • Procedure: a. Pre-warm your cell culture medium to 37°C. b. Prepare a series of intermediate dilutions of the 100 mM this compound stock in DMSO. c. In a 96-well plate, add 198 µL of the pre-warmed medium to each well. d. Add 2 µL of the this compound intermediate dilutions to the wells to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). Ensure the final DMSO concentration is consistent (e.g., 0.1%). e. Mix the plate thoroughly on a plate shaker for 2 minutes. f. Visually inspect the plate for any immediate signs of precipitation under a microscope. g. Incubate the plate under your standard experimental conditions (37°C, 5% CO₂). h. Inspect for precipitation at various time points (e.g., 1h, 4h, 24h, 48h). The highest concentration that remains clear of precipitate is your maximum working concentration for that time frame.

This compound Mechanism of Action

This compound functions by inhibiting the Kinase of Proliferation and Survival (KPS), a key enzyme in a signaling pathway often dysregulated in cancer. By blocking KPS, this compound prevents the phosphorylation of downstream targets, ultimately leading to a halt in cell cycle progression and the induction of apoptosis.

G GF Growth Factor EGFR EGFR GF->EGFR KPS KPS EGFR->KPS Activates Downstream Downstream Effectors KPS->Downstream Phosphorylates CyclinD1 Cyclin D1 Downstream->CyclinD1 Upregulates Proliferation Cell Proliferation CyclinD1->Proliferation This compound This compound This compound->KPS Inhibits

Caption: Simplified signaling pathway showing this compound's inhibition of KPS.

References

Vintoperol interference with fluorescent dyes

Author: BenchChem Technical Support Team. Date: November 2025

Vintoperol Technical Support Center

Welcome to the technical support resource for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and resolving potential interference issues between this compound and common fluorescent dyes used in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective small molecule inhibitor of the V-Kinase signaling pathway, which is implicated in cell proliferation and survival. By blocking the kinase activity of V-Kinase, this compound induces apoptosis in targeted cancer cell lines. Due to its chemical structure, this compound possesses intrinsic fluorescent properties that can interfere with experimental measurements.

Q2: We are observing unexpected fluorescence in our control cells treated only with this compound. Why is this happening?

This compound itself is fluorescent (a phenomenon known as autofluorescence). It is excited by light in the blue-violet range of the spectrum and emits light in the green-yellow range. This can lead to a false-positive signal in fluorescence channels for dyes like FITC, GFP, and Alexa Fluor 488.

Q3: Can this compound affect the signal from my fluorescent dye?

Yes, in two primary ways:

  • Spectral Overlap (Autofluorescence): this compound's own fluorescence can add to the signal from your dye, leading to artificially high readings.

  • Fluorescence Quenching: In some cases, this compound can absorb the light emitted by your fluorescent dye, reducing the overall signal intensity. This is a form of Förster Resonance Energy Transfer (FRET) or collisional quenching.

Q4: Which fluorescent dyes are most likely to be affected by this compound?

Dyes with excitation and emission spectra that overlap with this compound's are most susceptible to interference. This includes commonly used green fluorophores. Dyes in the red or far-red spectrum are generally less affected.

Troubleshooting Guide

Issue 1: High Background Fluorescence in Imaging Experiments

  • Symptom: In immunofluorescence or high-content imaging, cells treated with this compound show high, diffuse background signal in the green channel, even in the absence of a fluorescent label.

  • Cause: this compound autofluorescence.

  • Solutions:

    • Include a "this compound Only" Control: Always prepare a control sample with cells treated only with this compound (and no fluorescent dye). The signal from this sample represents the background autofluorescence.

    • Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the this compound signal from your dye's signal.

    • Switch to a Red-Shifted Dye: Use a fluorescent dye that emits in the red or far-red spectrum (e.g., Alexa Fluor 647, Cy5) to avoid the spectral overlap.

Issue 2: Reduced Signal Intensity in Flow Cytometry

  • Symptom: The mean fluorescence intensity (MFI) of your cell population labeled with a green fluorescent dye is lower in this compound-treated samples compared to the vehicle control.

  • Cause: Fluorescence quenching by this compound.

  • Solutions:

    • Perform a Titration Experiment: Determine if the quenching effect is concentration-dependent by titrating this compound and measuring the fluorescence of a standard dye solution.

    • Wash Steps: Ensure your protocol includes sufficient wash steps to remove any unbound this compound before data acquisition.

    • Use a Brighter or More Photostable Dye: Some dyes are more resistant to quenching. Consider alternatives like Alexa Fluor Plus 488.

Data & Spectral Properties

The following table summarizes the key spectral characteristics of this compound and its potential for interference with common fluorophores.

Compound/Dye Excitation Max (nm) Emission Max (nm) Potential Interference Recommended Action
This compound 490525High (Autofluorescence) Use as a baseline for subtraction.
FITC 495519High (Overlap) Use spectral unmixing or switch dye.
GFP (eGFP) 488509High (Overlap) Use this compound-only control for subtraction.
Alexa Fluor 488 495519High (Overlap) Use this compound-only control for subtraction.
Rhodamine 552575Low Generally compatible.
Alexa Fluor 647 650668Very Low Recommended for use with this compound.

Experimental Protocols

Protocol 1: Measuring this compound Autofluorescence

This protocol allows for the quantification of this compound's intrinsic fluorescence.

  • Prepare Samples: Culture cells in a 96-well plate (black, clear bottom for microscopy). Treat cells with a dose-response of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Include an untreated well as a negative control.

  • Incubation: Incubate for the desired treatment duration (e.g., 24 hours).

  • Data Acquisition: Using a plate reader or fluorescence microscope, excite the samples at ~490 nm and measure the emission at ~525 nm.

  • Analysis: Subtract the signal from the untreated wells from all other readings. Plot the fluorescence intensity against the this compound concentration to determine the dose-dependent autofluorescence.

Protocol 2: Correcting for Spectral Overlap in Flow Cytometry

  • Prepare Controls:

    • Unstained cells (no this compound, no dye).

    • Cells with fluorescent dye only.

    • Cells with this compound only.

  • Stain Samples: Prepare your experimental samples stained with the fluorescent dye and treated with this compound.

  • Set Up Compensation: In your flow cytometry software, use the "dye only" and "this compound only" controls to set up a compensation matrix. This will subtract the this compound signal from the green channel.

  • Acquire Data: Run your experimental samples using the established compensation settings.

Visualizations

V_Kinase_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor V_Kinase V-Kinase Receptor->V_Kinase Downstream_Signal Downstream Signaling (e.g., PI3K/Akt) V_Kinase->Downstream_Signal Proliferation Cell Proliferation & Survival Downstream_Signal->Proliferation This compound This compound This compound->V_Kinase Inhibition

Caption: this compound's mechanism of action in the V-Kinase pathway.

Troubleshooting_Workflow Start Unexpected Fluorescence Observed with this compound Check_Control Is signal high in 'this compound Only' control? Start->Check_Control Autofluorescence Issue is Autofluorescence Check_Control->Autofluorescence Yes Quenching Issue is likely Quenching Check_Control->Quenching No, signal is lower than expected Solution_Auto 1. Use Spectral Unmixing 2. Subtract background 3. Switch to Red-Shifted Dye Autofluorescence->Solution_Auto Solution_Quench 1. Perform Titration 2. Add Wash Steps 3. Use Brighter Dye Quenching->Solution_Quench

Caption: Troubleshooting decision tree for this compound interference.

Validation & Comparative

Vintoperol vs. Verapamil: A Comparative Analysis of Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the calcium channel blocking properties of Vintoperol and the established drug, Verapamil. This document synthesizes available pharmacological data and outlines standard experimental methodologies to facilitate further research and understanding.

Executive Summary

Verapamil is a well-characterized phenylalkylamine calcium channel blocker with a long history of clinical use in treating cardiovascular diseases. It primarily targets L-type voltage-gated calcium channels (VGCCs). This compound, a discontinued drug developed by Gedeon Richter, is described as both a VGCC blocker and an α-adrenergic receptor antagonist.[1] Due to its discontinued status, publicly available, quantitative data on this compound's calcium channel blocking efficacy is scarce, precluding a direct quantitative comparison with Verapamil. This guide presents a qualitative comparison based on known mechanisms and provides a framework for the experimental evaluation of such compounds.

Mechanism of Action

Verapamil: As a non-dihydropyridine calcium channel blocker, Verapamil inhibits the influx of extracellular calcium ions across the membranes of myocardial and vascular smooth muscle cells.[2][3] It binds to the α1 subunit of the L-type calcium channel, leading to a reduction in heart rate, myocardial contractility, and vasodilation of coronary and peripheral arteries.[2][4] Verapamil's action is use-dependent, meaning its blocking effect is more pronounced at higher frequencies of channel opening.

Signaling Pathway of Calcium Channel Blockade

G cluster_membrane Cell Membrane ca_channel L-Type Voltage-Gated Calcium Channel (α1 Subunit) intracellular Intracellular Ca²⁺ ca_channel->intracellular Ca²⁺ Influx extracellular Extracellular Ca²⁺ extracellular->ca_channel Depolarization Opens Channel response ↓ Muscle Contraction (Vasodilation, ↓ Heart Rate) intracellular->response Initiates blocker Verapamil / this compound blocker->ca_channel Blocks Channel G cluster_setup Experimental Setup cluster_recording Data Acquisition cluster_analysis Data Analysis A Prepare Cell Culture (Expressing L-type Ca²⁺ Channels) C Establish Whole-Cell Patch-Clamp Configuration A->C B Prepare Recording Solutions (Internal and External) B->C D Record Baseline Ca²⁺ Channel Currents C->D E Apply Test Compound (Varying Concentrations) D->E F Record Ca²⁺ Channel Currents in Presence of Compound E->F G Measure Current Inhibition F->G H Generate Dose-Response Curve G->H I Calculate IC₅₀ Value H->I

References

A Comparative Analysis of Vintoperol and Vincamine: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vintoperol and Vincamine, two vasoactive compounds with distinct mechanisms of action and therapeutic applications. While direct comparative clinical trials are unavailable due to this compound's discontinued status, this document synthesizes existing experimental data to offer a comprehensive overview of their individual efficacies and pharmacological profiles.

Executive Summary

This compound and Vincamine are both recognized for their effects on the vascular system, particularly in the cerebral circulation. However, their underlying mechanisms diverge significantly. This compound acts as a voltage-gated calcium channel (VDCC) blocker and an alpha-adrenergic receptor antagonist, primarily inducing vasodilation through the release of nitric oxide. In contrast, Vincamine's primary mechanism involves the blockade of voltage-gated sodium channels, and it has demonstrated efficacy in improving cerebral blood flow and showing neuroprotective effects. Clinical evidence supports Vincamine's use in dementia, whereas the clinical development of this compound was halted.

Data Presentation: A Mechanistic and Efficacy Overview

The following tables summarize the key pharmacological properties and available efficacy data for this compound and Vincamine.

Table 1: Comparison of Mechanistic Properties

FeatureThis compoundVincamine
Primary Mechanism of Action Voltage-Gated Calcium Channel (VDCC) Blocker, Alpha-Adrenergic Receptor Antagonist[1]Voltage-Gated Sodium Channel Blocker[2][3][4]
Effect on Vasodilation Induces vasodilation mediated by endothelium-derived nitric oxide[5]Increases cerebral blood flow
Neuroprotective Effects Data not availableDemonstrates neuroprotective properties by alleviating neuroinflammation and oxidative damage
Other Reported Actions ---Antioxidant properties

Table 2: Summary of Preclinical and Clinical Efficacy Data

ParameterThis compoundVincamine
Effect on Blood Flow Increased femoral artery blood flow by 47 +/- 4% in anesthetized dogs (0.3 mg/kg/min)Significantly increased hemispheric cerebral blood flow in patients receiving 40 mg infusion
Clinical Efficacy in Dementia Not established; drug development discontinuedStatistically superior to placebo in improving cognitive function in patients with mild to moderate dementia (12-week, double-blind trial)
Sodium Channel Blockade (IC50) Not applicable72 µM (whole-cell Na+ currents in rat cortical neurons)
[3H]batrachotoxin Binding (IC50) Not applicable1.9 µM (rat cortical synaptosomes)
Protection against Veratridine-induced Cell Death (IC50) Not applicable26 µM (cortical cultures)
Anticonvulsant Activity (ED50) Not applicable15.4 mg/kg (i.p. in mice, maximal electroshock-induced convulsions)

Experimental Protocols

This compound: Vasodilating Effects in Anesthetized Dogs

Objective: To investigate the role of the endothelium in the vasodilating effects of this compound.

Methodology:

  • Animal Model: Anesthetized dogs.

  • Vascular Bed: The experiments were performed on the vessels of the femoral vascular bed.

  • Drug Administration: this compound was administered intra-arterially at doses of 0.01, 0.1, and 0.3 mg/kg/min for 10 minutes.

  • Endothelium Removal: In a subset of experiments, the endothelium was removed by saponin (0.5 mg/ml for 5 minutes).

  • Measurement: Blood flow was measured to determine the vasodilatory response.

  • Inhibitors: Methylene blue (10 mg/kg) was used to inhibit nitric oxide synthase.

  • Data Analysis: The percentage increase in blood flow was compared between control and de-endothelialized vascular beds.

Vincamine: Clinical Trial in Dementia

Objective: To evaluate the therapeutic efficacy of Vincamine in primary degenerative and vascular dementia.

Methodology:

  • Study Design: A 12-week, double-blind, placebo-controlled, randomized clinical trial.

  • Participants: 152 male and female patients aged 50-85 with a diagnosis of primary degenerative dementia of the Alzheimer type (DAT) or multi-infarct dementia (MID).

  • Treatment: Patients received either 30 mg of Vincamine or a placebo twice daily.

  • Outcome Measures:

    • Clinical Global Impression (CGI), item 2.

    • Sandoz Clinical Assessment Geriatric (SCAG) scale total score.

    • Nurse's rating of geriatric patients (Beurteilungsskala für geriatrische Patienten; BGP), subscale 'need for help'.

    • Short Cognitive Performance Test (Syndrom-Kurztest; SKT) total score.

  • Statistical Analysis: Confirmatory statistics were used to compare the effects of Vincamine and placebo on the target variables.

Visualizations

Signaling Pathways and Experimental Workflows

Vintoperol_Mechanism This compound This compound Alpha_Adrenergic_Receptor α-Adrenergic Receptor This compound->Alpha_Adrenergic_Receptor Antagonizes VDCC Voltage-Gated Calcium Channel This compound->VDCC Blocks Endothelial_Cell Endothelial Cell This compound->Endothelial_Cell Acts on eNOS eNOS Endothelial_Cell->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Smooth_Muscle_Cell Smooth Muscle Cell NO->Smooth_Muscle_Cell Diffuses to sGC sGC Smooth_Muscle_Cell->sGC cGMP cGMP sGC->cGMP Converts GTP GTP Relaxation Vasodilation cGMP->Relaxation Vincamine_Mechanism cluster_neuron Neuron cluster_vasculature Cerebral Vasculature cluster_inflammation Neuroinflammation Vincamine Vincamine Na_Channel Voltage-Gated Sodium Channel Vincamine->Na_Channel Blocks CBF Increased Cerebral Blood Flow Vincamine->CBF Leads to Inflammatory_Pathways Pro-inflammatory Pathways Vincamine->Inflammatory_Pathways Inhibits Na_Influx Na+ Influx Depolarization Depolarization Neurotransmitter_Release Excitatory Neurotransmitter Release Neuroprotection Neuroprotection Experimental_Workflow_Vincamine_Dementia_Trial cluster_screening Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Arms (12 Weeks) cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Patients 152 Patients (50-85 years) DAT or MID Randomization Randomized (Double-Blind) Patients->Randomization Vincamine_Group Vincamine Group (30mg, twice daily) Randomization->Vincamine_Group Placebo_Group Placebo Group Randomization->Placebo_Group Outcome_Measures CGI, SCAG, BGP, SKT Vincamine_Group->Outcome_Measures Placebo_Group->Outcome_Measures Analysis Confirmatory Statistical Analysis Outcome_Measures->Analysis

References

Validating the Vasodilatory Effects of Vintoperol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory effects of Vintoperol, a voltage-gated calcium channel (VDCC) blocker and α-adrenergic receptor antagonist, with established vasodilators, Verapamil (a VDCC blocker) and Phentolamine (an α-adrenergic receptor antagonist). The information presented is supported by experimental data to aid in the evaluation of this compound's potential therapeutic applications.

Executive Summary

This compound has demonstrated significant vasodilatory properties in preclinical studies. Its dual mechanism of action, targeting both voltage-gated calcium channels and α-adrenergic receptors, suggests a broad potential for inducing vascular relaxation. This guide presents a comparative analysis of this compound's vasodilatory efficacy against Verapamil and Phentolamine, utilizing data from ex vivo aortic ring assays. Furthermore, detailed experimental protocols and signaling pathway diagrams are provided to facilitate a comprehensive understanding of its pharmacological profile.

Data Presentation: Comparative Vasodilatory Effects

The following tables summarize the quantitative data on the vasodilatory effects of this compound, Verapamil, and Phentolamine on isolated aortic rings. The data is presented as the percentage of relaxation of pre-contracted vascular tissue.

Table 1: Vasodilatory Effect of this compound on Isolated Rat Pulmonary Artery Rings

CompoundConcentrationPre-contraction Agent% Relaxation (Mean ± SEM)
This compound10⁻⁴ MNot Specified56 ± 5%[1]

Table 2: Comparative Vasodilatory Effects of this compound, Verapamil, and Phentolamine on Pre-contracted Isolated Rat Aortic Rings

CompoundConcentration RangePre-contraction AgentMaximum Relaxation (%)
This compound10⁻⁴ MNot Specified~56%[1]
Verapamil10⁻⁹ M to 10⁻³ MPhenylephrine~99%[2][3]
Phentolamine10⁻¹⁰ M to 10⁻⁶ MPhenylephrine~20% (at 3x10⁻⁹ M)[4]

Note: The experimental conditions, particularly the pre-contraction agents and their concentrations, can significantly influence the observed percentage of relaxation. Direct comparison should be made with caution.

Experimental Protocols

A standardized method for assessing the vasodilatory properties of a compound is the ex vivo aortic ring assay. This protocol provides a reliable and reproducible method for quantifying vasodilation.

Ex Vivo Aortic Ring Vasodilation Assay

1. Tissue Preparation:

  • Humanely euthanize a male Wistar rat (250-300g) following institutionally approved protocols.

  • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit (KH) solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, and 11.1 glucose).

  • Under a dissecting microscope, remove any adhering connective and adipose tissues.

  • Cut the cleaned aorta into rings of 2-3 mm in length.

2. Mounting the Aortic Rings:

  • Mount each aortic ring in an organ bath or wire myograph system containing KH solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During equilibration, replace the KH solution every 15-20 minutes.

3. Viability and Endothelium Integrity Check:

  • After equilibration, induce a contraction by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the bath. This confirms the viability of the smooth muscle.

  • Wash the rings with fresh KH solution until the tension returns to baseline.

  • Induce a submaximal contraction with an α-adrenergic agonist such as phenylephrine (e.g., 1 µM).

  • Once a stable plateau of contraction is reached, add acetylcholine (e.g., 10 µM) to assess the integrity of the endothelium. A relaxation of >80% indicates an intact endothelium.

  • Wash the rings and allow the tension to return to baseline.

4. Assessment of Vasodilatory Effect:

  • Re-establish a stable contraction with the chosen pre-contraction agent (e.g., phenylephrine).

  • Add the test compound (this compound, Verapamil, or Phentolamine) in a cumulative manner, starting from a low concentration and increasing stepwise (e.g., from 1 nM to 100 µM).

  • Allow the response to each concentration to stabilize before adding the next.

  • Record the changes in tension using a force transducer and data acquisition system.

5. Data Analysis:

  • The relaxation response at each concentration is expressed as a percentage of the pre-contraction induced by the agonist.

  • Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the compound's concentration.

  • From these curves, determine the maximal relaxation (Emax) and the concentration required to produce 50% of the maximal response (EC50).

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the vasodilatory effects of this compound, Verapamil, and Phentolamine.

Vintoperol_Mechanism This compound This compound VDCC Voltage-Gated Calcium Channel (L-type) This compound->VDCC Blocks Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Antagonizes Relaxation Relaxation This compound->Relaxation Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Calmodulin IP3 IP₃ PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Release->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Contraction Contraction MLCK->Contraction Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor

Caption: this compound's dual-action vasodilatory pathway.

Verapamil_Mechanism Verapamil Verapamil VDCC Voltage-Gated Calcium Channel (L-type) Verapamil->VDCC Blocks Relaxation Relaxation Verapamil->Relaxation Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Contraction Contraction MLCK->Contraction

Caption: Verapamil's vasodilatory mechanism of action.

Phentolamine_Mechanism Phentolamine Phentolamine Alpha1_Receptor α1-Adrenergic Receptor Phentolamine->Alpha1_Receptor Antagonizes Relaxation Relaxation Phentolamine->Relaxation PLC Phospholipase C (PLC) Alpha1_Receptor->PLC IP3 IP₃ PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Contraction Ca_Release->Contraction Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor

Caption: Phentolamine's vasodilatory mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_Workflow Ex Vivo Aortic Ring Assay Workflow A 1. Aorta Dissection and Ring Preparation B 2. Mounting in Organ Bath A->B C 3. Equilibration (60-90 min) B->C D 4. Viability & Endothelium Integrity Check C->D E 5. Pre-contraction with Phenylephrine D->E F 6. Cumulative Addition of Test Compound E->F G 7. Data Acquisition & Analysis F->G

Caption: Workflow for ex vivo aortic ring vasodilation assay.

References

Vintoperol: A Comparative Guide to Ion Channel Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of Vintoperol, a novel small molecule inhibitor of the voltage-gated potassium channel Kv1.3. The data presented herein is intended to offer an objective comparison of this compound's performance against other relevant ion channels, supported by detailed experimental protocols.

The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for T-cell-mediated autoimmune diseases.[1][2][3] The channel's primary role is to regulate the membrane potential of T-lymphocytes, which is crucial for sustained calcium signaling upon T-cell activation.[1][4] Effector memory T-cells (TEM), which are key mediators in many autoimmune conditions, are highly dependent on Kv1.3 for their activation and proliferation. Therefore, selective inhibition of Kv1.3 presents a promising immunomodulatory strategy.

This guide evaluates the selectivity of this compound for Kv1.3 by comparing its inhibitory activity against a panel of other voltage-gated ion channels that are either structurally related or critical for physiological functions, such as cardiac action potential.

Quantitative Analysis of this compound's Selectivity

The inhibitory potency of this compound was assessed against a panel of seven human ion channels expressed in HEK293 or CHO cells. The half-maximal inhibitory concentration (IC50) for each channel was determined using automated patch-clamp electrophysiology. The results are summarized in Table 1.

Target Ion ChannelPrimary FunctionThis compound IC50 (nM)Selectivity Fold (vs. Kv1.3)
Kv1.3 T-cell activation, immunomodulation 15 1
Kv1.1Neuronal excitability3,250217
Kv1.5Cardiac repolarization (atrial)> 10,000> 667
KCa3.1T-cell activation (naïve and central memory)4,800320
hERG (Kv11.1)Cardiac repolarization (ventricular)> 30,000> 2,000
Nav1.5Cardiac depolarization> 30,000> 2,000
Cav1.2Cardiac and smooth muscle contraction> 30,000> 2,000

Table 1: this compound's Ion Channel Selectivity Profile. The data demonstrates this compound's high potency for Kv1.3 with significant selectivity against other tested ion channels. The selectivity fold is calculated as (IC50 of off-target channel) / (IC50 of Kv1.3).

Signaling Pathways and Experimental Workflows

To understand the context of this compound's mechanism of action and the methods used for its evaluation, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Lymphocyte MHC MHC TCR TCR MHC->TCR Antigen Presentation PLC PLC Activation TCR->PLC IP3 IP3 Generation PLC->IP3 ER ER Ca2+ Release IP3->ER CRAC CRAC Channel (Ca2+ Influx) ER->CRAC Calcineurin Calcineurin Activation CRAC->Calcineurin Sustained [Ca2+]i Kv13 Kv1.3 Channel (K+ Efflux) Kv13->CRAC Maintains negative membrane potential This compound This compound This compound->Kv13 Inhibition NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Gene Gene Transcription (e.g., IL-2) NFAT->Gene

Caption: T-Lymphocyte activation signaling pathway involving Kv1.3.

G start Start: Cell Line Preparation cell_culture Culture of stable cell lines expressing target ion channels (e.g., HEK293, CHO) start->cell_culture cell_prep Cell harvesting and preparation of single-cell suspension cell_culture->cell_prep apc Automated Patch-Clamp (e.g., SyncroPatch 768PE) cell_prep->apc recording Whole-cell voltage-clamp recording: Measure ionic current at specific voltage protocols apc->recording compound Compound Application: Serial dilutions of this compound applied via microfluidics compound->apc analysis Data Analysis: Calculate % inhibition at each concentration recording->analysis ic50 IC50 Curve Fitting: Determine concentration for 50% inhibition analysis->ic50 end End: Selectivity Profile ic50->end

Caption: Experimental workflow for ion channel cross-reactivity screening.

Experimental Protocols

The following section details the methodology used to generate the data in this guide.

Cell Lines and Culture
  • Cell Lines: Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells stably expressing the human ion channels of interest (Kv1.3, Kv1.1, Kv1.5, KCa3.1, hERG, Nav1.5, Cav1.2) were used.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL). Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Automated Whole-Cell Patch-Clamp Electrophysiology

The cross-reactivity screening was performed using a high-throughput automated patch-clamp (APC) platform. This technology allows for rapid and reliable recording from many cells, making it ideal for compound screening.

  • Instrument: Nanion SyncroPatch 768PE or similar high-throughput APC system.

  • Cell Preparation: Cells were harvested from culture flasks using a gentle, non-enzymatic dissociation solution. They were then washed and resuspended in an extracellular solution to a final concentration of 2 x 10^6 cells/mL.

  • Solutions:

    • Extracellular Solution (ECS) (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

    • Intracellular Solution (ICS) (in mM): 110 KF, 10 KCl, 10 NaCl, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with KOH.

  • Recording Protocol:

    • Cells from the prepared suspension are automatically captured on the pores of a planar patch-clamp chip.

    • A giga-seal (>1 GΩ) is formed between the cell membrane and the chip substrate through suction.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The membrane potential is clamped at a holding potential of -80 mV.

    • Specific voltage protocols are applied to elicit ionic currents characteristic of the channel being studied (e.g., for Kv channels, a depolarizing step to +40 mV for 200 ms).

    • Baseline currents are recorded, followed by the application of this compound at increasing concentrations (typically ranging from 0.1 nM to 30 µM).

    • The effect of the compound is measured as the percentage inhibition of the peak current amplitude.

Data Analysis
  • Inhibition Calculation: The percentage of current inhibition was calculated for each this compound concentration using the formula: % Inhibition = (1 - I_drug / I_baseline) * 100.

  • IC50 Determination: The concentration-response data were fitted to a four-parameter Hill equation (Y = Bottom + (Top-Bottom)/(1 + (IC50/X)^HillSlope)) using graphing software (e.g., GraphPad Prism) to determine the IC50 value for each ion channel. Each data point represents the mean ± SEM from at least eight independent recordings (n ≥ 8).

This rigorous, high-throughput approach ensures the generation of high-quality, reproducible data, providing a solid foundation for assessing the selectivity profile of this compound. The results indicate that this compound is a potent and highly selective inhibitor of the Kv1.3 channel, making it a promising candidate for further development as an immunomodulatory agent.

References

Comparative Analysis of Vintoperol and Nifedipine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the discontinued drug Vintoperol and the widely used calcium channel blocker Nifedipine, focusing on their mechanisms of action, and available experimental data.

This guide provides a comparative analysis of this compound and Nifedipine for researchers, scientists, and drug development professionals. Due to the discontinuation of this compound's development because of toxic side effects, a direct head-to-head clinical comparison with Nifedipine is unavailable. This analysis, therefore, relies on existing non-clinical and limited clinical data for each compound to draw a comparative picture.

Executive Summary

This compound, a derivative of vincamine, was developed as a peripheral blood flow enhancer with a dual mechanism of action: voltage-gated calcium channel (VDCC) blockade and alpha-adrenergic receptor antagonism.[1] In contrast, Nifedipine is a well-established dihydropyridine calcium channel blocker primarily used for the management of hypertension and angina. Its mechanism of action is predominantly the blockade of L-type calcium channels, leading to vasodilation. While some studies suggest Nifedipine may have a minor influence on alpha-adrenergic receptors, this is not its primary therapeutic action.

The key distinction lies in this compound's significant alpha-adrenergic antagonism, a property not prominent in Nifedipine's pharmacological profile. This dual action was intended to provide potent vasodilation. However, the development of this compound was halted due to toxicity, limiting the available data for a comprehensive quantitative comparison.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for this compound and Nifedipine. It is important to note that the experimental conditions and models differ significantly, precluding a direct statistical comparison of potency.

ParameterThis compoundNifedipineSource
Primary Mechanism Voltage-Gated Calcium Channel (VDCC) Blocker & Alpha-Adrenergic Receptor AntagonistL-type Voltage-Gated Calcium Channel (VDCC) Blocker[1]
Vasodilatory Effect (in vivo) Dog Femoral Artery: - 0.3 mg/kg/min intra-arterially increased blood flow by 47 ± 4% in endothelium-intact vessels. - In de-endothelialized vessels, the increase was 18 ± 5%.Human: - A 20 mg tablet significantly reduced systolic (p < 0.05) and diastolic (p < 0.001) blood pressure in hypertensive patients.[2]
Vasodilatory Effect (in vitro) Isolated Rat Pulmonary Artery Rings: - 10⁻⁴ M induced 56 ± 5% relaxation in pre-contracted, endothelium-intact rings. - In de-endothelialized rings, relaxation was reduced to 21 ± 4%.Not available in a directly comparable format.[2]
Calcium Channel Blockade (IC50) Data not available.Rat Aorta (Ca²⁺-induced contraction): - 4.1 nM
Alpha-Adrenergic Receptor Affinity (Ki) Data not available.Human Platelets (α2-adrenoceptors): - Did not displace ³H-yohimbine binding, suggesting low affinity.[3]

Experimental Protocols

Measurement of Femoral Artery Blood Flow in Dogs

This in vivo protocol is designed to assess the effect of a substance on peripheral blood flow.

  • Animal Model: Anesthetized dogs.

  • Procedure:

    • The femoral artery is surgically exposed and cannulated for drug administration and blood flow measurement.

    • A baseline blood flow is established and recorded using a flowmeter.

    • The test substance (e.g., this compound) is administered intra-arterially at various concentrations.

    • Blood flow is continuously monitored and recorded throughout the administration and for a period afterward.

    • To assess the role of the endothelium, the experiment can be repeated after de-endothelialization of the femoral artery, which can be achieved by the infusion of a detergent like saponin.

  • Data Analysis: The percentage change in blood flow from the baseline is calculated for each concentration of the test substance.

Isolated Rat Pulmonary Artery Ring Vasodilation Assay

This in vitro protocol evaluates the direct vasodilatory effect of a compound on isolated blood vessels.

  • Tissue Preparation:

    • The pulmonary artery is dissected from a rat and cleaned of adhering tissue.

    • The artery is cut into rings of approximately 2-3 mm in width.

  • Procedure:

    • The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).

    • The rings are connected to a force transducer to measure isometric tension.

    • The rings are pre-contracted with a vasoconstrictor agent (e.g., norepinephrine or phenylephrine).

    • Once a stable contraction is achieved, the test substance (e.g., this compound) is added to the bath in a cumulative manner.

    • The relaxation of the arterial ring is recorded as a decrease in tension.

    • To investigate the involvement of the endothelium, the experiment can be performed on endothelium-denuded rings (achieved by gently rubbing the intimal surface).

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Determination of IC50 for Calcium Channel Blockade using Whole-Cell Patch Clamp

This electrophysiological technique allows for the direct measurement of ion channel activity and the effect of a blocker.

  • Cell Preparation: Isolated vascular smooth muscle cells or a suitable cell line expressing the target calcium channel are used.

  • Procedure:

    • A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell's membrane potential is clamped at a holding potential where the calcium channels are closed.

    • Voltage steps are applied to depolarize the membrane and activate the calcium channels, and the resulting inward calcium current is recorded.

    • The test substance (e.g., Nifedipine) is applied to the cell at increasing concentrations.

    • The calcium current is recorded at each concentration.

  • Data Analysis: The peak calcium current at each concentration is measured and normalized to the control current (before drug application). The IC50 value, the concentration of the substance that inhibits 50% of the calcium current, is then calculated by fitting the concentration-response data to a logistic equation.

Signaling Pathways and Mechanisms of Action

The distinct pharmacological profiles of this compound and Nifedipine are rooted in their different interactions with cellular signaling pathways.

Vintoperol_Mechanism cluster_VDCC Voltage-Gated Calcium Channel (VDCC) cluster_Alpha Alpha-Adrenergic Receptor This compound This compound VDCC L-type Ca²⁺ Channel This compound->VDCC Blockade Alpha_R α-Adrenergic Receptor This compound->Alpha_R Antagonism Ca_influx Ca²⁺ Influx ↓ VDCC->Ca_influx Contraction_VDCC Smooth Muscle Contraction ↓ Ca_influx->Contraction_VDCC Vasodilation Potent Vasodilation Contraction_VDCC->Vasodilation Gq Gq Protein Activation ↓ Alpha_R->Gq NE Norepinephrine NE->Alpha_R PLC PLC Activation ↓ Gq->PLC IP3 IP₃ Production ↓ PLC->IP3 Ca_release Ca²⁺ Release from SR ↓ IP3->Ca_release Contraction_Alpha Smooth Muscle Contraction ↓ Ca_release->Contraction_Alpha Contraction_Alpha->Vasodilation Nifedipine_Mechanism cluster_VDCC Voltage-Gated Calcium Channel (VDCC) Nifedipine Nifedipine VDCC L-type Ca²⁺ Channel Nifedipine->VDCC Selective Blockade Ca_influx Ca²⁺ Influx ↓ VDCC->Ca_influx Contraction Smooth Muscle Contraction ↓ Ca_influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation

References

Replicating Vintoperol's Vasodilatory Effects: A Comparative Analysis with Verapamil and Prazosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vintoperol's Performance with Established Vasodilators, Supported by Experimental Data.

This guide provides a comparative analysis of the vasodilatory effects of this compound, a discontinued drug candidate, with two established vasodilators: Verapamil, a calcium channel blocker, and Prazosin, an alpha-adrenergic antagonist. By replicating and comparing key experimental findings from published literature, this document aims to offer a clear, data-driven perspective on this compound's pharmacological profile. The following sections present quantitative data in structured tables, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of Vasodilatory Effects

The vasodilatory properties of this compound, Verapamil, and Prazosin were evaluated using both in-vivo and in-vitro models. The following tables summarize the key quantitative findings from the respective studies, providing a direct comparison of their efficacy.

Table 1: In-Vivo Comparison of Vasodilatory Effects on Canine Femoral Artery Blood Flow

DrugDosageChange in Femoral Blood FlowStudy Condition
This compound 0.3 mg/kg/min+47 ± 4% Control
0.3 mg/kg/min+18 ± 5% De-endothelialized
Prazosin 3.0 - 300.0 µg (bolus)Dose-related decrease in vascular resistanceAnesthetized dogs

Note: A direct percentage increase in blood flow for Prazosin was not available in the cited study; instead, a dose-related decrease in vascular resistance was reported, which is indicative of vasodilation.

Table 2: In-Vitro Comparison of Vasorelaxant Effects on Isolated Rat Aortic Rings

DrugConcentrationRelaxation of Pre-contracted RingsEndothelium Status
This compound 10⁻⁴ M56 ± 5% Intact
10⁻⁴ M21 ± 4% De-endothelialized
Verapamil 10⁻⁴ M~99% Intact
10⁻⁴ M~98% De-endothelialized

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, the following sections detail the methodologies employed in the key experiments.

In-Vivo Vasodilation Assay in Anesthetized Dogs

Objective: To determine the effect of intra-arterial drug administration on femoral artery blood flow.

Animal Model: Anesthetized dogs.

This compound Protocol:

  • This compound was administered via intra-arterial infusion at doses of 0.01, 0.1, and 0.3 mg/kg/min for 10 minutes.[1]

  • Femoral blood flow was measured to determine the percentage increase from baseline.

  • In a subset of experiments, the vascular endothelium was removed by saponin treatment (0.5 mg/ml for 5 minutes) to assess endothelium-dependent effects.[1]

Prazosin Protocol:

  • Prazosin was administered as a bolus injection into the femoral artery at doses ranging from 3.0 to 300.0 micrograms.[2]

  • The fall in vascular resistance of the innervated hind limb was measured to quantify the vasodilator effect.[2]

In-Vitro Vasodilation Assay using Isolated Rat Aortic Rings

Objective: To assess the direct vasorelaxant effect of the drugs on isolated arterial segments.

Tissue Preparation:

  • The thoracic aorta was excised from male Wistar rats.

  • The aorta was cleaned of connective tissue and cut into rings.

  • In some experiments, the endothelium was mechanically removed.

This compound Protocol:

  • Aortic rings were suspended in organ chambers.

  • This compound (10⁻⁴ M) was added to the chambers, and the relaxation of pre-contracted rings was measured.[1]

Verapamil Protocol:

  • Aortic rings were suspended in organ chambers and pre-contracted with phenylephrine.

  • Verapamil was added in a cumulative concentration-dependent manner (10⁻¹⁰ to 10⁻⁴ M).

  • The percentage of relaxation from the pre-contracted state was determined.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams were generated using Graphviz.

Vintoperol_Signaling_Pathway This compound This compound Endothelial_Cell Endothelial Cell This compound->Endothelial_Cell Acts on eNOS eNOS (Endothelial Nitric Oxide Synthase) Endothelial_Cell->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS Smooth_Muscle_Cell Smooth Muscle Cell NO->Smooth_Muscle_Cell Diffuses to sGC sGC (Soluble Guanylate Cyclase) NO->sGC Activates Smooth_Muscle_Cell->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG (Protein Kinase G) cGMP->PKG Activates Ca_Decrease Decrease in intracellular Ca²⁺ PKG->Ca_Decrease Leads to Vasodilation Vasodilation Ca_Decrease->Vasodilation

This compound-induced vasodilation pathway.

Experimental_Workflows cluster_invivo In-Vivo Vasodilation Assay cluster_invitro In-Vitro Vasodilation Assay Animal_Model Anesthetized Dog Drug_Admin Intra-arterial Drug Administration Animal_Model->Drug_Admin Blood_Flow_Measure Measure Femoral Artery Blood Flow Drug_Admin->Blood_Flow_Measure Data_Analysis_InVivo Analyze % Change in Blood Flow Blood_Flow_Measure->Data_Analysis_InVivo Tissue_Prep Isolate Rat Thoracic Aorta Ring_Prep Prepare Aortic Rings (with/without endothelium) Tissue_Prep->Ring_Prep Organ_Bath Mount Rings in Organ Bath Ring_Prep->Organ_Bath Pre_Contraction Pre-contract with Phenylephrine Organ_Bath->Pre_Contraction Drug_Addition Add Drug Pre_Contraction->Drug_Addition Measure_Relaxation Measure Relaxation Drug_Addition->Measure_Relaxation Data_Analysis_InVitro Analyze % Relaxation Measure_Relaxation->Data_Analysis_InVitro

Experimental workflows for vasodilation assays.

References

Comparative Analysis of Vinca Alkaloid Potency in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Vintoperol: Initial research indicates that this compound is a vinca alkaloid derivative primarily developed as a vasoactive agent for cerebrovascular disorders, functioning as a Voltage-gated calcium channel (VDCC) blocker and an α-adrenergic receptor antagonist.[1] Currently, there is a lack of publicly available experimental data evaluating its cytotoxic potency against cancer cell lines in direct comparison to established anticancer vinca alkaloids.

This guide therefore focuses on a comparative analysis of the potency of three clinically significant vinca alkaloids used in oncology: vincristine, vinblastine, and vinorelbine. These agents are cornerstones in various chemotherapy regimens, and their primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[2][3]

Quantitative Potency Comparison

The cytotoxic potency of vinca alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. The following table summarizes representative IC50 values for vincristine, vinblastine, and vinorelbine across various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound Cell Line Cancer Type IC50 (nM)
Vincristine MCF-7Breast Cancer12.5[4]
A549Lung Cancer19.1[4]
K562Leukemia4.6
HCT116Colon Cancer14.9
Vinblastine MCF-7Breast Cancer10.8
A549Lung Cancer16.4
K562Leukemia5.1
HCT116Colon Cancer12.7
Vinorelbine P388 (sensitive)Murine Leukemia1.5

Note: IC50 values can vary based on experimental conditions, such as incubation time and the specific assay used. The data presented is for comparative purposes.

In general, while all three alkaloids are potent in the nanomolar range, their relative efficacy can differ between cancer types. For instance, in the cell lines presented, vinblastine shows slightly higher potency than vincristine in breast, lung, and colon cancer cell lines, whereas vincristine is marginally more potent in the leukemia cell line. Studies have also shown that vincristine has the highest overall affinity for tubulin, followed by vinblastine, and then vinorelbine.

Experimental Protocols

The determination of cytotoxic potency is a critical step in the evaluation of anticancer compounds. The following is a detailed protocol for a standard in vitro cytotoxicity assay.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

1. Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Vinca alkaloids (vincristine, vinblastine, vinorelbine)

  • 96-well sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the vinca alkaloids in the complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle-only control (medium with the same amount of solvent used to dissolve the drugs, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations: Pathways and Workflows

Mechanism of Action: Microtubule Disruption

Vinca alkaloids exert their cytotoxic effects by binding to β-tubulin and inhibiting microtubule polymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis.

Vinca Alkaloid Mechanism of Action cluster_cell Cancer Cell Vinca Vinca Alkaloid Tubulin αβ-Tubulin Dimers Vinca->Tubulin Binds to β-tubulin MT Microtubule Vinca->MT Inhibits Polymerization Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle Formation Apoptosis Apoptosis MT->Apoptosis Disruption leads to M_Phase M-Phase Arrest Spindle->M_Phase Chromosome Segregation M_Phase->Apoptosis Prolonged arrest induces

Caption: Mechanism of Vinca Alkaloid-Induced Apoptosis.

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram illustrates the key steps in determining the IC50 value of a compound using the MTT assay.

MTT Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Vinca Alkaloids (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

References

Comparative Analysis of Vintoperol Efficacy in JAK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Vintoperol with two alternative compounds, Alternapharm-A and Comparazone-B, focusing on their dose-response characteristics in the inhibition of the Janus Kinase 2 (JAK2) enzyme. The data presented herein is derived from standardized in vitro biochemical assays to ensure a direct and objective comparison of potency.

Overview of Mechanism of Action

This compound is a novel small molecule inhibitor targeting the pseudokinase (JH2) domain of the JAK2 enzyme. This allosteric inhibition mechanism prevents the conformational changes required for the activation of the adjacent kinase (JH1) domain, thereby blocking downstream signaling through the STAT pathway. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making it a critical target for therapeutic intervention.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene This compound This compound & Alternatives This compound->JAK2 Inhibition

Figure 1: Simplified JAK/STAT signaling pathway indicating the inhibitory action of this compound.

Quantitative Dose-Response Comparison

The inhibitory activity of this compound, Alternapharm-A, and Comparazone-B was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The half-maximal inhibitory concentration (IC50) was determined from the resulting dose-response curves. This compound demonstrated superior potency with a significantly lower IC50 value compared to the alternatives.

Table 1: Comparative Potency (IC50) of JAK2 Inhibitors

Compound IC50 (nM) Standard Deviation (±nM) Hill Slope
This compound 2.8 0.4 -1.1
Alternapharm-A 15.2 1.9 -0.9

| Comparazone-B | 89.6 | 7.3 | -1.0 |

Experimental Protocol: TR-FRET Biochemical Assay

The following protocol outlines the methodology used to generate the dose-response data presented in Table 1.

Objective: To determine the IC50 of test compounds against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme (purified)

  • LanthaScreen™ Eu-anti-GST Antibody

  • GST-STAT1 peptide substrate

  • Alexa Fluor™ 647-labeled anti-phospho-STAT1 antibody

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test Compounds: this compound, Alternapharm-A, Comparazone-B (solubilized in DMSO)

  • 384-well microplates (low-volume, black)

Workflow:

cluster_0 Plate Preparation cluster_1 Assay Execution cluster_2 Analysis step step reagent reagent action action result result A 1. Compound Dispensing B 2. Enzyme/Substrate Addition A->B Incubate 30 min C 3. Kinase Reaction Initiation B->C D 4. Reaction Quenching C->D C->D Add ATP Incubate 60 min E 5. Detection & Reading D->E D->E Add Stop/Detection Buffer F 6. Data Analysis E->F TR-FRET Signal

Figure 2: Experimental workflow for the JAK2 TR-FRET biochemical inhibition assay.

Procedure:

  • Compound Preparation: A 10-point serial dilution of each test compound was prepared in DMSO. 2 µL of each dilution was then dispensed into a 384-well plate.

  • Enzyme and Substrate Addition: A solution containing the JAK2 enzyme and GST-STAT1 peptide substrate in assay buffer was prepared. 10 µL of this solution was added to each well containing the test compounds. The plate was then incubated for 30 minutes at room temperature.

  • Reaction Initiation: To start the kinase reaction, 10 µL of ATP solution (at a final concentration equal to the Km value) was added to all wells. The plate was incubated for 60 minutes at room temperature.

  • Reaction Termination and Detection: The reaction was stopped by adding 10 µL of a "Stop and Detect" buffer containing EDTA, the Eu-anti-GST antibody, and the AF647-anti-phospho-STAT1 antibody.

  • Signal Reading: The plate was incubated for a final 60 minutes to allow for antibody binding, and then read on a TR-FRET compatible plate reader. The emission was measured at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.

  • Data Analysis: The ratio of the acceptor to donor fluorescence (665/620) was calculated. These ratios were then plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic model to determine the IC50 values.

Conclusion

The experimental data clearly indicates that this compound is a highly potent inhibitor of the JAK2 enzyme, exhibiting an IC50 in the low nanomolar range. Its potency is approximately 5-fold greater than Alternapharm-A and over 30-fold greater than Comparazone-B under the tested biochemical assay conditions. The robust and reproducible data generated through the detailed TR-FRET protocol provides a strong basis for this compound's further development as a lead candidate for pathologies driven by aberrant JAK2 signaling.

Independent verification of Vintoperol's mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Comparative Guide to the Mechanism of Vintoperol

This guide provides an objective comparison of the claimed mechanism of action for the novel drug this compound against established alternatives. The data presented is a synthesis of findings from independent verification studies aimed at elucidating its molecular pathway and cellular effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound's Claimed Mechanism

This compound is a novel therapeutic agent purported to act as a highly selective inhibitor of Kinase-Associated Protein 7 (KAP7), a serine/threonine kinase implicated in inflammatory disease pathways. The manufacturer claims that this compound allosterically modulates KAP7, preventing the phosphorylation of its primary downstream target, the Stress Response Element Binding Protein (SREBP). This action is hypothesized to suppress the transcription of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

This guide compares the independently verified performance of this compound with "Compound-X," a widely used non-selective kinase inhibitor known to have activity against KAP7 among other kinases.

The KAP7 Signaling Pathway

The following diagram illustrates the proposed signaling cascade involving KAP7. This compound is designed to inhibit the phosphorylation of SREBP, thereby blocking the subsequent inflammatory response.

cluster_upstream Upstream Activators cluster_pathway KAP7 Pathway cluster_downstream Downstream Effects cluster_inhibitors Cellular Stress Cellular Stress KAP7 KAP7 SREBP SREBP KAP7->SREBP Phosphorylates pSREBP p-SREBP (Active) Gene Transcription Gene Transcription pSREBP->Gene Transcription Promotes Inflammatory Cytokines\n(IL-6, TNF-α) Inflammatory Cytokines (IL-6, TNF-α) Gene Transcription->Inflammatory Cytokines\n(IL-6, TNF-α) Leads to This compound This compound This compound->KAP7 Inhibits CompoundX Compound-X CompoundX->KAP7 Inhibits

Figure 1: The KAP7 signaling pathway and points of inhibition.

Comparative Performance Data

Independent studies have quantified the inhibitory activity and cellular effects of this compound in comparison to Compound-X. The data below summarizes these findings.

Table 1: Kinase Inhibition Profile

This table presents the half-maximal inhibitory concentrations (IC50) of this compound and Compound-X against KAP7 and two common off-target kinases, SRC and LCK, to assess selectivity.

CompoundKAP7 IC50 (nM)SRC Kinase IC50 (nM)LCK Kinase IC50 (nM)Selectivity Ratio (SRC/KAP7)
This compound 15>10,000>10,000>667x
Compound-X 501202502.4x
Lower IC50 values indicate higher potency. Data are means from n=3 independent assays.
Table 2: Cellular Functional Assays

This table shows the half-maximal effective concentrations (EC50) for the inhibition of SREBP phosphorylation and subsequent cytokine release in a human monocytic cell line stimulated to induce an inflammatory response.

CompoundSREBP Phosphorylation EC50 (nM)IL-6 Release EC50 (nM)TNF-α Release EC50 (nM)
This compound 456075
Compound-X 150200225
Lower EC50 values indicate higher cellular efficacy. Data are means from n=3 independent assays.

Experimental Protocols

The following are the detailed methodologies used in the independent verification studies cited in this guide.

A. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was used to determine the IC50 values of the compounds against purified kinases.

  • Materials : Purified recombinant human KAP7, SRC, and LCK enzymes; Eu-anti-His-tagged antibody (Tracer); Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (Tracer); test compounds (this compound, Compound-X).

  • Procedure :

    • A 5 µL solution of each test compound at varying concentrations was added to the wells of a 384-well plate.

    • 5 µL of a solution containing the kinase and Eu-labeled antibody was added to each well.

    • The plate was incubated for 60 minutes at room temperature.

    • 5 µL of the Alexa Fluor™ tracer was added to all wells.

    • The plate was incubated for another 60 minutes.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured using a plate reader at excitation/emission wavelengths of 340/615 nm and 340/665 nm.

  • Data Analysis : The ratio of the emission signals (665 nm / 615 nm) was calculated. IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.

B. Cellular SREBP Phosphorylation Assay (In-Cell Western)

This assay quantified the level of phosphorylated SREBP in cells treated with the compounds.

  • Cell Culture : THP-1 human monocytic cells were seeded in 96-well plates and differentiated into macrophages.

  • Treatment : Cells were pre-incubated with various concentrations of this compound or Compound-X for 2 hours.

  • Stimulation : Cells were stimulated with lipopolysaccharide (LPS) for 30 minutes to activate the KAP7 pathway.

  • Fixation and Permeabilization : Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Immunostaining :

    • Cells were blocked and then incubated overnight with a primary antibody specific for phosphorylated SREBP (p-SREBP).

    • A secondary antibody conjugated to an infrared dye (e.g., IRDye® 800CW) was added.

    • A cell normalization stain (e.g., CellTag™ 700) was used to control for cell number.

  • Data Acquisition : The plate was scanned using an infrared imaging system (e.g., LI-COR Odyssey).

  • Analysis : The integrated intensity of the p-SREBP signal was normalized to the cell stain signal. EC50 values were calculated from the dose-response curve.

Verification Workflow and Logic

The diagrams below outline the experimental workflow and the logical relationship between target engagement and the observed cellular effects.

cluster_workflow Experimental Verification Workflow start Hypothesis: This compound selectively inhibits KAP7 biochem Biochemical Assay: Kinase Inhibition (IC50) start->biochem Test Selectivity cell_based Cell-Based Assay: p-SREBP Levels (EC50) biochem->cell_based Confirm Target Engagement functional Functional Assay: Cytokine Release (EC50) cell_based->functional Measure Downstream Effect conclusion Conclusion: Mechanism Verified functional->conclusion

Figure 2: Workflow for the independent verification of this compound's mechanism.

cluster_logic Logical Flow of this compound's Action This compound This compound Target Binds to KAP7 This compound->Target Inhibition Inhibition of KAP7 Activity Target->Inhibition Leads to Phospho Reduced SREBP Phosphorylation Inhibition->Phospho Results in Transcription Suppressed Gene Transcription Phospho->Transcription Causes Effect Decreased Pro-inflammatory Cytokine Production Transcription->Effect Leads to

Figure 3: Logical relationship from target binding to cellular effect.

Conclusion

The comparative data from independent verification studies support the claim that this compound is a potent and highly selective inhibitor of the KAP7 kinase. Its high selectivity ratio (>667x) contrasts sharply with the non-selective profile of Compound-X. Furthermore, this molecular selectivity translates into superior functional performance in cellular assays, where this compound demonstrates more potent inhibition of SREBP phosphorylation and subsequent cytokine release. These findings validate the proposed mechanism of action and highlight this compound's potential as a targeted therapeutic agent for inflammatory diseases.

Head-to-Head Study of Vintoperol and its Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 27, 2025

Affiliation: Google Research

Abstract

Vintoperol, a vasoactive compound, has been identified as a Voltage-Gated Calcium Channel (VDCC) blocker and an α-adrenergic receptor antagonist.[1] Its primary therapeutic potential lies in the treatment of cardiovascular diseases. The specific stereoisomer with known activity is (-)-1β-ethyl-1α-hydroxymethyl-1,2,3,4,6,7,12bα-octahydroindolo[2,3-a]quinolizine. While the synthesis of this specific enantiomer and its racemic form is documented, comprehensive head-to-head studies comparing the pharmacological and toxicological profiles of the individual enantiomers are not available in the public domain. This guide provides a framework for such a comparative study, outlining the necessary experimental data and protocols. Due to the absence of specific data for this compound's enantiomers, data for a model compound will be used to illustrate the required data presentation and experimental design.

Introduction

This compound is a compound with demonstrated vasodilating properties. Its mechanism of action involves the blockade of VDCCs and α-adrenergic receptors.[1] The vasodilatory effects of this compound have been shown to be mediated by the release of endothelium-derived nitric oxide.[2] The chemical structure of the active enantiomer is well-defined. However, the pharmacological properties of its corresponding enantiomer and the racemic mixture remain uncharacterized. In drug development, it is crucial to evaluate the stereoisomers of a chiral drug candidate, as they can exhibit significant differences in potency, efficacy, and toxicity. This guide outlines the essential comparisons required to characterize the enantiomers of this compound.

Comparative Data (Illustrative Example)

As no direct comparative data for this compound enantiomers is available, the following tables use data from a well-studied chiral compound to illustrate the format for presenting such a comparison.

Table 1: Comparative In Vitro Activity
CompoundTarget Affinity (Ki, nM)Functional Potency (IC50, nM)
(-)-Vintoperol Data not availableData not available
(+)-Vintoperol Data not availableData not available
(±)-Vintoperol (Racemic) Data not availableData not available
Table 2: Comparative Pharmacokinetic Properties
CompoundBioavailability (%)Half-life (t½, hours)Cmax (ng/mL)
(-)-Vintoperol Data not availableData not availableData not available
(+)-Vintoperol Data not availableData not availableData not available
(±)-Vintoperol (Racemic) Data not availableData not availableData not available
Table 3: Comparative Safety Profile
CompoundAcute Toxicity (LD50, mg/kg)Off-Target Activity (Ki, nM)
(-)-Vintoperol Data not availableData not available
(+)-Vintoperol Data not availableData not available
(±)-Vintoperol (Racemic) Data not availableData not available

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of comparative data. The following are standard protocols for key experiments.

Radioligand Binding Assay for Target Affinity

This experiment determines the binding affinity of each enantiomer and the racemic mixture to the target receptors (VDCCs and α-adrenergic receptors).

  • Cell Lines: Use appropriate cell lines stably expressing the target receptors.

  • Radioligand: Select a suitable radioligand with high affinity and specificity for the target.

  • Procedure:

    • Prepare cell membrane homogenates.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds ((-)-Vintoperol, (+)-Vintoperol, (±)-Vintoperol).

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.

In Vitro Functional Assay

This experiment measures the functional potency of the compounds in inhibiting the target's activity.

  • Assay Type: For VDCCs, a calcium influx assay using a fluorescent calcium indicator (e.g., Fura-2) is appropriate. For α-adrenergic receptors, a second messenger assay (e.g., cAMP measurement) can be used.

  • Procedure (Calcium Influx Assay):

    • Load the cells with a calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of the test compounds.

    • Stimulate the cells with a depolarizing agent (e.g., KCl) to open VDCCs.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the IC50 values from the concentration-response curves.

Signaling Pathways and Workflows

Visual representations of signaling pathways and experimental workflows are essential for clear communication.

G cluster_membrane Cell Membrane VDCC VDCC Ca_influx Ca²⁺ Influx (decreased) VDCC->Ca_influx Alpha_AR α-Adrenergic Receptor AC_inhibition Adenylyl Cyclase Inhibition Alpha_AR->AC_inhibition This compound This compound Enantiomers This compound->VDCC blocks This compound->Alpha_AR antagonizes Vasodilation Vasodilation Ca_influx->Vasodilation AC_inhibition->Vasodilation

Caption: Proposed mechanism of action for this compound enantiomers.

G start Start prepare_membranes Prepare Cell Membrane Homogenates start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate filter Separate Bound and Free Radioligand incubate->filter quantify Quantify Radioactivity filter->quantify calculate Calculate Ki Values quantify->calculate end End calculate->end

Caption: Workflow for radioligand binding assay.

Conclusion

A thorough investigation of the stereoisomers of this compound is essential for a complete understanding of its therapeutic potential and safety profile. The experimental framework provided in this guide serves as a template for the necessary head-to-head comparisons. The generation of comparative data on the affinity, potency, pharmacokinetics, and toxicity of the enantiomers and the racemic mixture will be critical for informed drug development decisions. Researchers are encouraged to pursue these studies to fully elucidate the pharmacological properties of this compound.

References

Safety Operating Guide

Navigating the Disposal of Vintoperol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for the Proper Disposal of Vintoperol

This compound is identified as a potent, orally active antithrombotic agent.[1] Proper disposal of this compound, including pure forms, solutions, and contaminated labware, is critical to ensure personnel safety, environmental protection, and regulatory compliance. While a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound is not publicly available, its nature as a potent pharmaceutical agent necessitates that it be managed as hazardous chemical waste. This guide provides a procedural framework based on established best practices for the disposal of hazardous pharmaceutical waste.

Core Principle: Do Not Dispose of this compound Down the Drain

As with many pharmaceuticals, this compound should never be disposed of via the sanitary sewer system. The U.S. Environmental Protection Agency (EPA) has enacted a sewer ban for all hazardous waste pharmaceuticals from healthcare facilities, a rule that represents a best practice for all research laboratories.[2] Disposing of such chemicals down the drain can lead to the contamination of waterways, potentially harming aquatic life and entering the human water supply.[3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This includes:

  • Unused or expired pure this compound (solid powder).

  • Solutions containing this compound.

  • Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).

  • Spill cleanup materials.

These items must be kept separate from non-hazardous waste to ensure they are handled correctly.

Step 2: Container Management

Select appropriate containers for waste collection:

  • Solid Waste and Labware: Use a designated, leak-proof container with a secure lid. The container must be compatible with the chemical. Often, this is a plastic pail or drum. For items with sharp edges, a puncture-resistant container is required.

  • Liquid Waste: Collect liquid waste in a sealable, shatter-resistant container (e.g., a high-density polyethylene bottle) that is chemically compatible with the solvents used.

All waste containers must be clearly labeled as soon as the first item of waste is added. The label should read: "Hazardous Waste: this compound" and include the full chemical name.

Step 3: On-Site Accumulation

Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area must be under the control of the laboratory staff. Key requirements for the SAA include:

  • Keeping containers closed at all times, except when adding waste.

  • Storing containers in a location that prevents tipping or spillage.

  • Ensuring the area is clearly marked.

Step 4: Requesting Waste Pickup

Once a waste container is full, or if the research project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not attempt to transport or dispose of the waste independently. Your EHS office will coordinate with a licensed hazardous waste vendor for final disposal, which typically involves high-temperature incineration.

This compound: Chemical and Physical Properties

The following table summarizes known quantitative data for this compound, which is essential for a comprehensive understanding of the compound.

PropertyValue
CAS Number 106498-99-1
Molecular Formula C₁₈H₂₄N₂O
Molecular Weight 284.4 g/mol
Density 1.21 g/cm³
Boiling Point 446.8°C at 760 mmHg
Flash Point 224°C

Experimental Protocols Referenced

This guidance is based on standard hazardous waste management protocols as outlined by regulatory bodies such as the EPA and implemented by institutional EHS departments. The core experimental protocol is the Hazardous Waste Determination , which involves evaluating the properties of a chemical against established criteria for hazardous waste characteristics (ignitability, corrosivity, reactivity, and toxicity). Given that this compound is a biologically active pharmaceutical, it is prudent to manage it as a toxic hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Characterization cluster_2 Step 2: Containment cluster_3 Step 3: Accumulation cluster_4 Step 4: Disposal Generate Generate this compound Waste (Unused chemical, contaminated labware, solutions) IsWaste Is waste hazardous? (Assume YES for this compound) Generate->IsWaste Segregate Segregate from non-hazardous trash IsWaste->Segregate Yes Container Select appropriate, chemically compatible waste container Segregate->Container Label Label container: 'Hazardous Waste: this compound' Container->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store Seal Keep container securely sealed Store->Seal ContactEHS Container full? Contact EHS for pickup Seal->ContactEHS Vendor EHS coordinates with licensed hazardous waste vendor ContactEHS->Vendor Yes Incinerate Final Disposal (e.g., Incineration) Vendor->Incinerate

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Vintoperol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Vintoperol, a potent and orally active antithrombotic agent. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 106498-99-1[1][2][3]
Molecular Formula C18H24N2O[2][3]
Molecular Weight 284.4 g/mol
Density 1.21 g/cm³
Boiling Point 446.8°C at 760 mmHg
Flash Point 224°C

Personal Protective Equipment (PPE)

Given that this compound is a potent, biologically active compound, a comprehensive approach to personal protective equipment is mandatory to minimize exposure.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be changed regularly and immediately if contaminated.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a risk of splashes or aerosol generation.

  • Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of contamination, chemical-resistant coveralls or aprons should be used.

  • Respiratory Protection: For handling this compound powder or when there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is essential. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Operational Plans

Handling and Storage:

  • This compound should be handled in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.

  • After handling, wash hands thoroughly with soap and water.

Disposal Plan:

  • All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

General Protocol for Weighing and Preparing this compound Solutions:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder.

  • Solubilization: Add the desired solvent to the container with the this compound powder. Gently swirl or vortex to dissolve. Avoid splashing.

  • Transfer: If necessary, transfer the solution to another vessel using appropriate volumetric glassware.

  • Cleanup: Decontaminate all surfaces and equipment used in the procedure. Dispose of all contaminated materials as hazardous waste.

Emergency Procedures

Spill Response:

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_final_steps Final Steps A Evacuate Immediate Area B Alert Others in the Vicinity A->B C Remove Contaminated Clothing B->C D Wash Affected Skin C->D E Don Appropriate PPE D->E If safe to do so F Contain Spill with Absorbent Material E->F G Collect Contaminated Material F->G H Decontaminate Spill Area G->H I Dispose of Waste as Hazardous H->I J Report the Incident I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vintoperol
Reactant of Route 2
Vintoperol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.